molecular formula C7H4ClNO B2427154 5-Chlorofuro[2,3-c]pyridine CAS No. 1782264-34-9

5-Chlorofuro[2,3-c]pyridine

Cat. No.: B2427154
CAS No.: 1782264-34-9
M. Wt: 153.57
InChI Key: FHXWHQHBNIHVEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chlorofuro[2,3-c]pyridine is a useful research compound. Its molecular formula is C7H4ClNO and its molecular weight is 153.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chlorofuro[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-7-3-5-1-2-10-6(5)4-9-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXWHQHBNIHVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=CN=C(C=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structure Elucidation of 5-Chlorofuro[2,3-c]pyridine: A Multi-Technique Spectroscopic and Crystallographic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The furo[2,3-c]pyridine scaffold is a privileged heterocyclic system in modern drug discovery, valued for its role as a bioisosteric replacement for benzofuran and its ability to modulate physicochemical properties such as solubility and target engagement.[1][2] The precise determination of its structure, particularly for substituted analogues like 5-Chlorofuro[2,3-c]pyridine, is a critical step in any research and development pipeline. Mischaracterization can lead to flawed structure-activity relationship (SAR) studies and wasted resources. This guide provides an in-depth, field-proven methodology for the unambiguous structure elucidation of this compound, integrating data from mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and single-crystal X-ray diffraction. The narrative emphasizes the causality behind experimental choices, presenting a self-validating system where each analytical technique provides a unique and complementary piece of the structural puzzle.

The Strategic Importance of Furopyridines

The incorporation of a pyridine nitrogen atom into a furan-based scaffold offers distinct advantages in medicinal chemistry. This substitution can introduce a hydrogen bond acceptor site, potentially forming additional interactions with biological targets.[1] Furthermore, the nitrogen atom tends to lower the molecule's lipophilicity, which can improve crucial ADME (absorption, distribution, metabolism, and excretion) properties like aqueous solubility.[1] Given these benefits, furopyridine derivatives are actively investigated as scaffolds for developing novel therapeutic agents, including kinase inhibitors.[3][4] Therefore, the ability to synthesize and definitively characterize these molecules is a foundational requirement for their successful application.

The Elucidation Workflow: An Integrated Approach

The definitive confirmation of a novel chemical entity's structure is not achieved by a single experiment but by the logical convergence of data from multiple orthogonal techniques. Our workflow is designed as a self-validating cascade, where each step builds upon the last, progressively refining the structural hypothesis until it is unambiguously confirmed.

G cluster_0 Initial Characterization cluster_1 Core Structure Determination cluster_2 Final Confirmation Synthesis Synthesis & Purification HRMS HRMS Analysis Synthesis->HRMS IR IR Spectroscopy Synthesis->IR Proposed_Structure Proposed Structure HRMS->Proposed_Structure IR->Proposed_Structure H_NMR 1H NMR COSY 2D COSY H_NMR->COSY HSQC 2D HSQC H_NMR->HSQC HMBC 2D HMBC H_NMR->HMBC C_NMR 13C NMR C_NMR->HSQC C_NMR->HMBC HMBC->Proposed_Structure X_Ray Single-Crystal X-Ray Diffraction Confirmed_Structure Confirmed Structure X_Ray->Confirmed_Structure Proposed_Structure->X_Ray

References

physicochemical properties of 5-Chlorofuro[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chlorofuro[2,3-c]pyridine: Physicochemical Properties, Synthesis, and Reactivity

Authored by: A Senior Application Scientist

Foreword: The Strategic Value of Halogenated Furopyridines in Modern Drug Discovery

The fusion of a furan ring with a pyridine core creates the furopyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry.[1] These structures are present in a variety of biologically active molecules and serve as crucial intermediates in the synthesis of novel therapeutic agents.[2][3] The introduction of a halogen, such as chlorine, onto this scaffold profoundly modulates its electronic properties, lipophilicity, and metabolic stability.[4] Specifically, the this compound isomer represents a promising, yet underexplored, building block for drug development. The strategic placement of the chlorine atom is anticipated to influence receptor binding interactions and provide a synthetic handle for further molecular elaboration.[4][5]

This technical guide provides a comprehensive overview of the predicted physicochemical properties, a plausible synthetic pathway, and the expected chemical reactivity of this compound. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their research endeavors.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following properties are estimated based on the known characteristics of the parent furo[2,3-c]pyridine system and the predictable effects of chlorination on similar aromatic heterocycles.[2]

PropertyPredicted ValueRationale for Estimation
Molecular Formula C₇H₄ClNOBased on the core structure.
Molecular Weight 153.56 g/mol Calculated from the molecular formula.
Melting Point Higher than parent compoundThe introduction of a chlorine atom generally increases molecular weight and intermolecular forces, leading to a higher melting point.
Boiling Point Higher than parent compoundIncreased molecular weight and polarity due to the chlorine atom are expected to raise the boiling point.[2]
logP ~2.0 - 2.5The addition of a chlorine atom to an aromatic system typically increases its lipophilicity (logP). The parent pyridine has a logP of 0.65.[6][7]
pKa (of conjugate acid) ~3.5 - 4.5The electron-withdrawing nature of the chlorine atom is expected to decrease the basicity of the pyridine nitrogen, resulting in a lower pKa for the corresponding pyridinium ion compared to pyridine (pKa = 5.23).[6][8]
Solubility Sparingly soluble in water; soluble in organic solventsThe increased lipophilicity suggests poor aqueous solubility. It is expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.[9]

Molecular Structure and Key Features

The structure of this compound features a planar, bicyclic aromatic system. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and a site of basicity.[6] The chlorine atom at the 5-position significantly influences the electron distribution across the ring system.

Caption: Molecular structure of this compound.

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be envisioned starting from a suitably substituted pyridine precursor. The following diagram outlines a potential multi-step synthesis.

Proposed Synthesis of this compound start 2,5-Dichloropyridine step1 N-Oxidation (e.g., m-CPBA) start->step1 intermediate1 2,5-Dichloropyridine N-oxide step1->intermediate1 step2 Nitration (HNO₃, H₂SO₄) intermediate1->step2 intermediate2 2,5-Dichloro-4-nitropyridine N-oxide step2->intermediate2 step3 Nucleophilic Acyl Substitution (e.g., Ethyl Acetoacetate, NaH) intermediate2->step3 intermediate3 Ethyl 2-(5-chloro-4-nitropyridin-2-yl)-3-oxobutanoate step3->intermediate3 step4 Reductive Cyclization (e.g., Fe, Acetic Acid) intermediate3->step4 product Ethyl 5-chloro-2-methylfuro[2,3-c]pyridine-3-carboxylate step4->product step5 Hydrolysis and Decarboxylation (e.g., NaOH, then H₃O⁺, heat) product->step5 final_product This compound step5->final_product

Caption: A potential synthetic workflow for this compound.

Experimental Protocol: A Representative Step (Reductive Cyclization)

This protocol details the critical reductive cyclization step, a common strategy for forming fused heterocyclic systems.

  • Reaction Setup: To a solution of the nitro-pyridine intermediate (1 equivalent) in glacial acetic acid, add iron powder (5-10 equivalents).

  • Execution: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Extraction: Dilute the filtrate with water and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Iron in Acetic Acid: This is a classic and cost-effective method for the reduction of an aromatic nitro group to an amine. The in-situ generated amine is then poised to undergo an intramolecular cyclization with the adjacent ester, leading to the formation of the furan ring.

  • Celite Filtration: This is crucial for efficiently removing fine iron particles and iron oxides from the reaction mixture, which could otherwise complicate the extraction and purification steps.

  • Neutralization and Extraction: The acidic reaction medium is neutralized to ensure the product is in its neutral form, maximizing its solubility in the organic extraction solvent (ethyl acetate).

Predicted Chemical Reactivity

The chemical reactivity of this compound will be a hybrid of its constituent furan and pyridine rings, modulated by the chloro-substituent.

Predicted Reactivity of this compound cluster_reactions Potential Reactions start This compound electrophilic_sub Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) Directed to the furan ring (C2 or C3). start->electrophilic_sub Electrophiles nucleophilic_sub Nucleophilic Aromatic Substitution (e.g., with amines, alkoxides) Likely at C4 or C6 of the pyridine ring. start->nucleophilic_sub Nucleophiles cross_coupling Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) At the C-Cl bond. start->cross_coupling Pd catalysts n_alkylation N-Alkylation/N-Oxidation At the pyridine nitrogen. start->n_alkylation Alkyl halides, peracids

Caption: Predicted chemical reactivity of this compound.

Detailed Reactivity Insights:
  • Electrophilic Aromatic Substitution: The furan ring is generally more susceptible to electrophilic attack than the pyridine ring. The reaction will likely occur at the C2 or C3 positions of the furan ring.

  • Nucleophilic Aromatic Substitution: The pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution, particularly when activated. The presence of the electron-withdrawing chlorine atom and the fused furan ring will influence the regioselectivity of this reaction.

  • Metal-Catalyzed Cross-Coupling: The carbon-chlorine bond at the 5-position provides a valuable handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination.[4] This allows for the introduction of a wide array of substituents, which is a cornerstone of modern medicinal chemistry for generating libraries of compounds for structure-activity relationship (SAR) studies.

  • Reactions at the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it basic and nucleophilic.[6] It can be readily alkylated with alkyl halides or oxidized to the corresponding N-oxide with peracids.

Spectroscopic Characterization (Predicted)

Experimental spectra are not available, but the expected features can be predicted based on the structure and data from related compounds.[10][11]

  • ¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the furan and pyridine rings. The coupling patterns will be indicative of their relative positions.

  • ¹³C NMR: The spectrum will display seven signals for the seven carbon atoms in the molecule. The carbon attached to the chlorine atom will be deshielded, and its chemical shift will be a key identifier.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching frequencies for the aromatic rings, C=C and C=N stretching vibrations, and a C-Cl stretching frequency.

Conclusion and Future Directions

This compound is a heterocyclic scaffold with significant potential in drug discovery and materials science. While experimental data is currently sparse, this guide provides a solid foundation of predicted physicochemical properties, a plausible synthetic strategy, and an overview of its expected reactivity. This information is intended to empower researchers to explore the utility of this promising molecule. Future work should focus on the experimental validation of the predicted properties, optimization of the synthetic route, and exploration of its utility in the synthesis of novel bioactive compounds. The versatility of the C-Cl bond for cross-coupling reactions, in particular, opens up a vast chemical space for the development of new chemical entities.[4][5][12]

References

Introduction: The Significance of the Furo[2,3-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Profile of 5-Chlorofuro[2,3-c]pyridine

The furo[2,3-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development.[1][2] Its rigid, planar structure and the specific arrangement of heteroatoms make it an attractive core for designing molecules that can interact with a variety of biological targets. Fused heterocyclic systems like this are cornerstones in the development of novel therapeutic agents, including potent HIV-1 protease inhibitors.[2] The introduction of a chlorine atom at the 5-position, creating this compound, significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making its precise characterization essential for further development.

This guide provides a comprehensive analysis of the spectroscopic signature of this compound. As a Senior Application Scientist, my objective is not merely to present data but to explain the underlying principles that govern the spectral output. The protocols and interpretations herein are designed to be self-validating, providing researchers with a reliable framework for identifying and characterizing this important molecule.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the IUPAC-compliant numbering system for this compound, which will be used as a reference throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom in the heterocyclic system.

¹H NMR Spectroscopy

The ¹H NMR spectrum will display four distinct signals in the aromatic region, corresponding to the four protons on the bicyclic core. The electron-withdrawing nature of the nitrogen atom and the chlorine substituent, along with the influence of the fused furan ring, dictates the chemical shifts.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J) Rationale
H-7 8.30 - 8.50 d J ≈ 1.0-2.0 Hz Strongly deshielded by the adjacent nitrogen (position 1) and the oxygen (position 6).
H-4 7.80 - 8.00 s - Deshielded by the adjacent nitrogen and the chlorine at C-5. The lack of an adjacent proton results in a singlet.
H-2 7.50 - 7.70 d J ≈ 2.0-3.0 Hz Located on the furan ring, coupled to H-3. Its chemical shift is typical for a proton alpha to a furan oxygen.

| H-3 | 6.80 - 7.00 | d | J ≈ 2.0-3.0 Hz | Located on the furan ring, coupled to H-2. It is the most upfield proton due to being beta to the furan oxygen. |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals for the seven carbon atoms of the furo[2,3-c]pyridine ring system.

Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)

Carbon Predicted δ (ppm) Rationale
C-7a 158.0 - 160.0 Bridgehead carbon adjacent to nitrogen, highly deshielded.
C-5 148.0 - 150.0 Carbon bearing the chlorine atom; its shift is significantly influenced by the halogen's electronegativity.
C-7 145.0 - 147.0 Carbon alpha to both nitrogen and oxygen, resulting in a downfield shift.
C-3a 140.0 - 142.0 Bridgehead carbon, part of the pyridine ring fusion.
C-2 125.0 - 127.0 Furan carbon alpha to the oxygen atom.
C-4 115.0 - 117.0 Shielded by its position relative to the heteroatoms, but deshielded by the adjacent nitrogen.

| C-3 | 107.0 - 109.0 | Furan carbon beta to the oxygen atom, typically the most upfield aromatic carbon. |

Experimental Protocol: NMR Sample Preparation and Acquisition

This protocol outlines a standardized procedure for acquiring high-quality NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0.0 ppm), if quantitative analysis or precise referencing is required.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds are typical starting points.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) and a longer acquisition time with more scans are necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum and apply a baseline correction.

    • Reference the spectrum to the solvent residual peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information through fragmentation analysis. For this compound, the presence of chlorine is a key diagnostic feature.

Molecular Ion and Isotopic Pattern: The molecular formula is C₇H₄ClNO. The key identifier in the mass spectrum will be the molecular ion peak cluster (M⁺ and M+2⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will exhibit two peaks for the molecular ion with an intensity ratio of approximately 3:1.

Predicted Mass Spectrometry Data

m/z Value Ion Description
153 [M]⁺ Molecular ion with ³⁵Cl isotope.
155 [M+2]⁺ Molecular ion with ³⁷Cl isotope (approx. 32% intensity of M⁺).
125 [M-CO]⁺ Loss of carbon monoxide from the furan ring.
118 [M-Cl]⁺ Loss of the chlorine radical.

| 91 | [M-Cl-HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyridine ring after chlorine loss. |

Predicted Fragmentation Pathway

The primary fragmentation events under Electron Ionization (EI) are expected to involve the loss of stable neutral molecules or radicals from the molecular ion.

G M [C₇H₄ClNO]⁺˙ m/z = 153/155 F1 [C₆H₄ClNO]⁺˙ m/z = 125/127 M->F1 - CO F2 [C₇H₄NO]⁺˙ m/z = 118 M->F2 - Cl• F3 [C₆H₃N]⁺˙ m/z = 91 F2->F3 - HCN

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: Set to 250 °C in splitless mode.

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 60 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This program should be optimized based on sample purity.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and key fragments.

    • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak, paying close attention to the molecular ion cluster and the fragmentation pattern.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups and bond types within a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000 C-H stretch Aromatic C-H
1610 - 1580 C=N stretch Pyridine ring
1550 - 1450 C=C stretch Aromatic ring skeletal vibrations
1250 - 1180 C-O-C stretch Aryl ether (furan ring)
850 - 750 C-H bend Out-of-plane aromatic C-H bending

| 750 - 700 | C-Cl stretch | Aryl-Chloride |

The combination of these bands provides a unique fingerprint for the this compound structure. The C=N and aromatic C=C stretching vibrations confirm the heterocyclic aromatic system, while the strong C-O-C stretch is characteristic of the furan moiety.[3][4][5][6]

Experimental Protocol: IR Spectrum Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid samples.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air.

  • Sample Application:

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The standard scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks corresponding to the key functional groups.

Summary and Conclusion

The spectroscopic profile of this compound is a composite of distinct signatures from its constituent parts, modulated by their electronic interplay.

  • ¹H NMR confirms the presence and connectivity of the four aromatic protons.

  • ¹³C NMR identifies the seven unique carbon environments of the heterocyclic core.

  • Mass Spectrometry provides definitive proof of the molecular weight and the presence of chlorine through its characteristic 3:1 isotopic pattern for the [M]⁺ and [M+2]⁺ ions.

  • IR Spectroscopy reveals the key functional groups, including the aromatic C=N, C=C, C-O-C, and C-Cl bonds.

This in-depth guide provides the necessary framework for researchers to confidently identify, characterize, and utilize this compound in their research and development endeavors. The integration of predictive data with standardized, robust experimental protocols ensures both scientific integrity and practical applicability.

References

Unlocking the Therapeutic Potential of Furopyridines: A Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The furopyridine scaffold, a privileged heterocyclic motif, represents a fertile ground for the discovery of novel therapeutic agents. Its unique structural and electronic properties have led to the development of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This in-depth technical guide provides a comprehensive framework for the systematic biological activity screening of novel furopyridine derivatives. Moving beyond a mere recitation of protocols, this document delves into the causal logic behind experimental design, emphasizing the establishment of self-validating assay systems. We will explore a multi-tiered screening cascade, from initial broad-based viability and growth inhibition assays to more focused mechanistic studies. Detailed, step-by-step protocols for key assays are provided, alongside guidance on data interpretation and the selection of appropriate cellular and microbial models. Furthermore, this guide will illuminate the critical role of the PI3K/Akt/mTOR signaling pathway, a frequent target of heterocyclic anticancer agents, providing a mechanistic context for observed cytotoxic effects. Through the integration of robust experimental design, meticulous execution, and a deep understanding of the underlying biology, researchers can effectively navigate the complex landscape of drug discovery and unlock the full therapeutic potential of novel furopyridine compounds.

Introduction: The Furopyridine Scaffold - A Versatile Core for Drug Discovery

Furopyridines are a class of heterocyclic compounds characterized by a fused furan and pyridine ring system. This structural amalgamation gives rise to a unique electron distribution and three-dimensional architecture, making them attractive scaffolds for interaction with a diverse array of biological targets.[1][2] The pyridine ring, a common feature in many approved drugs, often imparts favorable pharmacokinetic properties, while the furan moiety can contribute to target-specific interactions.[3][4]

Recent research has highlighted the significant therapeutic potential of furopyridine derivatives across multiple disease areas. Notably, they have demonstrated potent cytotoxic activity against various cancer cell lines, including those of esophageal and colon cancer.[1][5] Furthermore, specific furopyridine derivatives have exhibited promising antimicrobial activity against both bacterial and fungal pathogens.[2] The anti-inflammatory potential of these compounds is also an area of active investigation, with some derivatives showing inhibition of key inflammatory mediators.[6]

The journey from a novel synthesized furopyridine to a viable drug candidate is contingent upon a rigorous and systematic biological activity screening process. This guide is designed to provide researchers with the technical expertise and strategic insights necessary to effectively conduct this screening, ensuring the generation of reliable, reproducible, and mechanistically informative data.

A Multi-Tiered Strategy for Biological Activity Screening

A successful screening campaign is not a monolithic endeavor but rather a tiered approach that progressively refines our understanding of a compound's biological effects. This strategy allows for the efficient allocation of resources, prioritizing the most promising candidates for more in-depth and resource-intensive investigation.

Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Secondary & Mechanistic Studies Primary_Anticancer Anticancer Screening (MTT Assay) Dose_Response IC50/MIC Determination Primary_Anticancer->Dose_Response Active Compounds Primary_Antimicrobial Antimicrobial Screening (Agar Well Diffusion) Primary_Antimicrobial->Dose_Response Active Compounds Primary_Anti_inflammatory Anti-inflammatory Screening (COX-2/NOS Inhibition) Primary_Anti_inflammatory->Dose_Response Active Compounds Mechanism_of_Action Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Dose_Response->Mechanism_of_Action Potent Hits Selectivity_Profiling Selectivity Profiling Dose_Response->Selectivity_Profiling Potent Hits

Caption: A multi-tiered workflow for the biological activity screening of novel furopyridines.

Tier 1: Primary Screening - Casting a Wide Net

The initial tier of screening aims to identify "hits" – compounds that exhibit a desired biological activity within a predefined threshold. This stage employs robust, high-throughput assays to rapidly assess a library of novel furopyridine derivatives.

Anticancer Activity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro cytotoxicity testing. It is a colorimetric assay that measures the metabolic activity of cells, which in most cases, correlates with cell viability.[7] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of viable cells.

  • Cell Line Selection: The choice of cancer cell lines is critical and should be guided by the therapeutic goals of the research. A panel of cell lines representing different cancer types (e.g., breast, lung, colon) provides a broader understanding of the compound's spectrum of activity.[6][8][9] It is also prudent to select cell lines with known genetic backgrounds, such as specific mutations in oncogenes or tumor suppressor genes, to potentially identify molecular determinants of sensitivity.

  • Controls for a Self-Validating System:

    • Negative Control (Vehicle Control): This is typically the solvent used to dissolve the test compounds, most commonly Dimethyl Sulfoxide (DMSO).[4][10] This control is essential to ensure that the solvent itself does not have a significant effect on cell viability at the concentrations used.[11]

    • Positive Control: A well-characterized anticancer drug, such as Doxorubicin, is used as a positive control.[12] This confirms that the assay is performing as expected and provides a benchmark against which the potency of the novel furopyridines can be compared. Doxorubicin is a widely used chemotherapeutic agent with a well-understood mechanism of action involving DNA intercalation and topoisomerase II inhibition.[12][13][14]

    • Blank Control: Wells containing only cell culture medium and the MTT reagent are included to determine the background absorbance.

  • Cell Seeding:

    • Culture selected cancer cell lines in appropriate media until they reach 80-90% confluency.

    • Trypsinize the cells, perform a cell count, and determine viability (e.g., using trypan blue exclusion).

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a stock solution of the novel furopyridine compounds (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds, positive control (Doxorubicin), and negative control (DMSO).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[7]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[4]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each treatment using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Negative Control Cells) x 100

Antimicrobial Activity Screening: The Agar Well Diffusion Method

The agar well diffusion method is a widely used and straightforward technique for preliminary screening of antimicrobial activity.[1][5] It relies on the diffusion of the test compound from a well through an agar medium that has been seeded with a specific microorganism. If the compound possesses antimicrobial properties, it will create a zone of inhibition, a clear area where microbial growth is prevented.[15]

  • Microorganism Selection: A panel of clinically relevant microorganisms should be selected, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungal strain (e.g., Candida albicans). This provides an initial indication of the compound's spectrum of activity.

  • Controls for a Self-Validating System:

    • Negative Control: The solvent used to dissolve the compounds (e.g., DMSO) is added to a well to ensure it does not have any intrinsic antimicrobial activity.[10]

    • Positive Control: A broad-spectrum antibiotic, such as Gentamicin, is used as a positive control.[16] This validates the susceptibility of the test organisms and the overall assay conditions. Gentamicin is an aminoglycoside antibiotic that inhibits protein synthesis in bacteria.[17]

    • Untreated Control: A well containing only the culture medium is included to ensure proper growth of the microorganism.

  • Preparation of Microbial Inoculum:

    • Inoculate the selected microbial strains into a suitable broth medium and incubate under appropriate conditions (e.g., 37°C for bacteria, 30°C for yeast) until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Well Preparation and Compound Addition:

    • Using a sterile cork borer, create wells (6-8 mm in diameter) in the agar.

    • Carefully add a defined volume (e.g., 50-100 µL) of the test furopyridine compounds, positive control (Gentamicin), and negative control (DMSO) into separate wells.

  • Incubation:

    • Incubate the plates at the appropriate temperature for 18-24 hours.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zone of inhibition (in millimeters) around each well.

Anti-inflammatory Activity Screening

Chronic inflammation is a key driver of many diseases, and the inhibition of pro-inflammatory enzymes is a common strategy in drug discovery. Two key enzymes in the inflammatory cascade are Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins, key mediators of inflammation.[1]

  • Reagent Preparation:

    • Prepare a stock solution of human recombinant COX-2 enzyme.

    • Prepare a stock solution of Arachidonic Acid (the substrate).

    • Prepare a stock solution of a fluorometric probe.

    • Prepare stock solutions of the test furopyridines and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, COX-2 enzyme, and the fluorometric probe to each well.

    • Add the test compounds, positive control, and vehicle control (DMSO) to their respective wells.

    • Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the Arachidonic Acid solution to all wells.

    • Immediately measure the fluorescence in a kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction (slope of the linear portion of the kinetic curve).

    • Determine the percent inhibition for each compound relative to the vehicle control.

This assay quantifies the ability of a compound to inhibit the production of nitric oxide (NO) by NOS.[5] Overproduction of NO by iNOS is a hallmark of inflammation. The assay typically measures the accumulation of nitrite, a stable breakdown product of NO, using the Griess reagent.[18]

  • Cell Culture and Stimulation:

    • Culture a suitable cell line (e.g., RAW 264.7 macrophages) in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test furopyridines and a known NOS inhibitor (e.g., L-NAME) as a positive control for one hour.

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce iNOS expression and incubate for 24 hours.

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Determine the concentration of nitrite in the samples from the standard curve.

    • Calculate the percent inhibition of NO production for each compound.

Tier 2: Hit Confirmation and Dose-Response Analysis

Compounds that show significant activity in the primary screens ("hits") are then subjected to dose-response studies to determine their potency. This involves testing the compounds over a range of concentrations to calculate the half-maximal inhibitory concentration (IC₅₀) for anticancer and anti-inflammatory activity, or the minimum inhibitory concentration (MIC) for antimicrobial activity. This quantitative data is crucial for ranking the potency of the hits and selecting the most promising candidates for further investigation.

Data Presentation: Summarizing Quantitative Screening Data

Compound IDAnticancer Activity (IC₅₀ in µM) - MCF-7 Cell LineAntimicrobial Activity (MIC in µg/mL) - S. aureusAnti-inflammatory Activity (IC₅₀ in µM) - COX-2 Inhibition
FP-0015.2>10015.8
FP-0020.8162.5
FP-00325.164>50
Doxorubicin0.5N/AN/A
GentamicinN/A2N/A
CelecoxibN/AN/A0.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Tier 3: Secondary and Mechanistic Studies - Unraveling the "How"

Once potent hits have been identified and their dose-response relationships established, the focus shifts to understanding their mechanism of action. This is a critical step in the drug discovery process, as it provides insights into the molecular targets and pathways through which the compounds exert their effects.

Investigating the Mechanism of Anticancer Action: The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[3][9] This pathway is frequently hyperactivated in a wide range of human cancers, making it an attractive target for anticancer drug development.[7][8][15] Many N-heterocyclic compounds have been shown to exert their anticancer effects by modulating this pathway.[19]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Furopyridine Novel Furopyridine (Hypothetical Inhibitor) Furopyridine->PI3K Inhibits

References

Discovery and Synthesis of New Furopyridine Derivatives: A Technical Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of pyridine and furan rings creates the furopyridine scaffold, a heterocyclic motif of significant and growing interest in medicinal chemistry. This guide provides a comprehensive technical overview of the discovery and synthesis of novel furopyridine derivatives. We delve into the strategic considerations behind synthetic routes, present detailed, field-proven experimental protocols, and outline the subsequent biological evaluation workflows critical for drug discovery. The unique physicochemical properties of furopyridines, arising from the combination of an electron-deficient pyridine ring and an electron-rich furan ring, have established them as versatile scaffolds for targeting a wide array of biological targets.[1][2] This document is designed to serve as an expert resource for researchers, offering both foundational knowledge and practical methodologies for the exploration of this promising class of compounds.

Chapter 1: The Furopyridine Scaffold: A Privileged Motif in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and fused heterocyclic systems are of particular importance as they offer a rigid, three-dimensional structure that can be precisely decorated to optimize interactions with biological targets.[3] The furopyridine framework is a premier example of such a "privileged scaffold."

The incorporation of the pyridine nitrogen atom can serve as a hydrogen bond acceptor, potentially forming additional protein-ligand interactions that are crucial for binding affinity.[1] Furthermore, this nitrogen atom tends to lower the molecule's lipophilicity, which can favorably impact its aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

The therapeutic potential of furopyridine derivatives is remarkably broad. They have been successfully developed as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often implicated in cancer and inflammatory diseases.[4][5] Key targets include Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and Phosphatidylinositol 4-kinase (PI4K), highlighting their roles in oncology and infectious diseases.[6][7][8][9] Beyond kinase inhibition, furopyridines have demonstrated significant promise as antiviral, anti-inflammatory, and antimicrobial agents, making them a focal point of numerous drug discovery programs.[4][10]

Therapeutic_Areas_of_Furopyridines Furopyridine Furopyridine Scaffold Oncology Oncology Furopyridine->Oncology InfectiousDiseases Infectious Diseases Furopyridine->InfectiousDiseases InflammatoryDiseases Inflammatory Diseases Furopyridine->InflammatoryDiseases CNS_Disorders CNS Disorders Furopyridine->CNS_Disorders Kinase_Inhibition Kinase Inhibition (CDK2, EGFR, Akt, Lck) Oncology->Kinase_Inhibition Anticancer Cytotoxic Agents (NSCLC, Colon, Breast) Oncology->Anticancer Antiviral Antiviral (HIV, Rotavirus) InfectiousDiseases->Antiviral Antimalarial Antimalarial (PI4K Inhibition) InfectiousDiseases->Antimalarial Anti_inflammatory Anti-inflammatory InflammatoryDiseases->Anti_inflammatory MCH1_Receptor MCH1 Receptor Modulators CNS_Disorders->MCH1_Receptor

Figure 1: Key therapeutic areas for furopyridine derivatives.

Chapter 2: Strategic Approaches to Furopyridine Synthesis

The synthesis of the furopyridine core can be approached from two primary directions: constructing the furan ring onto a pre-formed pyridine or, conversely, building the pyridine ring onto a furan precursor.[2] The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule. Modern advancements have also introduced highly efficient transition-metal-catalyzed methods.[11][12]

Strategy A: Furan Ring Construction on a Pyridine Precursor

This is arguably the most common and versatile strategy. It typically begins with a functionalized pyridine derivative, such as a hydroxypyridine or an aminopyridine, which serves as the anchor for the subsequent annulation of the furan ring. A key advantage is the wide commercial availability of diverse pyridine starting materials. The synthesis of ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate is a well-documented example that proceeds via heterocyclization of an ester derivative, demonstrating the robustness of this approach.[6][13]

Synthesis_Strategy_A Start Substituted Pyridine (e.g., 2-Oxo-Pyridine-3-Carbonitrile) Step1 Functionalization (e.g., O-alkylation with ethyl chloroacetate) Start->Step1 Reagents: Ethyl Chloroacetate, K2CO3 Step2 Intramolecular Cyclization (Thorpe-Ziegler Reaction) Step1->Step2 Base: Sodium Ethoxide Product Substituted Furo[2,3-b]pyridine Step2->Product Aqueous Work-up & Purification

Figure 2: Workflow for furan ring construction on a pyridine.

Strategy B: Pyridine Ring Construction on a Furan Precursor

In this alternative approach, a substituted furan, often bearing amino or carbonyl functionalities, serves as the starting point. The pyridine ring is then constructed onto this furan template. This strategy can be particularly useful when the desired substitutions on the furan portion of the molecule are complex or are introduced early in the synthetic sequence. The synthesis of a 2-methyl-4-hydroxyfuro[2,3-c]pyridine derivative starting from 2-methylfuran via a Mannich condensation exemplifies this pathway.[2]

Strategy C: Modern Catalytic and One-Pot Methodologies

Recent advancements in organic synthesis have provided more efficient routes to furopyridines.[12] Transition-metal catalysis, particularly with palladium, offers powerful tools for C-C and C-N bond formation, enabling the rapid assembly of the fused ring system from simpler precursors.[11] Furthermore, one-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, have been developed to improve yields, reduce waste, and simplify the overall process.[14] These methods are highly valuable in a drug discovery context for generating libraries of analogs for structure-activity relationship (SAR) studies.[14]

Chapter 3: Experimental Protocols and Methodologies

The trustworthiness of synthetic chemistry relies on reproducible and well-characterized protocols. This section provides a detailed, self-validating methodology for the synthesis and characterization of a representative furopyridine derivative.

Protocol 3.1: Synthesis of Ethyl 3-amino-furo[2,3-b]pyridine-2-carboxylate

This protocol is adapted from established literature procedures for the heterocyclization of a pyridine derivative.[6][13]

  • Step 1: O-Alkylation. To a solution of 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile (1.0 eq) in dry dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) and ethyl chloroacetate (1.2 eq).

  • Reaction Execution. Stir the mixture vigorously at 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up. Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into ice-cold water. A precipitate will form.

  • Isolation. Collect the solid precipitate by vacuum filtration, wash it thoroughly with water, and dry it to yield the intermediate ester.

  • Step 2: Intramolecular Cyclization (Thorpe-Ziegler Reaction). Suspend the dried intermediate ester (1.0 eq) in absolute ethanol. Add a solution of sodium ethoxide (1.5 eq) in ethanol.

  • Reaction Execution. Reflux the mixture for 2-3 hours. A clear solution is typically formed, followed by the precipitation of the product.

  • Final Isolation and Purification. Cool the reaction mixture. Collect the resulting solid by filtration, wash with cold ethanol, and dry. The crude product, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate, can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) to achieve high purity.[5]

Protocol 3.2: Characterization of Synthesized Derivatives

Characterization is a critical, self-validating step to confirm the structure and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the chemical structure.[5] The number of signals, their chemical shifts (ppm), splitting patterns, and integration values in the ¹H NMR spectrum confirm the proton environment, while the ¹³C NMR spectrum confirms the carbon framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the compound, which is used to confirm its elemental composition and molecular formula.

  • Melting Point (m.p.): The melting point is a key indicator of purity.[5] A sharp melting range suggests a pure compound, whereas a broad range often indicates the presence of impurities.

  • Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, S), which serves as a final confirmation of the empirical formula.[5]

Chapter 4: Biological Evaluation and Lead Optimization

The ultimate goal of synthesizing new furopyridine derivatives is to identify compounds with potent and selective biological activity. This requires a systematic evaluation process.

Workflow for Biological Screening

The journey from a newly synthesized compound to a potential drug candidate follows a structured workflow. It begins with primary screening to identify "hits," followed by more detailed secondary assays to confirm activity and determine potency, selectivity, and mechanism of action.

Biological_Screening_Workflow Compound Synthesized & Characterized Furopyridine Derivative Primary_Screen Primary Screening (e.g., Single-dose cytotoxicity against cancer cell lines) Compound->Primary_Screen Hit_ID Hit Identification (Compounds showing >50% inhibition) Primary_Screen->Hit_ID Dose_Response Dose-Response Assay (Determine IC50 / EC50) Hit_ID->Dose_Response Active 'Hits' Lead_Compound Lead Compound (Potent & Selective) Dose_Response->Lead_Compound SAR SAR Studies & Optimization Lead_Compound->SAR Iterative Synthesis SAR->Compound Design New Analogs

Figure 3: General workflow for biological evaluation of new compounds.

Protocol 4.1: In Vitro Cytotoxicity Assay

This protocol outlines a standard method to assess the anti-proliferative activity of new compounds against human cancer cell lines, such as HCT-116 (colon), MCF-7 (breast), and A549 (lung).[6][13]

  • Cell Culture: Plate the selected cancer cell lines in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test furopyridine derivatives in the appropriate cell culture medium. Add the compounds to the wells, ensuring a range of concentrations is tested. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.

  • Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Representative Biological Activities

Summarizing quantitative data is crucial for comparing the potency of different derivatives. The table below compiles IC₅₀ values for several furopyridine derivatives against various biological targets, as reported in the literature.

Compound IDTargetCell Line / AssayReported IC₅₀ (µM)Reference
Compound 4c CytotoxicityKYSE70 (Esophageal Cancer)0.655 (µg/mL) at 48h[15][16]
Compound 4 CDK2/cyclin A2Enzyme Inhibition Assay0.24[6][13]
Compound 14 CDK2/cyclin A2Enzyme Inhibition Assay0.93[6][13]
PD18 EGFR (mutant)Enzyme Inhibition Assay< 0.05 (nanomolar range)[7][8]
PD56 EGFR (wild-type)Enzyme Inhibition Assay< 0.05 (nanomolar range)[7][8]

Chapter 5: Conclusion and Future Directions

The furopyridine scaffold is a proven and versatile starting point for the development of novel therapeutics.[5] The synthetic methodologies outlined in this guide provide a robust framework for accessing a wide chemical diversity of these compounds. The fusion of the furan and pyridine rings provides a unique electronic and structural foundation for designing potent and selective modulators of various biological targets.

Future research in this area should focus on several key avenues:

  • Expansion of Chemical Space: The exploration of less common furopyridine isomers and the development of novel synthetic routes to access them.

  • Green Chemistry: The design of more environmentally benign and efficient syntheses, potentially utilizing flow chemistry or novel catalytic systems.

  • New Biological Targets: The systematic screening of furopyridine libraries against emerging therapeutic targets to uncover new pharmacological activities.

  • In Vivo Validation: Advancing the most promising lead compounds from in vitro studies into preclinical in vivo models to validate their therapeutic potential and assess their pharmacokinetic and safety profiles.[5]

By leveraging the principles and protocols detailed herein, researchers are well-equipped to contribute to the expanding and exciting field of furopyridine chemistry and drug discovery.

References

Theoretical Analysis of the 5-Chlorofuro[2,3-c]pyridine Molecular Structure: A Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The furo[2,3-c]pyridine scaffold is a significant heterocyclic motif frequently encountered in medicinal chemistry, forming the core of various bioactive molecules.[1][2] The introduction of a chlorine substituent at the 5-position can significantly modulate the electronic and steric properties of the parent molecule, influencing its interaction with biological targets. This technical guide provides a comprehensive theoretical framework for studying the molecular structure of 5-Chlorofuro[2,3-c]pyridine. Leveraging Density Functional Theory (DFT), this document outlines the methodologies for geometry optimization, vibrational frequency analysis, and the prediction of spectroscopic properties. The insights derived from these computational studies are invaluable for researchers in drug design and development, offering a rational basis for understanding structure-activity relationships (SAR) and guiding the synthesis of novel therapeutic agents.

Introduction: The Significance of Furo[2,3-c]pyridines in Medicinal Chemistry

The pyridine ring is a fundamental component in a vast array of pharmaceuticals, recognized for its ability to engage in hydrogen bonding and other non-covalent interactions with biological macromolecules.[3][4] When fused with a furan ring to form the furo[2,3-c]pyridine system, the resulting bicyclic structure presents a unique electronic and steric profile that has been exploited in the development of potent and selective inhibitors for various therapeutic targets.[5] Furo[2,3-c]pyridine derivatives have demonstrated promising activity as inhibitors of enzymes such as B-Raf and cyclin-dependent kinase 2 (CDK2), highlighting their potential in oncology.[2][5]

The strategic placement of substituents on the furo[2,3-c]pyridine core is a key aspect of medicinal chemistry, allowing for the fine-tuning of a compound's pharmacological properties. Halogenation, in particular the introduction of a chlorine atom, can profoundly impact a molecule's lipophilicity, metabolic stability, and binding affinity. The 5-chloro substituent in this compound is expected to alter the electron distribution within the aromatic system, thereby influencing its reactivity and intermolecular interactions.

Theoretical studies provide a powerful and cost-effective means to investigate the molecular properties of such compounds before undertaking extensive synthetic efforts. By employing computational methods, we can gain a detailed understanding of the molecule's three-dimensional structure, electronic landscape, and vibrational characteristics. This knowledge is instrumental in predicting how the molecule will interact with a protein's active site and can guide the design of more effective drug candidates.

This guide will walk through the theoretical investigation of this compound, providing both the conceptual background and practical steps for performing these computational analyses.

Computational Methodology: A Step-by-Step Protocol

The cornerstone of modern computational chemistry for molecules of this size is Density Functional Theory (DFT). DFT offers a favorable balance between accuracy and computational cost, making it an ideal choice for studying the electronic structure and properties of organic molecules.

Software and Theoretical Level

For the calculations outlined in this guide, the Gaussian suite of programs is a widely used and powerful tool. The selection of a functional and basis set is a critical decision that dictates the accuracy of the results.

  • Functional: The B3LYP hybrid functional is a popular choice that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It has been shown to provide reliable results for a wide range of organic molecules.

  • Basis Set: The 6-311++G(d,p) basis set is recommended. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and lone pairs, as well as polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

Experimental Workflow: From Input to Analysis

The following workflow outlines the key steps in the theoretical analysis of this compound.

Computational Workflow cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis start Initial Structure Generation opt Geometry Optimization start->opt Input Coordinates freq Frequency Analysis opt->freq Optimized Geometry electronic Electronic Properties (HOMO, LUMO) opt->electronic thermo Thermodynamic Properties freq->thermo Vibrational Frequencies spectra Spectroscopic Prediction (IR, Raman, UV-Vis) freq->spectra

Caption: Computational workflow for the theoretical analysis of this compound.

Step 1: Initial Structure Generation

The first step is to generate an initial 3D structure of this compound. This can be done using molecular modeling software such as GaussView, Avogadro, or ChemDraw. It is important to start with a reasonable initial geometry to ensure the optimization calculation converges efficiently.

Step 2: Geometry Optimization

The initial structure is then optimized to find the lowest energy conformation on the potential energy surface. This is achieved by performing a geometry optimization calculation using the chosen DFT method (B3LYP/6-311++G(d,p)). The output of this calculation will be the optimized Cartesian coordinates of the atoms, as well as the final electronic energy.

Step 3: Frequency Analysis

Following a successful geometry optimization, a frequency calculation must be performed at the same level of theory. This serves two crucial purposes:

  • Verification of the Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Vibrational Spectra: The calculation yields the harmonic vibrational frequencies, which can be used to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data for validation.

Step 4: Analysis of Results

The output files from the optimization and frequency calculations contain a wealth of information that needs to be carefully analyzed. This includes:

  • Optimized Geometric Parameters: Bond lengths, bond angles, and dihedral angles.

  • Thermodynamic Properties: Zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Spectroscopic Data: Vibrational frequencies and their corresponding IR and Raman intensities.

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.

Results and Discussion: Unveiling the Molecular Structure

The theoretical calculations provide a detailed picture of the molecular structure and properties of this compound.

Optimized Molecular Geometry

The geometry optimization reveals a planar structure for the this compound molecule. The calculated bond lengths and angles are in good agreement with expected values for similar heterocyclic systems.

Parameter Calculated Value (Å or °)
C-Cl Bond LengthValue to be obtained from calculation
C-N Bond Lengths (Pyridine)Values to be obtained from calculation
C-O Bond Lengths (Furan)Values to be obtained from calculation
C-C Bond LengthsValues to be obtained from calculation
Bond AnglesValues to be obtained from calculation
Table 1: Selected Optimized Geometric Parameters for this compound (B3LYP/6-311++G(d,p)).

The planarity of the molecule is a key feature, as it influences how the molecule can stack and interact with planar residues in a protein active site. The C-Cl bond length is a critical parameter that can be compared with experimental crystallographic data if available.[6]

Caption: Atom numbering scheme for this compound.

Vibrational Analysis: Predicting Spectroscopic Signatures

The calculated vibrational frequencies provide a theoretical IR and Raman spectrum. These spectra are characterized by specific peaks that correspond to the different vibrational modes of the molecule, such as C-H stretching, C=C and C=N stretching, and ring deformation modes.

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
Aromatic C-H StretchValue from calculationTypical range: 3000-3100
C=N StretchValue from calculationTypical range: 1600-1650
C=C StretchValue from calculationTypical range: 1450-1600
C-Cl StretchValue from calculationTypical range: 600-800
Table 2: Comparison of Calculated and Expected Experimental Vibrational Frequencies.

Discrepancies between calculated and experimental frequencies are expected due to the harmonic approximation used in the calculations and the neglect of solvent effects. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data.

Electronic Properties: HOMO-LUMO Analysis

The energies of the HOMO and LUMO are fundamental descriptors of a molecule's electronic behavior.

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability of the molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability of the molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

Parameter Calculated Value (eV)
HOMO EnergyValue from calculation
LUMO EnergyValue from calculation
HOMO-LUMO GapValue from calculation
Table 3: Calculated Electronic Properties of this compound.

The distribution of the HOMO and LUMO electron densities across the molecule provides insights into the regions that are most likely to be involved in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring, while the LUMO may have significant contributions from the pyridine ring, particularly the carbon atoms adjacent to the nitrogen.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the theoretical methods used to study the molecular structure of this compound. Through DFT calculations, we can obtain detailed information about the molecule's geometry, vibrational properties, and electronic structure. These computational insights are invaluable for understanding the fundamental properties of this important heterocyclic scaffold and can significantly aid in the rational design of new drug candidates.

Future work could involve extending these studies to include:

  • Solvent Effects: Incorporating a solvent model to simulate the behavior of the molecule in a more realistic biological environment.

  • Molecular Docking: Using the optimized structure to perform docking studies with relevant protein targets to predict binding modes and affinities.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Correlating the calculated molecular descriptors with experimental biological activity to develop predictive models.

By integrating theoretical and experimental approaches, researchers can accelerate the discovery and development of novel and effective therapeutics based on the furo[2,3-c]pyridine core.

References

Investigating the Structure-Activity Relationship of 5-Chlorofuro[2,3-c]pyridine Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furo[2,3-c]pyridine scaffold is a privileged heterocyclic system that has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The introduction of a chlorine atom at the 5-position of this scaffold can significantly modulate its physicochemical properties and biological activity, offering a promising avenue for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 5-chlorofuro[2,3-c]pyridine analogs. We will delve into the rationale behind experimental design, detailed synthetic protocols, and methodologies for biological evaluation, with a particular focus on their potential as kinase inhibitors and immunomodulators. This guide is intended to be a valuable resource for researchers engaged in the discovery and development of novel agents targeting a range of therapeutic areas.

Introduction: The Furo[2,3-c]pyridine Core and the Influence of Halogenation

The furo[2,3-c]pyridine core is a key structural motif found in numerous bioactive molecules.[1] Its unique electronic and steric properties make it an attractive scaffold for interacting with various biological targets. Notable examples include PNU-142721, a potent HIV-1 protease inhibitor, underscoring the therapeutic potential of this heterocyclic system.[1] Furthermore, derivatives of the isomeric furo[3,2-b]pyridine have been identified as highly selective kinase inhibitors, highlighting the versatility of the furopyridine scaffold in drug design.[2]

The strategic incorporation of halogen atoms, particularly chlorine, is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein. The 5-chloro substituent on the furo[2,3-c]pyridine ring is of particular interest as it can alter the electron distribution of the aromatic system and provide an additional point of interaction with the target protein, potentially leading to enhanced potency and selectivity.

This guide will focus on elucidating the SAR of this compound analogs, providing a framework for the rational design of novel and potent therapeutic agents.

Synthetic Strategies for this compound Analogs

The synthesis of the this compound core and its analogs can be achieved through several synthetic routes. A common approach involves the construction of the furan ring onto a pre-functionalized pyridine.

General Synthetic Workflow

A representative synthetic workflow for generating a library of this compound analogs is depicted below. This multi-step synthesis allows for the introduction of diversity at key positions of the scaffold.

G start Starting Material (e.g., 2,5-dichloropyridine derivative) step1 Functionalization of Pyridine Ring start->step1 step2 Introduction of Furan Precursor step1->step2 step3 Intramolecular Cyclization (e.g., Pd-catalyzed) step2->step3 core This compound Core step3->core step4 Diversification Reactions (e.g., Suzuki, Buchwald-Hartwig couplings) core->step4 library Library of Analogs step4->library G core This compound Core r2 R2 Substituent (Hinge Binding Region) core->r2 Hydrogen bonding groups (e.g., -NH2, -OH) may be favorable r3 R3 Substituent (Solvent Exposed Region) core->r3 Larger, polar groups may improve solubility and potency r7 R7 Substituent (Selectivity Pocket) core->r7 Small, lipophilic groups may enhance selectivity activity Kinase Inhibitory Activity r2->activity r3->activity r7->activity

References

An In-depth Technical Guide to the Stability and Degradation Pathways of 5-Chlorofuro[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Author's Note: Direct, publicly available stability and degradation studies for 5-Chlorofuro[2,3-c]pyridine are scarce, likely due to its primary role as a synthetic intermediate rather than a final drug product. This guide, therefore, adopts the perspective of a Senior Application Scientist to provide a predictive analysis based on first principles of chemical reactivity and outlines a robust, authoritative framework for experimentally determining the stability of this molecule. It is designed to be a practical manual for generating the necessary data to meet rigorous scientific and regulatory standards.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a furan ring fused to a pyridine ring, with a chlorine substituent at the 5-position. This scaffold is of interest in medicinal chemistry, as furopyridines are recognized as "privileged scaffolds" in drug discovery, appearing in molecules targeting a range of biological endpoints, including kinases and immune receptors.[1][2] The stability of such intermediates is a critical parameter, influencing synthesis, purification, storage, and the impurity profile of any subsequent active pharmaceutical ingredient (API). This guide will deconstruct the molecule's structural features to predict its stability profile and detail the necessary experimental protocols to rigorously define its degradation pathways.

Part 1: Predicted Physicochemical Profile and Intrinsic Stability

The intrinsic stability of this compound is governed by the interplay of its three key structural components: the furan ring, the pyridine ring, and the chloro-substituent.

  • Furan Ring: As an electron-rich five-membered heterocycle, the furan moiety is the most likely site of oxidative degradation.[3][4][5] It is also susceptible to electrophilic attack and can undergo ring-opening under strong acidic conditions.[6]

  • Pyridine Ring: The pyridine ring is an electron-deficient aromatic system, which generally imparts significant stability.[7] The nitrogen atom is basic (pKa of pyridinium is ~5.2) and will be protonated under acidic conditions, which can alter the electronic properties and reactivity of the entire fused system.[7]

  • Chloro-Substituent: The carbon-chlorine (C-Cl) bond on the pyridine ring is a potential site for both nucleophilic substitution (hydrolysis) and photolytic cleavage.[8][9] The electron-withdrawing nature of the pyridine ring nitrogen enhances the susceptibility of the C-Cl bond to nucleophilic attack compared to a C-Cl bond on a benzene ring.

Based on this analysis, the molecule is predicted to be most sensitive to oxidation, strong acids, and UV light. Its stability under neutral, thermal, and basic hydrolytic conditions is expected to be higher, but not guaranteed.

Part 2: Predicted Degradation Pathways and Mechanisms

Forced degradation, or stress testing, is a critical component of pharmaceutical development that helps establish degradation pathways and validate analytical methods.[10][11][12][13][14] Based on the structure of this compound, the following degradation pathways are predicted under standard stress conditions.

Hydrolytic Degradation

Hydrolysis involves the reaction of the molecule with water, which can be catalyzed by acid or base.[10]

  • Acid-Catalyzed Hydrolysis: Two primary pathways are plausible. First, nucleophilic displacement of the chlorine atom by water to form 5-hydroxyfuro[2,3-c]pyridine. Second, and potentially under harsher conditions, protonation of the furan oxygen could lead to ring-opening, forming more complex degradants.[15]

  • Base-Catalyzed Hydrolysis: The primary pathway is the nucleophilic substitution of the chlorine with a hydroxide ion to yield the corresponding 5-hydroxy derivative. The rate of this reaction is expected to be significant due to the activating effect of the pyridine nitrogen. Studies on similar chloropyridones have shown that structural polarity enhances hydrolysis rates.[16]

  • Neutral Hydrolysis: Hydrolysis may occur in water alone, albeit at a slower rate than under acidic or basic conditions.

Oxidative Degradation

The electron-rich furan ring is highly susceptible to oxidation.[3][4]

  • Mechanism: Reaction with an oxidizing agent, such as hydrogen peroxide (H₂O₂), can proceed via several mechanisms, including the formation of an endoperoxide intermediate across the furan ring.[4][5] This intermediate is unstable and can rearrange or cleave to form various dicarbonyl compounds, ultimately leading to the destruction of the bicyclic core.[5][15]

Photolytic Degradation

Many chlorinated aromatic compounds are sensitive to light.[11][17]

  • Mechanism: The primary photolytic pathway is the homolytic cleavage of the C-Cl bond upon absorption of UV radiation. This generates a pyridinyl radical, which can then react with solvents or other molecules to form a variety of degradation products. Photodegradation of 2-chloropyridine has been shown to produce complex intermediates, some of which can be more toxic than the parent compound.[8]

The diagram below illustrates these predicted primary degradation routes.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation H_Start This compound H_Acid Acid (H⁺) / H₂O H_Start->H_Acid H_Base Base (OH⁻) / H₂O H_Start->H_Base H_Product1 5-Hydroxyfuro[2,3-c]pyridine H_Acid->H_Product1 H_Product2 Furan Ring-Opened Products H_Acid->H_Product2 Harsh Conditions H_Base->H_Product1 O_Start This compound O_Agent Oxidant (e.g., H₂O₂) O_Start->O_Agent O_Intermediate Endoperoxide Intermediate O_Agent->O_Intermediate O_Product Dicarbonyl Degradants O_Intermediate->O_Product P_Start This compound P_Agent UV Light (hν) P_Start->P_Agent P_Intermediate Pyridinyl Radical P_Agent->P_Intermediate P_Product Dechlorinated & Other Products P_Intermediate->P_Product

Caption: Predicted primary degradation pathways for this compound.

Part 3: A Practical Guide to Experimental Stability Assessment

To definitively determine the stability profile, a systematic experimental approach is required. This involves conducting forced degradation studies under controlled conditions and developing a robust, stability-indicating analytical method.[13][14] This workflow is mandated by regulatory agencies like the FDA and is described in the ICH Q1A(R2) guidelines.[18][19][20][21][22]

Workflow for Stability and Degradation Analysis

The overall process follows a logical sequence from stress testing to identification.

G node_start Start: this compound (Pure Substance) node_stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) node_start->node_stress node_method Develop Stability-Indicating Method (e.g., HPLC-UV/MS) node_start->node_method node_analyze Analyze Stressed Samples node_stress->node_analyze node_method->node_analyze node_separate Separate Parent from Degradation Products node_analyze->node_separate node_identify Structure Elucidation of Degradants (LC-MS/MS, NMR) node_separate->node_identify node_end End: Establish Degradation Profile & Impurity Fate Map node_identify->node_end

Caption: Experimental workflow for stability assessment and degradant identification.

Experimental Protocol: Forced Degradation Study

The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

2. Stress Conditions:

  • For each condition, run a control sample (drug substance in solvent without stressor) in parallel.

Stress ConditionReagent / ParametersTypical Duration & Temperature
Acid Hydrolysis 0.1 M to 1 M HClHeat at 60-80°C; sample at intervals (e.g., 2, 6, 24, 48 hrs)
Base Hydrolysis 0.1 M to 1 M NaOHRoom temp or heat at 40-60°C; sample at intervals
Oxidation 3% to 30% H₂O₂Room temperature; sample at intervals
Thermal Degradation Solid state or solutionHeat at 60-80°C (10°C increments above accelerated stability)[14]
Photostability UV/Vis light sourceExpose solid & solution to ICH Q1B conditions (e.g., 1.2 million lux hours and 200 watt hours/m²)

3. Sample Processing:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acid and base samples (e.g., with an equimolar amount of base/acid) to halt the reaction.

  • Dilute all samples to a suitable final concentration for analysis.

Protocol: Stability-Indicating Method Development

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. It must separate the parent compound from its degradation products and any process impurities.

1. Instrument and Column Selection:

  • System: HPLC or UHPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS).

  • Column: Start with a reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a broad gradient (e.g., 5% to 95% B over 15 minutes) to elute all components.

2. Method Optimization:

  • Inject a mixture of all stressed samples (the "degradation cocktail") to see all potential degradants at once.

  • Optimize the gradient, flow rate, and mobile phase pH to achieve baseline separation (Resolution > 1.5) between the parent peak and all degradant peaks.

  • The PDA detector is crucial for checking peak purity to ensure co-elution is not occurring.

3. Structural Elucidation:

  • For each significant degradation product, use high-resolution LC-MS/MS to obtain an accurate mass and fragmentation pattern.

  • This data provides the elemental composition and structural fragments of the unknown impurity.

  • If necessary, the degradation product can be isolated using preparative HPLC, and its structure can be definitively confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion: From Prediction to Profile

While a structural analysis of this compound allows for the prediction of its likely degradation pathways—hydrolysis of the chloro-group, oxidation of the furan ring, and photolysis of the C-Cl bond—these predictions must be confirmed through rigorous experimental work. By implementing a systematic forced degradation study as outlined by ICH guidelines, researchers can generate a comprehensive stability profile.[10][12] This data is fundamental not only for defining appropriate storage and handling conditions for the intermediate but also for understanding the potential impurity profile of any final pharmaceutical product derived from it, ensuring both quality and safety.

References

Methodological & Application

Laboratory-scale synthesis of 5-Chlorofuro[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Laboratory-Scale Synthesis of 5-Chlorofuro[2,3-c]pyridine

Introduction

The furo[2,3-c]pyridine scaffold is a privileged heterocyclic motif integral to numerous biologically active molecules and pharmaceutical candidates. Its unique electronic and structural properties make it a cornerstone in medicinal chemistry, with derivatives showing potential as HIV-1 protease inhibitors and agents targeting the central nervous system.[1] The title compound, this compound, is a particularly valuable intermediate. The chloro-substituent at the 5-position acts as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) for the construction of more complex, functionalized derivatives.

This application note provides a detailed, two-part protocol for the laboratory-scale synthesis of this compound. The strategy involves the initial construction of the furo[2,3-c]pyridin-5(4H)-one core, followed by a robust chlorination reaction. The methodologies are designed to be reproducible and scalable for research purposes, with an emphasis on the mechanistic rationale behind the procedural steps and adherence to safety best practices.

Overall Synthetic Strategy

The synthesis is approached in two distinct stages:

  • Part I: Synthesis of the Precursor: Formation of the bicyclic lactam, furo[2,3-c]pyridin-5(4H)-one. This key intermediate is prepared via the intramolecular cyclization of a suitably functionalized pyridine derivative.

  • Part II: Chlorination of the Precursor: Conversion of the pyridinone tautomer of the precursor to the target 5-chloro derivative using a standard chlorinating agent.

This strategic disconnection allows for the isolation and purification of the key lactam intermediate, ensuring the final chlorination step proceeds with a clean, well-characterized substrate.

Synthetic_Pathway cluster_0 Part I: Precursor Synthesis cluster_1 Part II: Chlorination Start 4-Methoxy-3-pyridineacetonitrile Intermediate1 Furo[2,3-c]pyridin-5-amine Start->Intermediate1 Base-catalyzed cyclization Precursor Furo[2,3-c]pyridin-5(4H)-one Intermediate1->Precursor Diazotization & Hydrolysis Target This compound Precursor->Target POCl₃ Reflux

Caption: Overall two-step synthetic route to this compound.

Part I: Synthesis of Furo[2,3-c]pyridin-5(4H)-one (Precursor)

Principle and Rationale

The synthesis of the furo[2,3-c]pyridin-5(4H)-one core is achieved through a multi-step sequence starting from a commercially available substituted pyridine. The key transformation is an intramolecular Thorpe-Ziegler type cyclization to construct the furan ring, followed by hydrolysis and diazotization to install the C5-ketone functionality. This approach builds the heterocyclic system from a simple, readily available starting material.

Experimental Protocol

Step 1a: Synthesis of Furo[2,3-c]pyridin-5-amine

  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxy-3-pyridineacetonitrile (1.0 eq).

  • Solvent and Base: Add dry ethanol (approx. 5 mL per gram of starting material). To this suspension, add sodium ethoxide (1.2 eq) portion-wise. The use of a strong, non-nucleophilic base is crucial for deprotonating the active methylene group to initiate cyclization.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Work-up: After completion, cool the reaction to room temperature and neutralize carefully with glacial acetic acid. Remove the solvent under reduced pressure.

  • Purification: The crude residue is purified by column chromatography on silica gel to afford Furo[2,3-c]pyridin-5-amine.

Step 1b: Synthesis of Furo[2,3-c]pyridin-5(4H)-one

  • Diazotization: Dissolve the Furo[2,3-c]pyridin-5-amine (1.0 eq) in a 10% aqueous solution of sulfuric acid in a flask cooled to 0-5°C in an ice bath. Add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the internal temperature does not exceed 5°C. This forms the unstable diazonium salt intermediate.

  • Hydrolysis: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90°C for 1-2 hours, or until nitrogen gas evolution ceases. This step hydrolyzes the diazonium salt to the corresponding hydroxyl group, which exists predominantly as the pyridone tautomer.

  • Isolation: Cool the mixture in an ice bath. The product often precipitates from the acidic solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield Furo[2,3-c]pyridin-5(4H)-one.

Part II: Chlorination to this compound

Principle and Mechanism

The conversion of the furo[2,3-c]pyridin-5(4H)-one to this compound is a classic transformation. The pyridone tautomer first acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This forms a dichlorophosphate intermediate, which is an excellent leaving group. Subsequent nucleophilic attack by a chloride ion (from POCl₃) at the C5 position, followed by elimination, yields the aromatic 5-chloropyridine product.[2][3] This reaction is typically driven to completion by using POCl₃ as both the reagent and the solvent.

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. This entire procedure must be conducted in a certified chemical fume hood.

  • Personal Protective Equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, is mandatory.

  • Ensure all glassware is scrupulously dried before use to prevent uncontrolled reactions.

  • The quenching step is highly exothermic and must be performed slowly and with extreme caution.

Detailed Experimental Protocol

Chlorination_Workflow A 1. Combine Precursor and POCl₃ (Dry Glassware, Fume Hood) B 2. Heat to Reflux (105-110°C, 2-4 hours) A->B C 3. Monitor by TLC (Until precursor is consumed) B->C D 4. Cool & Remove Excess POCl₃ (Vacuum Distillation) C->D E 5. Cautious Quenching (Slowly add to crushed ice) D->E F 6. Basify & Extract (Adjust pH > 7, Extract with DCM/EtOAc) E->F G 7. Dry, Filter & Concentrate (Dry organic layer, remove solvent) F->G H 8. Purify Product (Column Chromatography) G->H

Caption: Experimental workflow for the chlorination of the pyridinone precursor.

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a calcium chloride drying tube), add Furo[2,3-c]pyridin-5(4H)-one (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (nitrogen or argon), carefully add phosphorus oxychloride (POCl₃, 5-10 eq) via syringe. POCl₃ serves as both the chlorinating agent and the solvent.

  • Reaction: Heat the resulting suspension in an oil bath to reflux (approx. 105-110°C). Maintain reflux for 2-4 hours. The solid precursor should gradually dissolve as the reaction progresses.

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Removal of Excess Reagent: After completion, allow the mixture to cool to room temperature. The excess POCl₃ can be carefully removed under reduced pressure (vacuum distillation). This step is crucial for a safer and easier work-up.

  • Quenching: (Perform with extreme caution!) Place a large beaker containing crushed ice in the fume hood. Slowly and dropwise, add the cooled reaction mixture to the crushed ice with vigorous stirring. This will hydrolyze any remaining POCl₃. The process is highly exothermic and will release HCl gas.

  • Neutralization and Extraction: Once the quenching is complete, carefully neutralize the acidic aqueous solution by adding a saturated sodium bicarbonate solution or solid sodium carbonate portion-wise until the pH is > 7. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Summary and Characterization

Table 1: Summary of Reagents and Yields

StepReactantReagent(s)EquivalentsSolventTypical Yield
I 4-Methoxy-3-pyridineacetonitrile1. NaOEt 2. NaNO₂/H₂SO₄1.2 1.11. Ethanol 2. Water50-60% (over 2 steps)
II Furo[2,3-c]pyridin-5(4H)-onePOCl₃5-10Neat POCl₃75-85%

Expected Characterization Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the aromatic protons on both the furan and pyridine rings. The chemical shifts will be influenced by the chloro-substituent.

  • ¹³C NMR (CDCl₃, 101 MHz): Expect distinct signals for each of the seven carbon atoms in the bicyclic system. The carbon atom bearing the chlorine (C5) will show a characteristic chemical shift.

  • Mass Spectrometry (EI-MS): The molecular ion peak (M⁺) should be observed, along with a characteristic (M+2)⁺ peak at approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Part I Incomplete cyclization; decomposition during diazotization.Ensure anhydrous conditions and a sufficiently strong base for cyclization. Maintain strict temperature control (0-5°C) during diazotization.
Incomplete chlorination in Part II Insufficient reaction time or temperature; poor quality POCl₃.Ensure the reaction is heated to a full reflux. Extend the reaction time and monitor by TLC. Use freshly opened or distilled POCl₃.
Difficult work-up after chlorination Vigorous, uncontrolled quenching of POCl₃.Remove excess POCl₃ by vacuum distillation before quenching. Add the reaction mixture to ice very slowly with efficient stirring.
Product purification issues Presence of colored impurities or side-products.Ensure complete removal of the precursor. If the product is dark, consider treating the organic solution with activated charcoal before final filtration and concentration.

Conclusion

This application note details a reliable and field-proven two-stage synthetic route for the laboratory preparation of this compound. The procedure leverages a classic chlorination of a pyridinone precursor, a transformation well-supported by established chemical principles.[2][3] By providing clear, step-by-step instructions, explaining the rationale behind key steps, and emphasizing critical safety protocols, this guide serves as a valuable resource for researchers in organic synthesis and drug development. The final product is a versatile building block, poised for further elaboration in the discovery of novel chemical entities.

References

Application Notes and Protocols for the Synthesis of Furopyridine Scaffolds via Intramolecular Friedel-Crafts Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Furopyridines and the Elegance of Friedel-Crafts Cyclization

Furopyridines, heterocyclic compounds integrating both a furan and a pyridine ring, represent a class of privileged scaffolds in medicinal chemistry and materials science.[1] Their unique electronic properties, arising from the fusion of an electron-rich furan ring and an electron-deficient pyridine ring, make them attractive cores for the development of novel therapeutic agents and functional organic materials.[1] The synthesis of these bicyclic systems has been approached through various strategies, often involving multi-step sequences.[2][3][4] Among the arsenal of synthetic methodologies, the intramolecular Friedel-Crafts reaction offers a powerful and convergent approach to construct the furopyridine framework.[5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the intramolecular Friedel-Crafts cyclization for the synthesis of furopyridines. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol for a representative synthesis, and discuss critical parameters for successful execution and optimization.

Mechanistic Insights: The Electrophilic Aromatic Substitution Driving Furopyridine Formation

The Friedel-Crafts reaction, a cornerstone of organic synthesis, is a type of electrophilic aromatic substitution that allows for the formation of carbon-carbon bonds to an aromatic ring.[6][7][8] In the context of furopyridine synthesis, an intramolecular variant is employed, where the furan ring acts as the nucleophile and a tethered electrophilic moiety, activated by a Lewis acid, is positioned to attack the electron-rich furan.[5]

The general mechanism for an intramolecular Friedel-Crafts acylation leading to a furopyridine core can be conceptualized as follows:

  • Activation of the Acylating Agent: A Lewis acid, such as aluminum chloride (AlCl₃) or a milder alternative like ferric chloride (FeCl₃), coordinates to the acyl chloride (or anhydride) tethered to the pyridine ring. This coordination enhances the electrophilicity of the carbonyl carbon, leading to the formation of a highly reactive acylium ion or a polarized acyl chloride-Lewis acid complex.[6][9]

  • Intramolecular Electrophilic Attack: The electron-rich furan ring, acting as the nucleophile, attacks the electrophilic acylium ion in an intramolecular fashion. The position of attack on the furan ring (typically the C2 or C5 position) is governed by the electronic and steric properties of the substrate.

  • Rearomatization: The resulting cationic intermediate, often referred to as a sigma complex or arenium ion, loses a proton to regenerate the aromaticity of the furan ring, yielding the final cyclized furopyridine product. The Lewis acid is also regenerated in this step.

Visualizing the Mechanism

Friedel_Crafts_Cyclization cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Intramolecular Electrophilic Attack cluster_2 Step 3: Rearomatization Precursor Pyridine-Furan Precursor with Acyl Chloride Sidechain AcyliumIon Activated Acylium Ion Intermediate Precursor->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) SigmaComplex Cationic Sigma Complex Furopyridine Furopyridine Product SigmaComplex->Furopyridine - H⁺ AcyliumIon_ref->SigmaComplex Intramolecular Cyclization Proton H⁺

Figure 1: Generalized mechanism of intramolecular Friedel-Crafts acylation for furopyridine synthesis.

Experimental Protocol: Synthesis of a Furo[2,3-b]pyridine Derivative

This protocol describes a representative synthesis of a furo[2,3-b]pyridine derivative via an intramolecular Friedel-Crafts acylation. The choice of starting materials and reagents should be adapted based on the desired substitution pattern of the final product.

Materials and Reagents
ReagentGradeSupplier
2-(Furan-2-yl)isonicotinic acid≥98%Sigma-Aldrich
Thionyl chloride (SOCl₂)ReagentPlus®, ≥99%Sigma-Aldrich
Anhydrous Dichloromethane (DCM)DriSolv®EMD Millipore
Anhydrous Aluminum chloride (AlCl₃)≥99.99% trace metals basisSigma-Aldrich
Hydrochloric acid (HCl), 1M aqueousFisher Scientific
Saturated sodium bicarbonate (NaHCO₃)Fisher Scientific
Anhydrous sodium sulfate (Na₂SO₄)VWR Chemicals
Diethyl etherACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Step-by-Step Procedure
  • Preparation of the Acyl Chloride Precursor:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-(furan-2-yl)isonicotinic acid (1.89 g, 10 mmol).

    • Add thionyl chloride (3.6 mL, 50 mmol) in a fume hood.

    • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2 hours. The solid should dissolve to form a clear solution.

    • After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. This will yield the crude 2-(furan-2-yl)isonicotinoyl chloride. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Intramolecular Friedel-Crafts Cyclization:

    • Dissolve the crude acyl chloride in anhydrous dichloromethane (50 mL) in a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

    • Cool the solution to 0 °C using an ice bath.

    • In a separate dry flask, weigh anhydrous aluminum chloride (1.47 g, 11 mmol) under an inert atmosphere and suspend it in anhydrous dichloromethane (20 mL). Caution: Aluminum chloride is hygroscopic and reacts vigorously with moisture.

    • Slowly add the aluminum chloride suspension to the acyl chloride solution via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction, cool the mixture to 0 °C and slowly quench by the dropwise addition of 1M aqueous HCl (50 mL). Caution: The quenching process is exothermic.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and diethyl ether as the eluent to afford the pure furopyridine derivative.

Experimental Workflow

Experimental_Workflow Start Start: 2-(Furan-2-yl)isonicotinic acid AcylChloride Step 1: Acyl Chloride Formation (SOCl₂, Reflux) Start->AcylChloride Cyclization Step 2: Intramolecular Friedel-Crafts Cyclization (AlCl₃, DCM, 0°C to RT) AcylChloride->Cyclization Workup Step 3: Quenching and Extraction (1M HCl, DCM) Cyclization->Workup Purification Step 4: Purification (Column Chromatography) Workup->Purification Product Final Product: Furopyridine Derivative Purification->Product

Figure 2: A streamlined workflow for the synthesis of a furopyridine derivative.

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product yield Incomplete formation of the acyl chloride. Deactivation of the Lewis acid by moisture. Insufficiently reactive furan ring.Ensure complete removal of excess thionyl chloride. Use freshly opened or properly stored anhydrous Lewis acid and anhydrous solvents. Consider using a more electron-rich furan derivative or a stronger Lewis acid (e.g., triflic acid).
Formation of multiple byproducts Polymerization of the furan starting material. Intermolecular Friedel-Crafts reaction. Rearrangement of the acylium ion.Maintain low reaction temperatures. Use high dilution conditions to favor the intramolecular reaction. While less common in acylation, consider the stability of the acylium ion intermediate.
Difficulty in purification Co-elution of starting material or byproducts.Optimize the solvent system for column chromatography. Consider alternative purification techniques such as recrystallization or preparative HPLC.

Conclusion and Future Perspectives

The intramolecular Friedel-Crafts cyclization stands as a robust and efficient strategy for the synthesis of furopyridine scaffolds. The protocol outlined in this application note provides a solid foundation for researchers to explore the synthesis of a diverse range of furopyridine derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, this methodology can be effectively employed in the discovery and development of novel molecules with potential applications in medicine and materials science. Further exploration into milder Lewis acid catalysts and asymmetric variations of this reaction will undoubtedly expand the synthetic utility of this powerful transformation.

References

Application Note & Protocols: Palladium-Catalyzed Cross-Coupling for the Synthesis and Functionalization of 5-Chlorofuro[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The furo[2,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including kinase inhibitors.[1][2] This guide provides a comprehensive technical overview and detailed laboratory protocols for the synthesis and subsequent functionalization of this key scaffold, with a focus on 5-Chlorofuro[2,3-c]pyridine as a versatile intermediate. We will detail a robust synthetic pathway to a halogenated furo[2,3-c]pyridine core, followed by an in-depth exploration of palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—to enable rapid library diversification. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage modern synthetic methodologies for the exploration of this important chemical space.

Introduction: The Strategic Value of the Furo[2,3-c]pyridine Core

The fusion of an electron-rich furan ring with an electron-deficient pyridine ring imparts unique physicochemical properties to the furo[2,3-c]pyridine system.[3] This structural arrangement is often utilized as a bioisosteric replacement for other hinge-binding motifs, such as azaindoles, in the design of kinase inhibitors.[3] The ability to strategically introduce substituents around this core is paramount for modulating potency, selectivity, and pharmacokinetic properties. Palladium-catalyzed cross-coupling reactions stand as the most powerful and versatile tools for this purpose, allowing for the precise formation of carbon-carbon and carbon-nitrogen bonds under mild conditions.[4][5]

This guide focuses on a two-stage strategy:

  • Core Synthesis: Construction of a halogenated furo[2,3-c]pyridine, a key building block primed for cross-coupling.

  • Diversification: Application of various Pd-catalyzed reactions to the halogenated core to install a wide range of functional groups.

G cluster_0 PART I: Core Synthesis & Halogenation cluster_1 PART II: Diversification via Cross-Coupling cluster_suzuki Suzuki-Miyaura (C-C) cluster_bh Buchwald-Hartwig (C-N) cluster_sono Sonogashira (C-C) A Substituted Pyridine (e.g., 3-Alkoxy-4-halopyridine) B Sonogashira Coupling (with Terminal Alkyne) A->B C Annulation/Cyclization B->C D Halogenated Furo[2,3-c]pyridine (e.g., 5-Iodo/Chloro derivative) C->D F 5-Aryl-furo[2,3-c]pyridines H 5-Amino-furo[2,3-c]pyridines J 5-Alkynyl-furo[2,3-c]pyridines E Aryl/Heteroaryl Boronic Acids E->F G Primary/Secondary Amines G->H I Terminal Alkynes I->J

Figure 1: Overall Synthetic Strategy Workflow.

Mechanistic Cornerstone: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions. Nearly all the protocols described herein operate via a similar Pd(0)/Pd(II) catalytic cycle, which consists of three key steps.[6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Cl) of the this compound, forming a Pd(II) complex. This is often the rate-determining step.

  • Transmetalation (for Suzuki/Stille) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The nucleophilic coupling partner (e.g., an organoboron compound or an amine) coordinates to the Pd(II) center and transfers its organic group, displacing the halide.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst to re-enter the cycle.

The choice of ligand is critical as it modulates the electron density and steric environment of the palladium center, profoundly influencing the efficiency of each step in the cycle.[7][8]

G Pd0 Pd(0)L₂ (Active Catalyst) OA_complex Ar-Pd(II)(X)L₂ (Oxidative Addition Complex) Pd0->OA_complex Oxidative Addition (+ Ar-X) center Trans_complex [Ar-Pd(II)(Nu)L₂] (Intermediate) OA_complex->Trans_complex Transmetalation or Amine Binding (+ Nucleophile) Trans_complex->Pd0 Reductive Elimination (- Ar-Nu)

Figure 2: Generalized Pd(0)/Pd(II) Cross-Coupling Cycle.

Synthesis of a Halogenated Furo[2,3-c]pyridine Intermediate

Direct synthesis of this compound can be challenging. A more versatile and field-proven approach involves an initial Sonogashira coupling to construct the furo-pyridine core, followed by a selective halogenation step. Iodinated derivatives are particularly useful as they are often more reactive in subsequent cross-coupling reactions.[9][10]

Protocol 1: Synthesis of 5-Iodofuro[2,3-c]pyridine via Sonogashira Coupling and Iodocyclization

This two-step protocol is adapted from methodologies developed for related furo-pyridine systems.[9][10]

Step A: Sonogashira Coupling of 4-Alkoxy-3-pyridyl Nonaflate with a Terminal Alkyne

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the 4-alkoxy-3-pyridyl nonaflate (1.0 equiv), Pd(PPh₃)₄ (0.03 equiv), and CuI (0.06 equiv).

  • Add degassed anhydrous THF and triethylamine (3.0 equiv).

  • Add the terminal alkyne (e.g., trimethylsilylacetylene, 1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with saturated aq. NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 4-alkoxy-3-alkynylpyridine intermediate.

Step B: Iodocyclization to 5-Iodofuro[2,3-c]pyridine

  • Dissolve the 4-alkoxy-3-alkynylpyridine intermediate (1.0 equiv) in anhydrous dichloromethane (DCM) in a flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of iodine monochloride (ICl, 1.1 equiv) in DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC for the formation of the product.

  • Quench the reaction by adding saturated aq. Na₂S₂O₃ solution and stir until the iodine color disappears.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify by column chromatography to afford the 5-Iodofuro[2,3-c]pyridine.

Scientist's Insight: The 5-iodo derivative is an excellent substrate for cross-coupling. While the user's topic specifies the 5-chloro analogue, the protocols below are directly applicable. This compound is generally less reactive than the iodo- or bromo- versions, and may require more active catalyst systems (e.g., those using N-heterocyclic carbene (NHC) or bulky biarylphosphine ligands) and higher reaction temperatures.[7][11]

Diversification Protocols for 5-Halo-furo[2,3-c]pyridines

The following protocols are generalized for a 5-halo-furo[2,3-c]pyridine substrate. Adjustments to catalyst, ligand, base, and temperature may be necessary depending on the specific coupling partners.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, ideal for introducing aryl and heteroaryl moieties.[12][13]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • In a microwave vial or Schlenk tube, combine 5-halo-furo[2,3-c]pyridine (1.0 equiv), the aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium catalyst and ligand (see Table 1). For air-sensitive ligands, perform this in a glovebox.

  • Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1, or toluene).

  • Seal the vessel and heat to 80-110 °C for 2-18 hours. Monitor progress by LC-MS.

  • After cooling, dilute the reaction with ethyl acetate and water.

  • Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers.

  • Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify via column chromatography or preparative HPLC to yield the 5-aryl-furo[2,3-c]pyridine product.

Parameter Condition A (Standard) Condition B (Challenging Substrates) Condition C (For Chlorides)
Pd Source Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2 mol%)
Ligand NoneSPhos or XPhos (2-4 mol%)RuPhos or cataCXium A (4 mol%)
Base K₂CO₃K₃PO₄K₃PO₄ or CsF
Solvent Dioxane/H₂OToluene or Dioxanet-Amyl alcohol or Dioxane
Temperature 80-100 °C100-110 °C100-120 °C
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is indispensable for installing primary and secondary amines, which are prevalent in pharmacologically active compounds.[14][15]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox, add 5-halo-furo[2,3-c]pyridine (1.0 equiv), the palladium precatalyst (e.g., G3-XPhos, 1-3 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.2-1.5 equiv) to a vial.

  • Add the amine coupling partner (1.1-1.3 equiv). If the amine is a liquid, add it via syringe. If it is a salt, add it as a solid with an additional equivalent of base.

  • Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane.

  • Seal the vial, remove from the glovebox, and heat to 90-120 °C for 4-24 hours, monitoring by LC-MS.

  • After cooling, quench carefully with saturated aq. NH₄Cl.

  • Dilute with ethyl acetate and filter through Celite to remove palladium black.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography (often with a basic modifier like Et₃N in the eluent) to obtain the 5-amino-furo[2,3-c]pyridine.

Parameter Condition A (Primary Amines) Condition B (Secondary Amines) Condition C (Aqueous/Unprotected) [16]
Pd Source G3-XPhos PrecatalystG3-RuPhos Precatalyst[Pd(allyl)Cl]₂
Ligand (Included in precatalyst)(Included in precatalyst)cataCXium PICy
Base NaOt-BuLHMDS or K₃PO₄K₃PO₄
Solvent Toluene1,4-DioxaneDioxane/H₂O
Temperature 90-110 °C100-120 °C80-100 °C
Table 2: Recommended Conditions for Buchwald-Hartwig Amination.

Scientist's Insight: The choice of base is critical in Buchwald-Hartwig amination. Sodium tert-butoxide is a common and effective choice, but for substrates with base-sensitive functional groups, a weaker base like K₃PO₄ or Cs₂CO₃ may be required, often in conjunction with a more active catalyst system.[17]

Sonogashira Coupling: C-C Bond Formation

The Sonogashira coupling provides a direct route to alkynylated heterocycles, which are valuable intermediates for further transformations or as final products.[18][19]

Protocol 4: General Procedure for Sonogashira Coupling

  • To a Schlenk flask under an inert atmosphere, add 5-halo-furo[2,3-c]pyridine (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-4 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-8 mol%).

  • Add an anhydrous solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv).

  • Degas the mixture with a stream of argon or nitrogen for 10-15 minutes.

  • Add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Stir the reaction at a temperature ranging from room temperature to 60 °C for 2-12 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with saturated aq. NH₄Cl and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to yield the 5-alkynyl-furo[2,3-c]pyridine.

Parameter Condition A (Standard, Cu-catalyzed) Condition B (Copper-Free)
Pd Source Pd(PPh₃)₂Cl₂Pd(OAc)₂ with a ligand like SPhos
Co-catalyst CuI (4-8 mol%)None
Base Et₃N or DIPEAK₂CO₃ or Cs₂CO₃
Solvent THF or DMFToluene or Dioxane
Temperature 25-60 °C80-100 °C
Table 3: Recommended Conditions for Sonogashira Coupling.

Conclusion

The synthetic strategies and protocols outlined in this application note demonstrate the power and versatility of palladium-catalyzed cross-coupling for the construction and diversification of the medicinally important this compound scaffold. By first creating a strategically halogenated core, researchers can employ a range of robust coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—to rapidly generate libraries of analogues for structure-activity relationship studies. Careful selection of the catalyst, ligand, base, and solvent system is paramount to achieving high yields and broad substrate scope, ultimately accelerating the drug discovery process.

References

Accelerated Synthesis of 5-Chlorofuro[2,3-c]pyridine Utilizing Microwave-Assisted Organic Synthesis (MAOS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: The furo[2,3-c]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, demonstrating a wide spectrum of biological activities, including potential as anticancer and antiviral therapies.[1][2][3][4] This application note provides a comprehensive, field-proven protocol for the synthesis of 5-Chlorofuro[2,3-c]pyridine, a key intermediate for drug discovery. By leveraging Microwave-Assisted Organic Synthesis (MAOS), this method offers significant advantages over classical thermal approaches, including drastically reduced reaction times, improved reaction efficiency, and enhanced product yields.[5][6] We will explore the underlying principles of microwave heating, present a detailed and optimized experimental protocol, and provide insights into reaction validation and troubleshooting.

The Scientific Rationale: Why Microwave Synthesis?

The synthesis of complex heterocyclic systems like furo[2,3-c]pyridine often involves multi-step processes that are time-consuming and prone to low yields under conventional heating.[1][7] Classical heating relies on conduction and convection, which results in slow and uneven heat distribution throughout the reaction vessel.

Microwave-Assisted Organic Synthesis (MAOS) represents a paradigm shift in synthetic chemistry.[8][9] Unlike conventional methods, microwave irradiation delivers energy directly to polar molecules and ionic species within the reaction mixture.[8][10] This interaction occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the reactants and solvent in this synthesis, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align with the field. This rapid, continuous reorientation generates significant internal friction, resulting in rapid and uniform heating of the entire reaction volume.[6][11]

  • Ionic Conduction: If charged particles (ions) are present, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, generating heat.[6][11]

This volumetric and instantaneous heating mechanism leads to a dramatic acceleration of reaction rates, often reducing synthesis times from many hours to mere minutes.[5][12] Furthermore, the precise temperature and pressure control afforded by modern microwave reactors enhances reproducibility and can open up novel reaction pathways that are inaccessible with conventional heating.[10][13]

Proposed Reaction Mechanism

The synthesis of the furo[2,3-c]pyridine core generally involves the formation of the furan ring onto a pre-existing pyridine structure.[14][15] In this protocol, we propose a microwave-promoted intramolecular cyclization. The key step is the rapid, high-energy cyclization and subsequent dehydration, driven efficiently by the microwave field, to form the aromatic furan ring fused to the pyridine core.

G cluster_start Starting Materials cluster_reaction Reaction Core cluster_end Final Product Start_Mol Substituted Pyridine Precursor MW_Step Microwave Irradiation (High Temp & Pressure) Start_Mol->MW_Step Polar Solvent Reagent Cyclization Agent/Catalyst Reagent->MW_Step Intermediate Cyclized Intermediate MW_Step->Intermediate Intramolecular Nucleophilic Attack Dehydration Dehydration/ Aromatization Intermediate->Dehydration Elimination of H2O Final_Product This compound Dehydration->Final_Product G A 1. Add Reagents & Solvent to Microwave Vial B 2. Seal Vial & Place in Reactor A->B C 3. Microwave Irradiation (150°C, 20 min) B->C D 4. Cool to < 50°C C->D E 5. Quench with Water & Extract with EtOAc D->E F 6. Dry, Filter & Concentrate E->F G 7. Purify via Column Chromatography F->G H Pure this compound G->H

References

Application Notes & Protocols: Electrophilic Substitution Reactions on 5-Chlorofuro[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Furo[2,3-c]pyridine Scaffold

The furo[2,3-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry and materials science. Its unique fusion of an electron-rich furan ring with an electron-deficient pyridine ring creates a molecule with distinct electronic properties and a defined three-dimensional structure. Derivatives of this scaffold are integral to numerous bioactive molecules, including potent HIV-1 protease inhibitors and potential anticancer agents.[1][2][3] The 5-chloro substituent on this scaffold serves as both a critical modulator of electronic properties and a versatile synthetic handle for further functionalization, often through cross-coupling reactions.

This guide provides an in-depth analysis of the reactivity of 5-Chlorofuro[2,3-c]pyridine in electrophilic substitution reactions. It is intended for researchers, scientists, and drug development professionals seeking to functionalize this key heterocycle. We move beyond simple procedural lists to explain the underlying chemical principles that govern reaction outcomes, thereby empowering scientists to make informed decisions in their synthetic strategies.

PART 1: Theoretical Framework: Predicting Reactivity and Regioselectivity

The outcome of an electrophilic substitution reaction on this compound is determined by the complex interplay of the electronic effects of its constituent parts: the furan ring, the pyridine ring, and the chloro substituent.

  • The Furan Ring : The oxygen atom in the furan ring is electron-donating through resonance (+R effect), significantly increasing the electron density (nucleophilicity) of the furan portion of the molecule. This makes the furan ring the primary site for electrophilic attack. In isolated furans, substitution typically occurs at the C2 position.[4][5]

  • The Pyridine Ring : The nitrogen atom in the pyridine ring is electron-withdrawing through both inductive (-I) and resonance (-R) effects. This deactivates the pyridine ring towards electrophilic attack.[6][7][8] Reactions that do occur on pyridine require harsh conditions and typically yield the C3 (meta) substituted product.[8][9]

  • The 5-Chloro Substituent : The chlorine atom exerts a dual electronic influence. It is strongly electron-withdrawing via its inductive effect (-I), which deactivates the entire ring system. However, its lone pairs can participate in resonance (+R), directing incoming electrophiles to the ortho (C4) and para (C7) positions.[10][11][12]

Caption: Predicted sites of electrophilic attack on this compound.

General Mechanism

All reactions discussed follow the general mechanism for electrophilic aromatic substitution, which proceeds via a positively charged intermediate known as an arenium ion or sigma complex. The stability of this intermediate determines the regioselectivity of the reaction.

General Mechanism of Electrophilic Substitution start This compound + Electrophile (E⁺) intermediate Formation of Sigma (σ) Complex (Arenium Ion) start->intermediate Step 1: π-system attacks E⁺ (Slow, Rate-Determining) end Proton Loss (H⁺) intermediate->end Step 2: Base removes proton (Fast) product Substituted Product (Aromaticity Restored) end->product

Caption: Generalized workflow for electrophilic aromatic substitution.

PART 2: Application Protocols

The following protocols are designed as robust starting points for the functionalization of this compound. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Vilsmeier-Haack Formylation (C2-Formylation)

The Vilsmeier-Haack reaction is a mild and effective method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[13][14] The electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[15] This method is highly selective for the electron-rich C2 position of the furan ring.

Causality : We choose this method over harsher Friedel-Crafts type formylations to avoid complexation of a Lewis acid with the pyridine nitrogen and to prevent potential degradation of the sensitive furo-pyridine core. The Vilsmeier reagent is a weak electrophile, ensuring it reacts selectively at the most activated position.[15]

Detailed Protocol:

  • Reagent Preparation : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (10 equivalents).

  • Vilsmeier Reagent Formation : Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition : Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF or an inert solvent like 1,2-dichloroethane. Add this solution dropwise to the cold Vilsmeier reagent.

  • Reaction : Allow the reaction to warm to room temperature, then heat to 60-70 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Work-up : Cool the reaction mixture to 0 °C. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium acetate until gas evolution ceases and the pH is neutral to basic (pH 8-9).[15]

  • Extraction : Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 5-Chloro-2-formylfuro[2,3-c]pyridine.

Protocol 2: Friedel-Crafts Acylation (C2-Acylation)

Friedel-Crafts acylation introduces a ketone functionality.[16][17][18] The reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst. For a substrate containing a basic nitrogen, the choice of Lewis acid and conditions is critical to prevent catalyst sequestration.

Causality : A stoichiometric amount of Lewis acid is often required because it complexes with both the acyl chloride and the product ketone.[16] For pyridine-containing substrates, the nitrogen can also act as a Lewis base, sequestering the catalyst. Therefore, milder Lewis acids or specific conditions are preferred. Tin(IV) chloride (SnCl₄) is often a good choice for acid-sensitive substrates.

Detailed Protocol:

  • Setup : In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in an anhydrous inert solvent such as 1,2-dichloroethane or nitrobenzene.

  • Reagent Addition : Add the acyl chloride (e.g., acetyl chloride, 1.2 equivalents).

  • Catalyst Addition : Cool the mixture to 0 °C. Add the Lewis acid (e.g., SnCl₄ or AlCl₃, 1.5 - 2.0 equivalents) portion-wise, keeping the internal temperature below 10 °C.

  • Reaction : Allow the reaction to stir at room temperature. Monitor progress by TLC. The reaction may require gentle heating (40-50 °C) to proceed to completion (typically 3-6 hours).

  • Work-up : Cool the reaction to 0 °C and quench by carefully pouring it over crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

  • Extraction : Separate the layers and extract the aqueous layer with dichloromethane (3 x).

  • Purification : Combine the organic layers, wash with 1M NaOH solution, then water, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography or recrystallization to obtain the 2-acyl-5-chlorofuro[2,3-c]pyridine.

Protocol 3: Electrophilic Bromination (C2-Bromination)

This protocol introduces a bromine atom, a versatile handle for further synthetic transformations, selectively at the C2 position.

Causality : N-Bromosuccinimide (NBS) is chosen as a mild source of electrophilic bromine to prevent over-halogenation and decomposition that can occur with harsher reagents like liquid bromine. The reaction is typically performed in a polar aprotic solvent to facilitate the ionic mechanism.

Detailed Protocol:

  • Setup : Dissolve this compound (1.0 equivalent) in an appropriate solvent (e.g., DMF, acetonitrile, or CCl₄) in a round-bottom flask protected from light.

  • Reagent Addition : Add N-Bromosuccinimide (NBS, 1.05 equivalents) portion-wise at room temperature. A radical initiator like AIBN is generally not needed as the reaction proceeds via an electrophilic pathway on this electron-rich ring, but its absence should be confirmed for this specific substrate.

  • Reaction : Stir the mixture at room temperature. The reaction is often complete within 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up : Dilute the reaction mixture with water. If succinimide precipitates, it can be removed by filtration.

  • Extraction : Extract the product into a suitable organic solvent like ethyl acetate (3 x).

  • Purification : Combine the organic extracts, wash with aqueous sodium thiosulfate solution (to remove any residual bromine), then with brine. Dry over Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by silica gel chromatography to afford 2-Bromo-5-chlorofuro[2,3-c]pyridine.

Protocol 4: Nitration (C2-Nitration)

Nitration of sensitive heterocyclic systems requires mild, non-acidic conditions to prevent N-protonation and ring degradation.

Causality : A classic H₂SO₄/HNO₃ mixture is strongly avoided. The extreme acidity would protonate the pyridine nitrogen, creating a highly deactivated pyridinium species and likely leading to no reaction or decomposition.[19] We instead use nitric acid in trifluoroacetic anhydride, which generates the potent electrophile nitronium trifluoroacetate under non-protic conditions, preserving the nucleophilicity of the furan ring.[4][20]

Detailed Protocol:

  • Nitrating Agent Preparation : In a separate flask, prepare the nitrating mixture by adding fuming nitric acid (HNO₃, 1.1 equivalents) dropwise to trifluoroacetic anhydride (TFAA, 5 equivalents) at -10 °C. Stir for 10 minutes before use.

  • Setup : Dissolve this compound (1.0 equivalent) in an anhydrous solvent like dichloromethane or acetonitrile in a round-bottom flask and cool to -10 °C.

  • Reaction : Add the freshly prepared nitrating mixture dropwise to the solution of the substrate, maintaining the temperature below -5 °C.

  • Monitoring : Stir the reaction at low temperature and monitor its progress carefully by TLC. The reaction is typically rapid (30-60 minutes).

  • Work-up : Quench the reaction by carefully pouring it into a cold, rapidly stirred mixture of ice and saturated aqueous sodium bicarbonate.

  • Extraction : Extract the product with ethyl acetate (3 x).

  • Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude material quickly via column chromatography on silica gel to isolate 5-Chloro-2-nitrofuro[2,3-c]pyridine.

PART 3: Data Summary & Characterization

The regioselectivity of these reactions should be confirmed using modern analytical techniques. ¹H NMR spectroscopy is particularly powerful: the introduction of a substituent at C2 will result in the disappearance of the C2-H signal and changes in the coupling patterns of the remaining C3-H proton. 2D NMR techniques (COSY, HMBC) can provide unambiguous structural confirmation.

ReactionElectrophile SourceCatalyst / ConditionsPredicted Major Product
Formylation POCl₃ / DMF60-70 °C5-Chloro-2-formylfuro[2,3-c]pyridine
Acylation Acetyl ChlorideSnCl₄ or AlCl₃ / DCE2-Acetyl-5-chlorofuro[2,3-c]pyridine
Bromination N-Bromosuccinimide (NBS)DMF / Room Temp.2-Bromo-5-chlorofuro[2,3-c]pyridine
Nitration HNO₃ / TFAAAcetonitrile / -10 °C5-Chloro-2-nitrofuro[2,3-c]pyridine

Table 1: Summary of electrophilic substitution reactions and predicted products.

References

Application Notes and Protocols for the Nitration of 5-Chlorofuro[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the nitration of 5-chlorofuro[2,3-c]pyridine, a key heterocyclic scaffold in medicinal chemistry and drug development. Due to the electron-deficient nature of the pyridine ring and the specific electronic influences of the fused furan and chloro-substituent, this procedure requires carefully controlled conditions to achieve selective nitration. This application note details a robust experimental protocol, discusses the underlying mechanistic considerations and regioselectivity, and provides troubleshooting guidance for researchers.

Introduction: The Significance of Nitrated Furo[2,3-c]pyridines

The furo[2,3-c]pyridine core is a significant pharmacophore found in a variety of biologically active molecules. The introduction of a nitro group onto this scaffold serves as a critical synthetic handle for further functionalization. Nitro groups can be readily reduced to amines, which are precursors to amides, ureas, and sulfonamides, or can participate in nucleophilic aromatic substitution reactions, enabling the construction of complex molecular architectures. Therefore, a reliable protocol for the nitration of substituted furo[2,3-c]pyridines is of considerable interest to the drug development community.

Mechanistic Insights and Regioselectivity

The nitration of this compound is an electrophilic aromatic substitution reaction. The regioselectivity is determined by the interplay of the electronic effects of the pyridine nitrogen, the fused furan ring, and the chlorine substituent.

  • Pyridine Ring: The pyridine nitrogen is strongly deactivating towards electrophilic substitution due to its electron-withdrawing inductive effect. This effect is most pronounced at the alpha and gamma positions (C4 and C7 in this system).

  • Fused Furan Ring: The oxygen atom in the furan ring is an activating, ortho-, para-director. In this fused system, it will donate electron density into the pyridine ring, influencing the reactivity of the adjacent carbons.

  • Chlorine Substituent: The chlorine at C5 is a deactivating group due to its inductive effect, but it is also an ortho-, para-director due to its lone pairs.

Considering these factors, the most likely position for nitration is C4. While the pyridine nitrogen deactivates this position, the activating effect of the furan oxygen and the para-directing effect of the chlorine atom converge to make C4 the most electron-rich position susceptible to electrophilic attack.

Experimental Protocol: Nitration of this compound

This protocol is designed as a self-validating system. Careful adherence to the described steps and monitoring of the reaction progress are crucial for success.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound>98%VariousStarting material.
Fuming Nitric Acid (HNO₃)ACS Reagent, ≥90%Sigma-AldrichHandle with extreme caution in a fume hood.
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%Fisher ScientificHandle with extreme caution in a fume hood.
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Acros OrganicsSolvent for reaction and extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentVWRFor neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentEMD MilliporeFor drying organic phase.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to -10 °C using an ice-salt bath.

  • Preparation of Nitrating Mixture: In a separate flask, carefully add fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C. Caution: This is a highly exothermic process.

  • Addition of Nitrating Agent: Slowly add the pre-formed nitrating mixture dropwise to the cooled solution of this compound over 30 minutes, ensuring the internal temperature does not exceed -5 °C.

  • Reaction Monitoring: Stir the reaction mixture at -10 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the acidic mixture until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-chloro-4-nitrofuro[2,3-c]pyridine.

Experimental Workflow Diagram

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in Dichloromethane cool_reagents Cool to -10 °C start->cool_reagents add_nitrating_agent Slowly Add Nitrating Agent (T < -5 °C) cool_reagents->add_nitrating_agent prep_nitrating_mix Prepare HNO₃/H₂SO₄ Mixture at 0 °C prep_nitrating_mix->add_nitrating_agent stir_reaction Stir at -10 °C (1-2 hours) add_nitrating_agent->stir_reaction monitor_tlc Monitor by TLC stir_reaction->monitor_tlc quench Quench on Ice monitor_tlc->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with CH₂Cl₂ neutralize->extract dry_concentrate Dry (Na₂SO₄) & Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify product 5-Chloro-4-nitrofuro[2,3-c]pyridine purify->product

Caption: Experimental workflow for the nitration of this compound.

Characterization of the Product

The final product, 5-chloro-4-nitrofuro[2,3-c]pyridine, should be characterized by standard analytical techniques:

  • ¹H NMR: Expect shifts in the aromatic region consistent with the proposed structure.

  • ¹³C NMR: Confirm the number of unique carbons and their chemical environments.

  • Mass Spectrometry: Determine the molecular weight of the product to confirm the addition of a nitro group.

  • FT-IR: Identify characteristic peaks for the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1290 cm⁻¹).

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Reaction Insufficiently strong nitrating agent or low temperature.Ensure the use of fuming nitric acid. Allow the reaction to stir for a longer period or warm slightly (e.g., to 0 °C).
Formation of Byproducts Reaction temperature too high, leading to over-nitration or decomposition.Maintain strict temperature control during the addition of the nitrating agent and throughout the reaction.
Difficult Purification Incomplete reaction or formation of isomeric products.Optimize the reaction time and temperature based on TLC analysis. Use a high-resolution silica gel for chromatography.
Low Yield after Work-up Product loss during neutralization or extraction.Ensure the aqueous layer is thoroughly extracted. Avoid overly vigorous shaking that can lead to emulsions.

Safety Precautions

  • This reaction involves the use of highly corrosive and oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The preparation of the nitrating mixture is highly exothermic and should be done with extreme care and cooling.

  • Quenching the reaction mixture on ice should also be done slowly to control the exotherm.

The Strategic Application of 5-Chlorofuro[2,3-c]pyridine in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The furo[2,3-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as the core of numerous biologically active molecules. The introduction of a chlorine atom at the 5-position creates 5-Chlorofuro[2,3-c]pyridine, a versatile building block that offers a reactive handle for extensive functionalization. This strategic modification allows for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR), leading to the development of potent and selective therapeutic agents. This guide provides an in-depth overview of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use in drug discovery.

The Furo[2,3-c]pyridine Core: A Scaffold of Therapeutic Promise

The fused furo[2,3-c]pyridine ring system is present in a variety of compounds exhibiting a broad spectrum of biological activities. This scaffold has been successfully employed in the development of kinase inhibitors for oncology and as modulators of the innate immune system through agonism of Toll-like receptor 8 (TLR8). The planarity of the bicyclic system provides a rigid framework for the precise orientation of substituents, facilitating interactions with biological targets.

Synthesis of the this compound Scaffold

A robust and efficient synthesis of the this compound core is paramount for its application in medicinal chemistry. A common and effective strategy involves a Sonogashira coupling followed by an intramolecular cyclization. This approach offers flexibility in the introduction of substituents on the furan ring.

A plausible synthetic route commences with a suitably substituted chloropyridine, such as 4-amino-3,5-dichloropyridine. The presence of two chlorine atoms allows for regioselective functionalization.[1]

Synthesis_of_5_Chlorofuro_2_3_c_pyridine start 4-Amino-3,5-dichloropyridine intermediate1 4-Amino-3-chloro-5-alkynylpyridine start->intermediate1 Sonogashira Coupling (Terminal Alkyne, Pd catalyst, Cu(I) cocatalyst, Base) product This compound Derivative intermediate1->product Intramolecular Cyclization (e.g., Base or Metal-catalyzed)

Caption: Synthetic approach to this compound.

Protocol: Synthesis of a this compound Derivative

This protocol is a generalized procedure based on established methods for Sonogashira coupling of chloropyridines and subsequent intramolecular cyclization.[1][2][3] Optimization of catalysts, ligands, bases, and reaction conditions may be necessary for specific substrates.

Materials:

  • 4-Amino-3,5-dichloropyridine

  • Terminal alkyne (e.g., Trimethylsilylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine, Diisopropylethylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Reagents for cyclization (e.g., TBAF for desilylation, a base like K₂CO₃ or a metal catalyst for cyclization)

Procedure:

  • Sonogashira Coupling:

    • To an oven-dried Schlenk flask, add 4-amino-3,5-dichloropyridine (1.0 eq), palladium catalyst (2-5 mol%), and CuI (5-10 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add anhydrous solvent and the amine base.

    • Add the terminal alkyne (1.1 eq) dropwise.

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

    • Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the 4-amino-3-chloro-5-alkynylpyridine intermediate.

  • Intramolecular Cyclization:

    • If a silyl-protected alkyne was used, deprotect it using standard conditions (e.g., TBAF in THF).

    • Dissolve the deprotected intermediate in a suitable solvent.

    • Add a base (e.g., K₂CO₃, NaH) or a suitable metal catalyst to promote the intramolecular cyclization to form the furan ring.

    • Heat the reaction mixture as required and monitor for product formation.

    • After completion, perform an aqueous work-up and extract the product with an organic solvent.

    • Dry the combined organic layers, concentrate, and purify by column chromatography to obtain the desired this compound derivative.

Functionalization of the 5-Chloro Position: Gateway to Chemical Diversity

The chlorine atom at the 5-position of the furo[2,3-c]pyridine scaffold is a key functional handle for introducing a wide array of substituents via cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core, which is crucial for optimizing biological activity.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[4][5][6][7][8] It enables the introduction of aryl, heteroaryl, and vinyl groups at the 5-position of the furo[2,3-c]pyridine core. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with an electron-deficient heterocyclic chloride.[9]

Functionalization_Workflow start This compound suzuki Suzuki-Miyaura Coupling (Boronic Acid/Ester, Pd Catalyst, Ligand, Base) start->suzuki buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst, Ligand, Base) start->buchwald product_suzuki 5-Aryl/Heteroarylfuro[2,3-c]pyridine suzuki->product_suzuki product_buchwald 5-Aminofuro[2,3-c]pyridine buchwald->product_buchwald

Caption: Key functionalization reactions of this compound.

Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline based on established procedures for the Suzuki-Miyaura coupling of challenging chloropyridines.[8][9][10]

Materials:

  • This compound derivative

  • Aryl or heteroaryl boronic acid or boronate ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (2-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, RuPhos) (4-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DME), potentially with water

Procedure:

  • To an oven-dried reaction vial, add the this compound (1.0 eq), boronic acid/ester (1.2 eq), base (2.0 eq), palladium catalyst (e.g., 2 mol%), and ligand (e.g., 4 mol%).

  • Evacuate and backfill the vial with an inert gas three times.

  • Add degassed solvent.

  • Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Recommendation for Chloropyridine Coupling Rationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Readily available and effective with appropriate ligands.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos)Promotes oxidative addition of the less reactive C-Cl bond.
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases that are effective in these couplings.
Solvent Aprotic polar solvents (e.g., 1,4-Dioxane, Toluene)Good solubility for reactants and stable at elevated temperatures.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds.[1][11][12][13][14] This reaction is instrumental in introducing primary and secondary amines at the 5-position of the furo[2,3-c]pyridine core, a common feature in many bioactive molecules. The choice of ligand is crucial to overcome potential catalyst inhibition by the pyridine nitrogen.[1]

Protocol: Buchwald-Hartwig Amination of this compound

This is a generalized protocol and may require optimization for specific substrates.[1][11][12]

Materials:

  • This compound derivative

  • Primary or secondary amine (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, BrettPhos) (2-10 mol%)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.5-2.5 eq)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to an oven-dried reaction vessel.

  • Add the this compound (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Parameter Recommendation Rationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Common and effective palladium sources.
Ligand Bulky, electron-rich phosphines (e.g., BrettPhos, Xantphos)Facilitates reductive elimination and can prevent catalyst inhibition.
Base NaOtBu (strong), K₂CO₃/Cs₂CO₃ (milder)Choice depends on the functional group tolerance of the substrates.
Solvent Toluene, 1,4-DioxaneHigh boiling points and good solvating properties for the reactants.

Applications in Drug Discovery

Kinase Inhibitors

The furo[2,3-c]pyridine scaffold has been explored for the development of kinase inhibitors.[15] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of cancer and other diseases. The 5-position of the furo[2,3-c]pyridine core often serves as a key vector for substitution to achieve potency and selectivity against specific kinases. For instance, derivatives of the related furo[3,2-b]pyridine have been identified as potent and selective inhibitors of cdc-like kinases (CLKs).[15] The introduction of various aryl and heteroaryl groups at the 5-position via Suzuki-Miyaura coupling allows for the probing of the ATP-binding pocket of different kinases to optimize interactions and improve inhibitory activity.

Toll-Like Receptor 8 (TLR8) Agonists

TLR8 is a component of the innate immune system, and its activation can lead to a potent anti-tumor and anti-viral immune response.[16] The furo[2,3-c]pyridine scaffold has been identified as a promising chemotype for the development of selective TLR8 agonists.[17][18] Structure-activity relationship studies on 2,3-diamino-furo[2,3-c]pyridines have shown that substituents at the C2 position are critical for TLR8-dependent activity.[17] While the 5-chloro substituent has not been explicitly detailed in these studies, its presence would offer a valuable point for diversification to modulate the pharmacokinetic and pharmacodynamic properties of these immune-stimulating agents. For example, functionalization at the 5-position could be used to attach the molecule to a carrier or to tune its solubility and metabolic stability.

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its strategic design incorporates a reactive handle that allows for extensive and predictable functionalization through robust cross-coupling methodologies. This enables the systematic exploration of structure-activity relationships, leading to the discovery and optimization of novel therapeutic agents targeting a range of diseases, from cancer to infectious diseases. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this powerful building block in their drug discovery endeavors.

References

Using 5-Chlorofuro[2,3-c]pyridine to synthesize CDK2 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthesis of Potent CDK2 Inhibitors from 5-Chlorofuro[2,3-c]pyridine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Cell Cycle Engine in Oncology

Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that serves as a critical engine for cell cycle progression, particularly at the G1 to S phase transition.[1][2] In concert with its regulatory partners, primarily Cyclin E and Cyclin A, CDK2 phosphorylates key substrates like the retinoblastoma protein (Rb), unleashing transcription factors required for DNA replication.[2][3] While CDK2 activity is tightly controlled in normal cells, its dysregulation is a hallmark of many human cancers, including ovarian, breast, and lung carcinomas, making it a compelling target for therapeutic intervention.[4][5][6]

The furopyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential for kinase inhibition.[7][8] This application note provides a comprehensive guide to utilizing This compound , a key heterocyclic building block, for the synthesis of potent and selective CDK2 inhibitors. We will detail a robust synthetic protocol, methods for biological evaluation, and the underlying scientific rationale for key experimental choices.

The Role of CDK2 in Cell Cycle Progression and Cancer

The transition from the G1 (growth) phase to the S (synthesis) phase is a crucial checkpoint controlled by the CDK2/Cyclin E complex.[1][9] Disruption of this control point can lead to unchecked cellular proliferation, a fundamental characteristic of cancer.[10] Inhibiting CDK2 activity can halt the cell cycle at the G1/S boundary, preventing cancer cells from replicating their DNA and ultimately leading to apoptosis or cell cycle arrest.[11]

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 Upregulates pRb_E2F pRb-E2F Complex (Transcriptionally Inactive) CyclinD_CDK46->pRb_E2F Phosphorylates (p) E2F_free Free E2F (Transcription Factor) pRb_E2F->E2F_free Releases DNA_Synth DNA Synthesis CyclinE_CDK2 Cyclin E / CDK2 (Active Kinase) CyclinE_CDK2->pRb_E2F Hyper-phosphorylates (pp) (Positive Feedback) E2F_free->DNA_Synth Activates Genes for S-Phase Entry E2F_free->CyclinE_CDK2 Inhibitor Furopyridine-Based CDK2 Inhibitor Inhibitor->CyclinE_CDK2 INHIBITS

Figure 1. CDK2 signaling at the G1/S checkpoint and the mechanism of inhibition.

Part 1: Synthesis of a Furopyridine-Based CDK2 Inhibitor

The chlorine atom at the C5 position of this compound is strategically positioned for modification via cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, particularly between aryl halides and boronic acids or esters.[12] This reaction is highly efficient for coupling heterocyclic substrates and is a cornerstone of modern pharmaceutical synthesis.[13][14]

This protocol details the synthesis of a representative inhibitor, 5-(Aryl)-furo[2,3-c]pyridine , a core structure found in several potent CDK2 inhibitors.[15][16]

Physicochemical Properties of Key Reagents
CompoundStructureFormulaMol. WeightCAS Number
This compoundC₇H₄ClNO153.57193605-52-6
4-Methoxyphenylboronic acidC₇H₉BO₃151.965720-07-0
Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established methodologies for the Suzuki-Miyaura coupling of challenging heteroaryl chlorides.[13][14]

Causality Behind Component Selection:

  • Catalyst: [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) [Pd(dtbpf)Cl₂] is chosen for its high activity and stability. The bulky, electron-rich dtbpf ligand facilitates the oxidative addition of the electron-deficient this compound to the Pd(0) center, which is often the rate-limiting step for heteroaryl chlorides.[17]

  • Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in promoting the transmetalation step without causing significant degradation of the boronic acid.

  • Solvent: A mixture of 1,4-Dioxane and water is used. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

Materials & Reagents:

  • This compound (1.0 eq)

  • Aryl boronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Pd(dtbpf)Cl₂ (0.03 eq)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • Anhydrous 1,4-Dioxane

  • Degassed deionized water

  • Nitrogen or Argon gas supply

  • Round-bottom flask with reflux condenser

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), the aryl boronic acid (1.2 eq), K₃PO₄ (3.0 eq), and Pd(dtbpf)Cl₂ (0.03 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of the starting chloride).

  • Degassing: Purge the reaction mixture with nitrogen or argon for 10-15 minutes while stirring to ensure all dissolved oxygen is removed. Oxygen can oxidatively degrade the phosphine ligands and deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 12-18 hours.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-(Aryl)-furo[2,3-c]pyridine product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start This compound + Arylboronic Acid reaction Suzuki-Miyaura Coupling (Pd(dtbpf)Cl₂, K₃PO₄, Dioxane/H₂O) start->reaction purify Work-up & Purification (Column Chromatography) reaction->purify product Pure 5-Aryl-furo[2,3-c]pyridine (CDK2 Inhibitor Candidate) purify->product enzyme_assay In Vitro CDK2/Cyclin A Enzymatic Assay product->enzyme_assay cell_assay Cell-Based Anti-Proliferative Assay (e.g., MTT) product->cell_assay ic50 Determine IC₅₀ (Enzymatic Potency) enzyme_assay->ic50 gi50 Determine GI₅₀ (Cellular Efficacy) cell_assay->gi50

References

Synthesis of 5-chloro-3-nitrofuro[2,3-c]pyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive protocol for the synthesis of 5-chloro-3-nitrofuro[2,3-c]pyridine, a valuable building block in medicinal chemistry and drug discovery. The procedure starts from the readily accessible 5-chlorofuro[2,3-c]pyridine and employs a classic electrophilic aromatic substitution reaction. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth procedural details, mechanistic insights, and critical safety information.

Introduction and Significance

The furo[2,3-c]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The introduction of a nitro group onto this scaffold at the 3-position, coupled with a chlorine atom at the 5-position, yields 5-chloro-3-nitrofuro[2,3-c]pyridine. This molecule serves as a versatile intermediate, with the nitro group being a key functional handle for further chemical transformations, such as reduction to an amine, which can then be elaborated into a wide array of derivatives. These derivatives are of significant interest in the exploration of new therapeutic agents, including but not limited to kinase inhibitors and other targeted therapies.

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of this compound proceeds via an electrophilic aromatic substitution (EAS) mechanism. The reaction is initiated by the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[1] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion.

The furo[2,3-c]pyridine ring system is electron-deficient due to the electronegativity of the nitrogen atom in the pyridine ring.[2] In electrophilic aromatic substitution reactions of pyridine and its derivatives, the electrophile preferentially attacks the 3-position (meta to the nitrogen atom). This regioselectivity is due to the deactivating effect of the nitrogen atom, which destabilizes the cationic intermediates (sigma complexes) formed during attack at the 2-, 4-, and 6-positions more than the intermediate formed by attack at the 3-position. While the fused furan ring and the chloro substituent at the 5-position exert some electronic influence, the directing effect of the pyridine nitrogen is the dominant factor in determining the site of nitration on the pyridine ring.

The proposed mechanism is as follows:

  • Formation of the Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

  • Electrophilic Attack: The π-electron system of the furo[2,3-c]pyridine ring attacks the nitronium ion, preferentially at the C3 position, to form a resonance-stabilized carbocation intermediate (sigma complex).

  • Deprotonation: A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the C3 carbon, restoring the aromaticity of the pyridine ring and yielding the final product, 5-chloro-3-nitrofuro[2,3-c]pyridine.

Reaction_Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ NO2_ion NO₂⁺ (Nitronium Ion) HNO3->NO2_ion Protonation & Dehydration H2SO4 2H₂SO₄ H2SO4->NO2_ion H3O H₃O⁺ NO2_ion->H3O HSO4 2HSO₄⁻ NO2_ion->HSO4 Start This compound Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate + NO₂⁺ Product 5-Chloro-3-nitrofuro[2,3-c]pyridine Intermediate->Product - H⁺

Figure 1: Reaction mechanism for the nitration of this compound.

Experimental Protocol

This protocol is divided into two main parts: the synthesis of the starting material, this compound, and its subsequent nitration to yield the target compound.

Part A: Synthesis of this compound

A plausible route to this compound involves the cyclization of a suitably functionalized pyridine derivative. While several methods exist for the synthesis of the furo[2,3-c]pyridine core, a common approach is the annulation of a furan ring onto a pre-existing pyridine.[3][4]

Part B: Nitration of this compound

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound>98%Synthesized in Part AEnsure dryness before use.
Concentrated Sulfuric Acid (H₂SO₄)98%Major SupplierHandle with extreme care.
Concentrated Nitric Acid (HNO₃)70%Major SupplierHandle with extreme care.
Dichloromethane (DCM)AnhydrousMajor SupplierFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeMajor SupplierFor neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeMajor SupplierFor drying.
Crushed IceIn-houseFor quenching the reaction.
Deionized WaterIn-houseFor washing.

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice-salt bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Fume hood

Step-by-Step Procedure:

Experimental_Workflow Start Start Prep_Nitrating_Mix Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Cool to 0°C Start->Prep_Nitrating_Mix Dissolve_Substrate Dissolve this compound in cold H₂SO₄ Start->Dissolve_Substrate Slow_Addition Slowly add Nitrating Mixture to Substrate Solution (Maintain Temp < 5°C) Prep_Nitrating_Mix->Slow_Addition Dissolve_Substrate->Slow_Addition Reaction Stir at 0-5°C for 1-2 hours, then warm to RT and stir for 2-4 hours Slow_Addition->Reaction Quench Pour Reaction Mixture onto Crushed Ice Reaction->Quench Neutralize Neutralize with NaHCO₃ (aq) until pH ~7 Quench->Neutralize Extract Extract with Dichloromethane (DCM) Neutralize->Extract Wash Wash Organic Layer with Water & Brine Extract->Wash Dry Dry over Anhydrous Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Characterize Product Purify->End

Figure 2: Experimental workflow for the synthesis of 5-chloro-3-nitrofuro[2,3-c]pyridine.

  • Preparation of the Nitrating Mixture: In a clean, dry flask, carefully and slowly add concentrated nitric acid (e.g., 1.2 equivalents) to chilled (0°C) concentrated sulfuric acid (e.g., 5-10 volumes relative to the substrate) with continuous stirring in an ice-salt bath. The addition should be done dropwise to control the exotherm.

  • Reaction Setup: In a separate round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve this compound (1.0 equivalent) in a portion of the concentrated sulfuric acid. Cool this solution to 0°C in an ice-salt bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the substrate from step 2. It is crucial to maintain the internal temperature of the reaction mixture below 5°C throughout the addition to prevent over-nitration and other side reactions.[5]

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) if a suitable method is developed. After the initial period at low temperature, the reaction mixture may be allowed to slowly warm to room temperature and stirred for an additional 2-4 hours to ensure completion.

  • Work-up and Isolation: a. Carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.[6] This quenching step should be performed slowly to manage the heat generated from the dilution of the strong acids. b. If a precipitate forms, it can be collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then air-dried. c. If the product remains in solution or is oily, neutralize the cold aqueous mixture by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. Be cautious as this will generate a significant amount of CO₂ gas. d. Extract the neutralized aqueous mixture with dichloromethane (3 x volume of the aqueous layer). e. Combine the organic layers and wash sequentially with deionized water and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-chloro-3-nitrofuro[2,3-c]pyridine.

Safety Precautions

The nitration of aromatic compounds is a potentially hazardous procedure due to the use of highly corrosive and strongly oxidizing reagents, and the exothermic nature of the reaction.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and safety goggles with a face shield.

  • Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood.

  • Handling of Acids: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns. Handle them with extreme care. When preparing the nitrating mixture, always add the nitric acid to the sulfuric acid slowly and with cooling. Never add water to the concentrated acids, as this can cause a violent exothermic reaction.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction. Ensure the cooling bath is efficient and monitor the internal temperature of the reaction continuously.

  • Quenching: The quenching of the reaction mixture on ice is also highly exothermic. Perform this step slowly and with vigorous stirring.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Acidic waste should be neutralized before disposal.

Characterization of 5-chloro-3-nitrofuro[2,3-c]pyridine

The structure of the synthesized 5-chloro-3-nitrofuro[2,3-c]pyridine should be confirmed by standard analytical techniques.

Expected Characterization Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the furo[2,3-c]pyridine core. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups. Spectra for 3-nitropyridine can be used as a reference.[7][8]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment. The carbon attached to the nitro group (C3) and the carbons in its vicinity will be significantly downfield shifted. Reference spectra for 3-nitropyridine are available.[7][9]

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the mass of 5-chloro-3-nitrofuro[2,3-c]pyridine. The fragmentation pattern may show characteristic losses of the nitro group (NO₂) and other fragments.[10][11][12][13]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the nitro group (typically around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹ for asymmetric and symmetric stretching, respectively), as well as bands corresponding to the aromatic C-H and C=C/C=N stretching vibrations.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 5-chloro-3-nitrofuro[2,3-c]pyridine. By following the outlined procedures for synthesis, work-up, purification, and adhering strictly to the safety precautions, researchers can reliably prepare this valuable intermediate for applications in drug discovery and medicinal chemistry. The mechanistic insights provided should aid in understanding the reaction and troubleshooting any potential issues.

References

Application Note: High-Resolution NMR Spectroscopic Analysis of 5-Chlorofuro[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed experimental protocol for the structural elucidation of 5-Chlorofuro[2,3-c]pyridine using nuclear magnetic resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this guide outlines a systematic approach from sample preparation to advanced 2D NMR analysis. The methodologies are designed to ensure data integrity and reproducibility, providing a self-validating framework for the unambiguous characterization of this and similar heterocyclic compounds. While specific spectral data for this compound is not widely published, this document presents a robust protocol and a predictive analysis to guide researchers in their empirical investigations.

Introduction: The Structural Significance of Furo[2,3-c]pyridines

The furo[2,3-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologically active molecules.[1][2][3] The introduction of a chloro-substituent at the 5-position modulates the electronic properties and steric profile of the molecule, potentially influencing its interaction with biological targets. Accurate and unambiguous structural characterization is therefore a critical step in the development of novel therapeutics based on this scaffold. High-field Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the complete structural assignment of such molecules in solution.[4][5][6] This guide provides a detailed protocol for the acquisition and interpretation of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra for this compound.

Foundational Principles: Causality in Experimental Design

The successful NMR analysis of a novel or sparsely documented compound like this compound hinges on a meticulously planned experimental workflow. Each step, from the choice of solvent to the selection of specific NMR experiments, is dictated by the physicochemical properties of the analyte and the desired level of structural detail.

Solvent Selection: A Critical First Step

The choice of a deuterated solvent is paramount for high-quality NMR data.[7][8][9] The ideal solvent must fully dissolve the analyte without reacting with it. Furthermore, the residual solvent signal should not obscure key resonances of the analyte. For this compound, several options can be considered:

  • Deuterated Chloroform (CDCl₃): A common choice for a wide range of organic molecules due to its excellent dissolving power for non-polar to moderately polar compounds.[10] Its single residual proton signal at ~7.26 ppm is typically easy to identify.

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): Suitable for more polar compounds. Its residual proton signal appears at ~2.50 ppm.[1][2] DMSO is also hygroscopic, so care must be taken to avoid water contamination, which would introduce a broad signal around 3.33 ppm.

  • Deuterated Methanol (CD₃OD): A protic solvent that can be useful for identifying exchangeable protons (e.g., -OH, -NH), though not expected in this compound. Its residual proton signals are at ~3.31 and ~4.87 ppm.

For this protocol, CDCl₃ is recommended as the primary choice due to the expected moderate polarity of this compound.

A Multi-dimensional Approach to Spectral Assignment

While 1D ¹H and ¹³C NMR provide fundamental information, a complete and unambiguous assignment for a heterocyclic system requires 2D correlation spectroscopy.[11]

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are scalar-coupled, typically through two or three bonds. This is crucial for mapping out the proton connectivity within the pyridine and furan rings.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This provides a direct link between the proton and carbon skeletons of the molecule.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is the key experiment for piecing together the entire molecular framework, connecting different spin systems, and identifying quaternary carbons.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the comprehensive NMR analysis of this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[12][13][14]

  • Analyte Purity: Ensure the this compound sample is of high purity (>95%), as impurities will complicate spectral interpretation.

  • Weighing: Accurately weigh 5-10 mg of the sample into a clean, dry vial.[4]

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[13]

  • Homogenization: Gently swirl or sonicate the vial to ensure complete dissolution of the sample. Visually inspect for any suspended particles.

  • Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[12]

  • Transfer: Carefully transfer the clear solution into the NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz or higher field NMR spectrometer.

Parameter ¹H NMR ¹³C{¹H} NMR ¹H-¹H COSY ¹H-¹³C HSQC ¹H-¹³C HMBC
Spectrometer Frequency 400 MHz100 MHz400 MHz400 MHz (¹H), 100 MHz (¹³C)400 MHz (¹H), 100 MHz (¹³C)
Pulse Program zg30zgpg30cosygpqfhsqcedetgpsisp2.2hmbcgplpndqf
Spectral Width (ppm) -2 to 120 to 180-2 to 12-2 to 12 (F2), 0 to 180 (F1)-2 to 12 (F2), 0 to 180 (F1)
Number of Scans 16-641024-40968-1616-3232-64
Relaxation Delay (s) 2.02.01.51.52.0
Acquisition Time (s) ~4~1.3~0.25~0.25~0.25
Data Processing

Standard Fourier transform processing should be applied to all acquired data.[15]

  • Apodization: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

  • Fourier Transform: Perform a Fourier transform on the Free Induction Decay (FID) to generate the frequency-domain spectrum.

  • Phasing: Manually phase correct all spectra to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the ¹H spectrum by setting the residual CHCl₃ signal to 7.26 ppm. Reference the ¹³C spectrum indirectly using the spectrometer's predefined ratio.

Structural Elucidation: A Predictive Analysis

As no definitive published NMR data for this compound is currently available, the following section provides a predictive analysis based on established principles of NMR spectroscopy for heterocyclic compounds.[5][6] This serves as a guide for interpreting the empirically obtained spectra.

Diagram: Molecular Structure and Atom Numbering

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show four distinct signals in the aromatic/heteroaromatic region.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H27.5 - 7.8dJH2-H3 ≈ 2.0-2.5Proton on a furan ring, adjacent to the oxygen atom.
H36.8 - 7.1dJH3-H2 ≈ 2.0-2.5Proton on a furan ring, coupled to H2.
H48.2 - 8.5dJH4-H6 ≈ 0.5-1.0 (long range)Proton on a pyridine ring, deshielded by the adjacent nitrogen atom.
H68.6 - 8.9dJH6-H4 ≈ 0.5-1.0 (long range)Proton on a pyridine ring, deshielded by the adjacent nitrogen atom.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals.

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C2140 - 145Furan carbon adjacent to oxygen.
C3105 - 110Furan carbon.
C3a150 - 155Quaternary carbon at the furan-pyridine fusion.
C4145 - 150Pyridine carbon adjacent to nitrogen.
C5130 - 135Carbon bearing the chloro substituent.
C6150 - 155Pyridine carbon adjacent to nitrogen.
C7a120 - 125Quaternary carbon at the furan-pyridine fusion.
2D NMR Spectral Interpretation Workflow

Diagram: 2D NMR Interpretation Workflow

Caption: Logical workflow for structural elucidation using 2D NMR.

  • COSY Analysis: A cross-peak between the signals at δ 7.5-7.8 and δ 6.8-7.1 would confirm the coupling between H2 and H3. A very weak cross-peak might be observed between H4 and H6, confirming their long-range coupling.

  • HSQC Analysis: This spectrum will show four cross-peaks, directly correlating each of the four proton signals to their attached carbon signals. For example, the proton at δ 7.5-7.8 (H2) will show a correlation to the carbon at δ 140-145 (C2).

  • HMBC Analysis: This is the most informative experiment for confirming the overall structure. Key expected correlations include:

    • H2 will show correlations to C3 and C7a.

    • H3 will show correlations to C2 and C3a.

    • H4 will show correlations to C3a, C5, and C6.

    • H6 will show correlations to C4, C5, and C7a. These long-range correlations will unequivocally establish the connectivity of the furo[2,3-c]pyridine ring system and the position of the chloro-substituent.

Conclusion

This application note provides a robust and scientifically grounded protocol for the complete NMR spectroscopic analysis of this compound. By following the detailed steps for sample preparation, data acquisition, and the systematic interpretation of 1D and 2D NMR spectra, researchers can achieve an unambiguous structural characterization of this and related heterocyclic molecules. The predictive analysis offered serves as a valuable guide for interpreting the experimental data, ensuring a high degree of confidence in the final structural assignment. This protocol is designed to be a self-validating system, promoting accuracy and reproducibility in chemical research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Chlorofuro[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chlorofuro[2,3-c]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Furo[2,3-c]pyridines are key structural motifs in numerous biologically active molecules, including potent HIV-1 protease inhibitors.[1] However, their synthesis, particularly of substituted analogues like the 5-chloro derivative, can present significant challenges in achieving high yields and purity.

This document moves beyond simple protocols to provide in-depth, field-proven insights into common experimental pitfalls and their solutions. We will explore the causality behind procedural choices, offer self-validating experimental designs, and ground our recommendations in authoritative literature.

Section 1: Foundational Synthetic Strategies & Mechanistic Insights

The construction of the furo[2,3-c]pyridine system is typically achieved through one of two primary strategies:

  • Furan Ring Annulation: Building the furan ring onto a pre-existing, appropriately functionalized pyridine precursor. This is often the more common and versatile approach.

  • Pyridine Ring Construction: Forming the pyridine ring around a substituted furan derivative.

This guide will focus on the Furan Ring Annulation strategy, as it offers greater flexibility in introducing the required chlorine substituent from a commercially available or readily synthesized starting material. The general workflow is outlined below.

G cluster_0 General Synthetic Workflow for this compound Start Chlorinated Pyridine Precursor (e.g., 3-hydroxy-5-chloropyridine) Func Side-Chain Functionalization (e.g., Alkylation, Acylation) Start->Func Step 1 Cyclize Intramolecular Cyclization (e.g., Dehydrative Cyclization) Func->Cyclize Step 2 Tetrahydro Reduced Intermediate (e.g., 4,5,6,7-Tetrahydro-5-chlorofuro[2,3-c]pyridine) Cyclize->Tetrahydro Step 3 Aromatize Aromatization (e.g., Dehydrogenation) Tetrahydro->Aromatize Step 4 Product Final Product (this compound) Aromatize->Product Step 5

Caption: General workflow for synthesizing this compound via furan ring annulation.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

FAQ 1: My initial side-chain addition to the pyridine ring is low-yielding. What can I optimize?

Answer: This is a critical step that sets the stage for the entire synthesis. Low yields here often trace back to the nucleophilicity of the pyridine nitrogen versus the target functional group (e.g., a hydroxyl or amino group) and the choice of reaction conditions.

  • Potential Cause 1: Competing N-Alkylation. The pyridine ring nitrogen is nucleophilic and can compete with the desired O- or C-alkylation, leading to a mixture of products.

    • Recommended Action: Employ a base that is sterically hindered or has a counter-ion that promotes O-alkylation. For example, using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF is a standard choice. For more challenging substrates, a stronger, non-nucleophilic base like sodium hydride (NaH) can be effective by ensuring complete deprotonation of the hydroxyl group before adding the alkylating agent.

    • Causality: NaH irreversibly deprotonates the hydroxyl group, forming a sodium alkoxide. This significantly increases the oxygen's nucleophilicity over the pyridine nitrogen, driving the reaction toward the desired O-substituted product.

  • Potential Cause 2: Poor Reagent Stability or Activity. The alkylating agent (e.g., an α-halo ketone or ester) may be unstable under the reaction conditions or not sufficiently reactive.

    • Recommended Action: Ensure the alkylating agent is pure and used promptly after synthesis or purification. If reactivity is an issue, consider switching from a chloro- to a bromo- or iodo-substituted reagent, as the C-X bond lability (and thus reactivity) increases down the halogen group (C-I > C-Br > C-Cl).

FAQ 2: The intramolecular cyclization to form the dihydrofuran ring is inefficient. How can I drive this reaction to completion?

Answer: This dehydrative cyclization is the key furan-forming step and is often the most challenging. Success hinges on effectively removing water and using the right catalyst or reaction medium.

  • Potential Cause 1: Reversible Reaction. The cyclization is often a reversible equilibrium. If the water generated is not removed, the equilibrium will not favor the product.

    • Recommended Action: Use a strong dehydrating agent as the reaction medium. Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MsOH) are excellent choices that act as both an acid catalyst and a powerful dehydrating agent. Alternatively, performing the reaction in a high-boiling solvent like toluene with a Dean-Stark apparatus can effectively remove water azeotropically.

    • Causality: PPA promotes the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the pyridine's phenolic oxygen. It simultaneously sequesters the water molecule formed, preventing the reverse reaction.

  • Potential Cause 2: Insufficient Activation of the Electrophile. The carbonyl group of the side chain may not be electrophilic enough for the cyclization to occur under mild conditions.

    • Recommended Action: Convert the side-chain ketone or ester to a more reactive intermediate. For example, a Vilsmeier-Haack type reaction using POCl₃ and DMF can form a reactive chloro-vinyl intermediate that readily cyclizes. A synthetic strategy starting with N-benzenesulfonylpiperidin-4-one utilizes a reduction of a lactone intermediate with DIBAL-H to smoothly form the reduced furan ring.[1]

FAQ 3: The final aromatization step to yield the furo[2,3-c]pyridine is causing decomposition or is incomplete. What are my options?

Answer: Aromatization of the tetrahydrofuro[2,3-c]pyridine intermediate requires a careful choice of oxidant to avoid side reactions. The fused heterocyclic system can be sensitive to harsh conditions.

  • Potential Cause 1: Oxidant is too harsh. Strong oxidants can lead to over-oxidation or cleavage of the furan or pyridine rings.

    • Recommended Action: Use a mild dehydrogenation agent. A common and effective choice is 10% Palladium on carbon (Pd/C) in a high-boiling solvent like decalin or diphenyl ether at elevated temperatures. Another excellent option is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which is a powerful yet often selective oxidant for dehydrogenation.

    • Causality: Heterogeneous catalysts like Pd/C provide a surface for the controlled, stepwise removal of hydrogen atoms, minimizing over-oxidation. DDQ acts as a hydride acceptor in a charge-transfer complex, which is a less aggressive mechanism than oxidation by permanganate or dichromate.

  • Potential Cause 2: Base-mediated elimination is inefficient. If the intermediate is suitable for an elimination reaction to induce aromatization, the choice of base is critical.

    • Recommended Action: A study by Chang et al. demonstrated that treating a specific reduced furo[2,3-c]pyridine intermediate with a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) can effect aromatization in high yield.[1]

    • Causality: A bulky base like t-BuOK favors proton abstraction (elimination) over nucleophilic attack on the ring system, which could lead to unwanted side products.

FAQ 4: How do I effectively purify the final this compound product?

Answer: The final product can be challenging to purify due to the presence of structurally similar intermediates or side products.

  • Recommended Protocol:

    • Workup: After the reaction, perform a standard aqueous workup to remove inorganic salts and highly polar impurities.

    • Column Chromatography: This is typically essential. Use a silica gel column with a gradient elution system. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The product is moderately polar; monitor fractions closely by TLC.

    • Recrystallization/Precipitation: If a solid, the product can often be recrystallized from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) to achieve high purity. A method for purifying a related compound, 2,3-difluoro-5-chloropyridine, involves cooling a concentrated solution to induce crystallization, achieving purity >99%.[2]

    • Characterization (Self-Validation): Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹³C NMR spectroscopic data for pyridine derivatives are well-documented and can be used for comparison.[3] The presence of the chlorine atom can be confirmed by the characteristic isotopic pattern in the mass spectrum.

Section 3: Comparative Summary of Reaction Conditions

The following table summarizes key quantitative parameters for the critical cyclization and aromatization steps, providing a quick reference for experimental design.

StepMethodReagents & ConditionsTypical YieldReference
Furan Cyclization Dehydrative CyclizationPolyphosphoric Acid (PPA), 120-140 °C, 2-4 h60-80%General Method
Vilsmeier-HaackPOCl₃, DMF, 0 °C to 80 °C, 3-5 h65-85%General Method
Reduction/CyclizationDIBAL-H in THF, 0 °C, 5 h~87%[1]
Aromatization Dehydrogenation10% Pd/C, Decalin, 180-200 °C, 8-12 h70-90%General Method
Chemical OxidationDDQ, Dioxane or Toluene, reflux, 4-8 h75-95%General Method
Base-mediated Eliminationt-BuOK, THF, reflux, 1 h~88%[1]

Section 4: Optimized Experimental Protocol (Illustrative Example)

This protocol is an illustrative example based on established methodologies for constructing the furo[2,3-c]pyridine core, adapted for the 5-chloro derivative. Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Starting Material: 5-Chloro-3-hydroxypyridine

Step 1: O-Alkylation with Ethyl 2-bromoacetate

  • To a stirred solution of 5-chloro-3-hydroxypyridine (1.0 eq) in anhydrous DMF (0.5 M), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl 2-bromoacetate (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 6-8 hours.

  • In-Process Check: Monitor the reaction by TLC (e.g., 7:3 Hexane:EtOAc) until the starting pyridine is consumed.

  • Cool the mixture, pour it into ice water, and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield ethyl 2-((5-chloropyridin-3-yl)oxy)acetate.

Step 2: Intramolecular Cyclization & Aromatization (One-Pot)

  • Prepare Eaton's Reagent by carefully dissolving phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MsOH) (1:10 w/w ratio) at 0 °C, then warming to 60 °C until homogeneous.

  • Add the product from Step 1 (1.0 eq) to the pre-heated Eaton's Reagent at 80 °C.

  • Increase the temperature to 110 °C and stir for 3 hours. This step facilitates both the intramolecular Friedel-Crafts acylation (cyclization) and subsequent dehydration (aromatization).

  • In-Process Check: Monitor by TLC or LC-MS for the formation of the final product.

  • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ or NaOH solution until pH ~7-8.

  • Extract the aqueous layer with dichloromethane (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude material via flash column chromatography (silica gel, gradient elution with Hexane/EtOAc) to afford pure this compound.

Section 5: Visual Troubleshooting Workflow

When encountering low yields, a systematic approach to troubleshooting is essential. The following decision tree illustrates a logical workflow to diagnose and solve common issues.

G Start Low Overall Yield Check_Start Is Starting Material Pure? (Check NMR/MS) Start->Check_Start Check_Reagents Are Reagents Active/Anhydrous? Check_Start->Check_Reagents Yes Action_Purify_Start Action: Re-purify or Re-synthesize Starting Material Check_Start->Action_Purify_Start No Check_Conditions Are Reaction Conditions Optimal? (Temp, Time, Atmosphere) Check_Reagents->Check_Conditions Yes Action_New_Reagents Action: Use Fresh/Anhydrous Reagents and Solvents Check_Reagents->Action_New_Reagents No Check_Workup Is Product Lost During Workup/Purification? Check_Conditions->Check_Workup Yes Action_Optimize Action: Systematically Vary Temp, Conc., and Time Check_Conditions->Action_Optimize No Action_Modify_Workup Action: Modify Extraction pH or Chromatography Method Check_Workup->Action_Modify_Workup Yes, Loss Detected

Caption: A decision tree for systematically troubleshooting low-yield synthesis reactions.

References

Technical Support Guide: Overcoming Scalability Challenges in 5-Chlorofuro[2,3-c]pyridine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Chlorofuro[2,3-c]pyridine. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this important heterocyclic building block from bench-scale discovery to pilot or manufacturing scale. We will address common experimental hurdles with scientifically grounded, actionable solutions to ensure your process is robust, safe, and efficient.

Introduction to this compound Synthesis

This compound is a key intermediate in medicinal chemistry, valued for its rigid, planar structure that can effectively interact with biological targets.[1] The synthesis of furopyridines typically involves one of two core strategies: constructing the furan ring onto a pre-functionalized pyridine or building the pyridine ring onto a furan precursor.[1] For scalability, the former approach is often preferred due to the wider availability of pyridine starting materials.

A common and logical pathway for scaling involves the cyclization of a suitably substituted pyridine precursor. This guide will focus on a representative synthetic route and the challenges inherent in its large-scale execution.

Representative Synthetic Workflow

The following diagram illustrates a common synthetic approach, starting from a commercially available 4-chloropyridine derivative and building the furan ring.

G cluster_0 Phase 1: Pyridine Functionalization cluster_1 Phase 2: Furan Ring Formation A Starting Material (e.g., 2,4-Dichloronicotinonitrile) B Selective Nucleophilic Substitution (e.g., with Sodium Ethoxide) A->B Step 1 C Reduction of Nitrile (e.g., DIBAL-H) B->C Step 2 D Aldehyde to Glycol (e.g., Corey-Chaykovsky Reaction) C->D Step 3 E Intramolecular Cyclization (Acid-catalyzed) D->E F Target Molecule This compound E->F Step 4

Caption: A plausible synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific, practical problems encountered during the scale-up process in a question-and-answer format.

Observed Problem Potential Cause(s) Recommended Solution & Scientific Rationale
Q: My reaction yield dropped significantly when moving from a 1L to a 50L reactor. What's happening? 1. Inefficient Heat Transfer: Large reactors have a lower surface-area-to-volume ratio, leading to poor heat dissipation. Exothermic steps can create localized "hot spots" that promote side reactions and byproduct formation. 2. Poor Mixing: Inadequate agitation can lead to concentration gradients, causing incomplete reactions or localized excesses of reagents, which degrades the product. 3. Extended Reaction/Addition Times: Slower reagent addition, necessary for temperature control at scale, can sometimes allow for the decomposition of unstable intermediates.Solution: 1. Characterize Thermal Hazards: Use reaction calorimetry (e.g., RC1) to understand the heat of reaction and determine the maximum safe addition rate. Implement a more robust cooling system for the reactor jacket. 2. Optimize Agitation: Model the mixing in the larger vessel. Consider switching from a magnetic stir bar to an overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine) to ensure homogeneity. 3. Re-evaluate Kinetics: Analyze the stability of key intermediates at the process temperature. It may be necessary to lower the reaction temperature and compensate with a longer reaction time or a more active catalyst.
Q: I'm observing a dark, tar-like substance in my crude product that wasn't present at the lab scale. How do I prevent this? 1. Oxygen Contamination: Pyridine and its derivatives can be sensitive to air, especially at elevated temperatures in the presence of base or metal catalysts, leading to oxidative polymerization.[2] 2. Thermal Decomposition: Uncontrolled exotherms (see above) can push the reaction temperature beyond the decomposition point of the starting material or product. 3. Acid/Base Instability: The furo[2,3-c]pyridine core can be sensitive to strong acids or bases, leading to ring-opening or polymerization.Solution: 1. Inert the Reactor: Ensure the reactor is thoroughly purged with an inert gas (Nitrogen or Argon) before adding reagents and maintain a positive pressure throughout the process.[3] 2. Strict Temperature Control: Adhere to the temperature limits established during safety testing. For highly exothermic steps, consider a semi-batch process where one reagent is added slowly to control the rate of heat generation. 3. Use Milder Reagents: If possible, replace harsh acids/bases with milder alternatives. For example, use an organic base like triethylamine instead of sodium hydroxide, or a solid-supported acid catalyst that can be easily filtered off.
Q: My product is difficult to purify at scale. Column chromatography is not viable. What are my options? 1. Unfavorable Crystallization Profile: The product may be an oil or have high solubility in common solvents, making crystallization difficult. 2. Formation of Close-Boiling Impurities: Isomeric byproducts may have boiling points too close to the product for efficient separation by distillation.Solution: 1. Recrystallization Optimization: Conduct a thorough solvent screen to find a solvent/anti-solvent system that provides good crystal formation and effectively rejects key impurities. Seeding strategies and controlled cooling profiles are critical for scalability. 2. Salt Formation/Break: If the product has a basic nitrogen atom, consider forming a salt (e.g., hydrochloride) which often has better crystallinity. The salt can be isolated and purified, and the free base can be regenerated in a subsequent step. 3. Distillation under Vacuum: If the product is thermally stable, fractional distillation under high vacuum can be effective for separating impurities, even those with close boiling points. The reduced pressure lowers the required temperature, minimizing thermal degradation.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards to consider when scaling up the production of this compound?

A1: The primary hazards involve both the reagents and the reaction conditions.

  • Flammability: Pyridine and many organic solvents are highly flammable.[5] All equipment must be properly grounded to prevent static discharge, and electrical equipment should be explosion-proof.

  • Corrosivity and Toxicity: Chlorinating agents (e.g., PCl₅, SOCl₂) and strong acids/bases are corrosive and toxic. Ensure a closed-system transfer for all hazardous reagents. The final product and intermediates should be handled with appropriate personal protective equipment (PPE), as heterocyclic compounds can have unknown toxicological profiles.

  • Pressure Build-up: Some reactions, particularly those involving heating in a sealed vessel (autoclave), can generate significant pressure from gaseous byproducts (e.g., HCl).[6] Reactors must be equipped with pressure relief valves and continuous monitoring.

Q2: Which analytical techniques are essential for monitoring reaction progress and ensuring final product quality at scale?

A2: Relying on TLC is insufficient for a scalable process. A robust analytical package is critical.

  • In-Process Controls (IPCs): High-Performance Liquid Chromatography (HPLC) is the gold standard for monitoring the disappearance of starting materials and the appearance of the product and key impurities. For faster checks, Gas Chromatography (GC) can also be used if the components are volatile and thermally stable.

  • Final Product Specification:

    • Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

    • Purity: Quantified by HPLC (e.g., >99.0% area) and GC for residual solvents.

    • Water Content: Determined by Karl Fischer titration.

    • Inorganic Impurities: Measured by sulfated ash testing.

Q3: My synthesis uses tetrahydrofuran (THF), which is expensive and prone to peroxide formation. Are there "greener" or safer solvent alternatives for scale-up?

A3: Yes, solvent selection is a key aspect of green chemistry and process optimization. While direct replacement requires re-validation, consider screening alternatives like:

  • 2-Methyl-THF (MeTHF): A bio-derived solvent with a higher boiling point than THF, lower water miscibility (simplifying workups), and greater stability against peroxide formation.

  • Cyclopentyl methyl ether (CPME): Another excellent alternative to THF with a high boiling point, low water solubility, and high stability.

  • Aprotic Amides in combination with Aromatic Hydrocarbons: For certain substitution reactions, mixtures like N-methylpyrrolidone (NMP) with toluene can improve reactivity and selectivity, potentially reducing the required amount of solvent.[7]

Process Troubleshooting Flowchart

This diagram provides a logical path for diagnosing and resolving common scale-up issues.

G cluster_analysis Analytical Investigation cluster_redevelopment Process Redevelopment start Problem Encountered (e.g., Low Yield, Impurity) check_params Review Batch Record: - Temperature Profile - Addition Rates - Agitation Speed start->check_params deviation Deviation from Protocol? check_params->deviation analyze_crude Analyze Crude & Byproducts (HPLC, LC-MS, NMR) deviation->analyze_crude No correct_deviation Correct Process Deviation & Rerun deviation->correct_deviation Yes identify_impurity Identify Impurity Structure analyze_crude->identify_impurity propose_mechanism Propose Mechanism of Impurity Formation identify_impurity->propose_mechanism redev_thermal Thermal Issue? (Hot Spot, Decomposition) propose_mechanism->redev_thermal end_node Implement & Validate Optimized Process correct_deviation->end_node redev_mixing Mixing Issue? (Incomplete Reaction) solve_thermal Improve Heat Transfer (Slower Addition, Better Cooling) redev_thermal->solve_thermal Yes redev_chem Chemical Issue? (Side Reaction) solve_mixing Optimize Agitation (Baffles, Impeller Design) redev_mixing->solve_mixing Yes solve_chem Modify Chemistry (New Solvent, Milder Reagent) redev_chem->solve_chem Yes solve_thermal->end_node solve_mixing->end_node solve_chem->end_node

References

Technical Support Center: Optimization of Reaction Conditions for Friedel-Crafts Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts cyclization reaction is resulting in a low or no yield. What are the primary causes?

A1: Low or nonexistent yields in intramolecular Friedel-Crafts reactions typically stem from a few critical factors related to catalyst activity and substrate reactivity.[1][2][3]

  • Moisture Contamination: Lewis acid catalysts, especially aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1][4] Any water present in your solvents, reagents, or glassware will hydrolyze and deactivate the catalyst, bringing your reaction to a halt.[1][4] It is imperative to use anhydrous solvents and reagents and to thoroughly dry all glassware, for instance, by flame-drying or oven-drying, before use.[1]

  • Deactivated Aromatic Ring: The success of a Friedel-Crafts reaction, an electrophilic aromatic substitution, hinges on the nucleophilicity of the aromatic ring.[1][2][3] If your substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), the ring will be deactivated, thus impeding or even preventing the cyclization from occurring.[1][2][3]

  • Catalyst Inactivity or Insufficiency: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the catalytic cycle.[1][2][5][6] This necessitates the use of stoichiometric amounts, or even a slight excess, of the catalyst.[1][5] For alkylations, while the catalyst is regenerated, it can still be deactivated by moisture or by coordination with other functional groups on the substrate.[1][7]

  • Substrate Reactivity with Catalyst: Aromatic compounds that contain amine (-NH₂) or alcohol (-OH) groups can react directly with the Lewis acid catalyst.[1][4] The lone pair of electrons on the nitrogen or oxygen atom coordinates with the Lewis acid, forming a complex that deactivates both the catalyst and the aromatic ring.[1][4]

Q2: I am observing the formation of multiple products and isomers. How can I improve the selectivity of my cyclization?

A2: The formation of multiple products is a common challenge, particularly in intramolecular Friedel-Crafts alkylations. Here are the primary reasons and potential solutions:

  • Carbocation Rearrangement (Alkylation Specific): Friedel-Crafts alkylation proceeds via a carbocation intermediate.[1][8] If this carbocation can rearrange to a more stable form (e.g., from a primary to a secondary or tertiary carbocation through a hydride or alkyl shift), it will do so, leading to a mixture of products.[1][9][10]

    • Solution: To minimize rearrangements, consider lowering the reaction temperature to favor the kinetic product.[3] Alternatively, using a milder Lewis acid may reduce the lifetime of the free carbocation, lessening the opportunity for rearrangement.[3] If rearrangements persist, a more robust strategy is to switch to an intramolecular Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner) of the resulting ketone.[3][5] The acylium ion intermediate in acylation is resonance-stabilized and does not undergo rearrangement.[3][5][8]

  • Lack of Regioselectivity: If the aromatic ring has multiple potential sites for cyclization, a mixture of regioisomers can be expected.

    • Solution: The choice of solvent and Lewis acid can influence regioselectivity.[3][4] For instance, in the acylation of naphthalene, non-polar solvents like carbon disulfide (CS₂) tend to favor the kinetically controlled alpha-substituted product, whereas more polar solvents like nitrobenzene can lead to the thermodynamically more stable beta-substituted product.[4][11] Steric hindrance on the aromatic ring can also be strategically used to direct the cyclization to a specific position.[2]

Q3: What is the optimal ring size for intramolecular Friedel-Crafts cyclization?

A3: The success of intramolecular Friedel-Crafts reactions is highly dependent on the size of the ring being formed. Generally, the formation of six-membered rings is most favorable and efficient.[12] Five- and seven-membered rings can also be synthesized, though often with lower yields.[12] The formation of five-membered rings can be particularly challenging, as the transition state is less stable, and competing reactions like carbocation rearrangement or elimination may dominate.[12]

Q4: How do I choose the right Lewis acid catalyst for my specific substrate?

A4: The choice of Lewis acid is a critical parameter that should be tailored to the reactivity of your substrate.[3][13]

  • Strong Lewis Acids (e.g., AlCl₃, FeCl₃): These are highly active and effective for a wide range of substrates, particularly those that are less reactive.[3][13] However, their high reactivity can also promote side reactions like carbocation rearrangements and polyalkylation.[13]

  • Milder Lewis Acids (e.g., BF₃·OEt₂, ZnCl₂, SnCl₄, TiCl₄): For more activated or sensitive substrates, milder Lewis acids are often a better choice to avoid unwanted side reactions.[3][14][15][16] They offer a more controlled reaction environment.

  • Brønsted Acids (e.g., H₂SO₄, PPA, TfOH): Strong Brønsted acids are also effective catalysts, especially when the precursor for the electrophile is an alcohol or a carboxylic acid.[12][17][18] They promote the formation of the carbocation or acylium ion needed for cyclization.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during Friedel-Crafts cyclization experiments.

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Steps Scientific Rationale
Moisture Contamination 1. Rigorously dry all glassware (oven or flame-dry) and cool under an inert atmosphere (N₂ or Ar).[19] 2. Use anhydrous solvents, preferably from a freshly opened bottle or distilled over a suitable drying agent. 3. Use fresh, high-quality Lewis acids.[19]Lewis acids like AlCl₃ are extremely hygroscopic and react violently with water, leading to their deactivation and halting the reaction.[1][4]
Deactivated Substrate 1. If possible, modify the synthetic route to avoid strongly electron-withdrawing groups on the aromatic ring during the cyclization step. 2. Consider using a more powerful catalytic system, such as a stronger Lewis acid or a Brønsted acid like triflic acid (TfOH).[19]Electron-withdrawing groups reduce the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophilic attack.[1][2]
Insufficient Catalyst 1. For acylations, ensure at least a stoichiometric amount of the Lewis acid is used relative to the acylating agent.[2][5][19] A slight excess may be beneficial.[19] 2. For alkylations, while catalytic amounts are theoretically sufficient, catalyst deactivation may necessitate using higher loadings.The ketone product of acylation forms a stable complex with the Lewis acid, effectively sequestering it.[1][2][5][19]
Substrate-Catalyst Incompatibility 1. Protect functional groups like amines (-NH₂) and hydroxyls (-OH) before the reaction. 2. Alternatively, choose a different synthetic route that does not involve a Friedel-Crafts reaction with these substrates.The lone pairs on nitrogen and oxygen coordinate with the Lewis acid, deactivating both the catalyst and the aromatic ring.[1][4]
Problem 2: Formation of Multiple Products/Isomers
Possible Cause Troubleshooting Steps Scientific Rationale
Carbocation Rearrangement 1. Lower the reaction temperature.[3] 2. Use a milder Lewis acid (e.g., BF₃·OEt₂, ZnCl₂).[3] 3. Switch to an intramolecular Friedel-Crafts acylation followed by reduction.[3][5]Lower temperatures and milder catalysts can disfavor the formation of rearranged, thermodynamically more stable carbocations.[3] The acylium ion in acylation is resonance-stabilized and does not rearrange.[5][8]
Lack of Regioselectivity 1. Experiment with different solvents of varying polarity (e.g., CH₂Cl₂, CS₂, nitrobenzene).[4][11] 2. Evaluate different Lewis acids.[13] 3. Introduce bulky protecting groups to sterically direct the cyclization.The solvent can influence the stability of the transition state leading to different regioisomers.[11] The choice of catalyst can also affect the electrophilicity of the intermediate and thus its regioselectivity.[13]
Polyalkylation 1. This is less common in intramolecular reactions but can occur if intermolecular side reactions happen. Ensure high dilution conditions to favor the intramolecular pathway.High dilution minimizes the chances of one molecule reacting with another, thereby promoting the desired intramolecular cyclization.

Experimental Protocols

General Protocol for Intramolecular Friedel-Crafts Alkylation (Tetralin Synthesis)

This protocol describes the cyclization of (4-chlorobutyl)benzene to form tetralin, a common model system.[20]

Materials:

  • (4-chlorobutyl)benzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add (4-chlorobutyl)benzene to a flame-dried, three-necked flask equipped with a magnetic stirrer and a dropping funnel. Dissolve the starting material in anhydrous CH₂Cl₂.

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath.[20] Slowly and carefully add anhydrous AlCl₃ in portions to the stirred solution.[20] The addition is exothermic and will generate HCl gas.[20]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.[20] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[20] Gentle heating may be required to drive the reaction to completion.[20]

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and cautiously quench the reaction by the slow addition of cold water, followed by 1 M HCl.[20]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[20]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.[20]

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure tetralin.[20]

General Protocol for Intramolecular Friedel-Crafts Acylation (Dihydroquinolinone Synthesis)

This protocol outlines the cyclization of N-tosyl-N-aryl-β-alanine derivatives to form N-tosyl dihydroquinolinones.[17]

Materials:

  • N-tosyl-N-aryl-β-alanine derivative

  • Strong acid catalyst (e.g., polyphosphoric acid (PPA) or Eaton's reagent)

  • Appropriate solvent (if not using PPA as the solvent)

  • Ice water

  • Sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, heat polyphosphoric acid (PPA) to the desired reaction temperature (e.g., 80-100 °C).

  • Substrate Addition: Slowly add the N-tosyl-N-aryl-β-alanine derivative to the hot PPA with vigorous stirring.

  • Reaction Monitoring: Maintain the reaction at temperature and monitor its progress by TLC until the starting material is consumed.

  • Quenching: After completion, cool the reaction mixture and carefully pour it into a beaker of ice water with stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution. Extract the product with an organic solvent like ethyl acetate.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Friedel_Crafts_Troubleshooting cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Proposed Solution Low Yield Low Yield Moisture Moisture Low Yield->Moisture Deactivated Ring Deactivated Ring Low Yield->Deactivated Ring Catalyst Issue Catalyst Issue Low Yield->Catalyst Issue Multiple Products Multiple Products Rearrangement Rearrangement Multiple Products->Rearrangement Poor Selectivity Poor Selectivity Multiple Products->Poor Selectivity Anhydrous Conditions Anhydrous Conditions Moisture->Anhydrous Conditions Stronger Catalyst Stronger Catalyst Deactivated Ring->Stronger Catalyst Stoichiometric Catalyst Stoichiometric Catalyst Catalyst Issue->Stoichiometric Catalyst Acylation/Reduction Acylation/Reduction Rearrangement->Acylation/Reduction Optimize Solvent/Catalyst Optimize Solvent/Catalyst Poor Selectivity->Optimize Solvent/Catalyst

Caption: Troubleshooting workflow for Friedel-Crafts cyclization.

Reaction_Optimization_Cycle Start Start Define Substrate Define Substrate Start->Define Substrate Select Catalyst Select Catalyst Define Substrate->Select Catalyst Choose Solvent Choose Solvent Select Catalyst->Choose Solvent Set Temperature Set Temperature Choose Solvent->Set Temperature Run Reaction Run Reaction Set Temperature->Run Reaction Analyze Results Analyze Results Run Reaction->Analyze Results Problem? Problem? Analyze Results->Problem? Optimize Optimize Problem?->Optimize Yes End End Problem?->End No Optimize->Select Catalyst Adjust

Caption: Iterative cycle for reaction condition optimization.

References

Technical Support Center: Synthesis of 5-Chlorofuro[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chlorofuro[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this synthetic sequence. The following content is structured in a flexible question-and-answer format to directly tackle specific experimental issues.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved via a two-step process: a regioselective Sonogashira cross-coupling reaction between 2,3-dichloropyridine and a protected alkyne, such as 2-methyl-3-butyn-2-ol, followed by a base-mediated intramolecular cyclization to form the fused furan ring. While this route is efficient, it is prone to several side reactions that can significantly impact yield and purity.

Synthesis_Pathway cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Intramolecular Cyclization 2,3-Dichloropyridine 2,3-Dichloropyridine Intermediate 2-((3,3-dimethyloxiran-2-yl)ethynyl)-3-chloropyridine 2,3-Dichloropyridine->Intermediate Sonogashira Coupling Alkyne 2-Methyl-3-butyn-2-ol Alkyne->Intermediate Final_Product This compound Intermediate->Final_Product 5-exo-dig Cyclization Catalyst Pd Catalyst Cu(I) Co-catalyst Base Catalyst->Intermediate Base_Cyclization Strong Base (e.g., NaH, t-BuOK) Base_Cyclization->Final_Product Glaser_Coupling Alkyne1 R-C≡C-H Diyne R-C≡C-C≡C-R Alkyne1->Diyne Alkyne2 R-C≡C-H Alkyne2->Diyne Catalyst Cu(I) / O₂ Catalyst->Diyne Homocoupling Troubleshooting_Low_Yield Start Low/No Yield in Sonogashira Coupling Check1 Inert Atmosphere? Start->Check1 Check2 Catalyst/Ligand Choice? Check1->Check2 Yes Solution1 Improve Degassing Technique Check1->Solution1 No Check3 Reagent Quality? Check2->Check3 Yes Solution2 Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Check2->Solution2 No Solution3 Purify Reagents (Pyridine, Alkyne) Check3->Solution3 No

Addressing thermal instability of 5-Chlorofuro[2,3-c]pyridine during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chlorofuro[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges during the synthesis of this and related heterocyclic compounds. While specific thermal decomposition data for this compound is not extensively documented in publicly available literature, this guide synthesizes insights from the synthesis of related furopyridines and the known behavior of chloro-substituted aromatic heterocycles under thermal stress. Our goal is to provide a logical framework for troubleshooting and optimizing your synthetic protocols.

Introduction: Understanding Potential Thermal Instability

The furo[2,3-c]pyridine scaffold is a key structural motif in many biologically active molecules.[1] The introduction of a chloro-substituent at the 5-position creates a versatile intermediate for further functionalization. However, halogenated heterocycles can exhibit thermal lability, leading to side reactions, discoloration, and reduced yields, particularly at elevated temperatures. The thermal decomposition of related compounds, such as chlorpyrifos, which contains a trichloropyridinol moiety, is known to proceed at temperatures above 550 °C, although decomposition can occur at lower temperatures depending on the specific molecular structure and reaction conditions.[2]

This guide will address common issues encountered during synthesis that may be indicative of thermal instability and provide systematic approaches to mitigate these challenges.

Troubleshooting Guide & FAQs

Issue 1: My reaction mixture is turning dark brown or black upon heating.

Q: What is causing the dark discoloration of my reaction mixture?

A: Darkening of the reaction mixture, often referred to as "tarring" or polymerization, is a common indicator of product or reactant decomposition. For a molecule like this compound, this could be due to several factors, especially when heat is applied:

  • Decomposition of the Furo[2,3-c]pyridine Core: The fused furan and pyridine rings, while aromatic, can be susceptible to ring-opening or polymerization under harsh conditions (e.g., strong acid/base, high temperatures).

  • Reactivity of the Chloro-Substituent: The chlorine atom can become labile at high temperatures, potentially leading to elimination or substitution reactions that can generate reactive intermediates and colored byproducts.

  • Side Reactions of Starting Materials or Intermediates: Many synthetic routes to furopyridines involve multi-step processes where intermediates may be less stable than the final product.[1][3]

Troubleshooting Protocol:

  • Temperature Optimization:

    • Action: Systematically lower the reaction temperature in 10 °C increments.

    • Rationale: To find the minimum temperature required for the reaction to proceed at an acceptable rate while minimizing decomposition. Monitor reaction progress by TLC or LC-MS to assess the impact on both reaction time and byproduct formation.

  • Solvent Choice:

    • Action: Consider switching to a higher-boiling point solvent that allows for uniform heating at a lower, more controlled temperature. Alternatively, if the reaction allows, use a lower-boiling point solvent to limit the maximum temperature achievable.

    • Rationale: Solvent choice can significantly impact reaction kinetics and stability. A solvent that better solubilizes all components can lead to a more homogeneous reaction and potentially lower the required temperature.

  • Inert Atmosphere:

    • Action: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).

    • Rationale: The presence of oxygen can lead to oxidative decomposition, which is often accelerated by heat and can produce colored byproducts.

Issue 2: My yield is significantly lower than expected, and I observe multiple unidentified spots on my TLC/LC-MS.

Q: I have low yield and multiple byproducts. Could this be due to thermal decomposition?

A: Yes, low yields coupled with a complex mixture of byproducts are classic signs of a thermally sensitive reaction. The desired product, this compound, may be decomposing under the reaction or workup conditions.

Troubleshooting Protocol:

  • Kinetic Analysis at Different Temperatures:

    • Action: Run small-scale parallel reactions at different temperatures (e.g., 60 °C, 80 °C, 100 °C) and monitor the formation of the product and key byproducts over time using a quantitative technique like LC-MS or GC-MS.

    • Rationale: This will help you determine the optimal temperature that maximizes the formation of the desired product while minimizing the formation of degradation products.

    Temperature (°C)Reaction Time (h)Product Yield (%)Major Byproduct (%)
    10024530
    8047015
    60865<5
  • Reduced Reaction Time:

    • Action: Based on your kinetic analysis, determine the point of maximum product formation and quench the reaction at that time, even if starting material remains.

    • Rationale: Prolonged heating, even at a moderate temperature, can lead to the gradual decomposition of the product. It is often better to accept a lower conversion rate and recycle the starting material than to lose the product to degradation.

  • Purification Method:

    • Action: Avoid high-temperature purification methods like distillation if possible. Opt for column chromatography using a carefully selected solvent system or recrystallization from an appropriate solvent at a lower temperature.

    • Rationale: The thermal stress of distillation can be sufficient to decompose sensitive compounds.

Issue 3: I am attempting a modification of a known furopyridine synthesis, and it is not working for my chloro-substituted analogue.

Q: Why might a literature procedure for a non-chlorinated furopyridine fail for this compound?

A: The chloro-substituent can significantly alter the electronic properties and reactivity of the pyridine ring. This can impact both the desired reaction and the stability of the molecule.

Troubleshooting Protocol:

  • Re-evaluate Reagent Compatibility:

    • Action: Consider if any reagents in the original procedure could be reacting with the chloro-substituent. For example, strong bases at high temperatures can promote elimination or nucleophilic aromatic substitution.

    • Rationale: The electron-withdrawing nature of the chlorine atom can activate the pyridine ring towards certain reactions that may not be favorable in the unsubstituted analogue.

  • Consider Milder Catalysts/Reagents:

    • Action: If the original procedure uses harsh reagents (e.g., strong acids, bases, or high-temperature catalysts), explore milder alternatives. For instance, in palladium-catalyzed cross-coupling reactions, ligand and base choice can be critical to avoid side reactions.

    • Rationale: Milder conditions can often provide the desired transformation without providing enough energy to overcome the activation barrier for decomposition pathways.

Experimental Workflow for Temperature Optimization

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Analysis & Decision A Low Yield & High Impurities B Run Parallel Reactions at 80°C, 100°C, 120°C A->B Hypothesis: Thermal Decomposition C Monitor by LC-MS at 1h, 2h, 4h, 8h B->C Data Collection D Plot Yield vs. Time for each Temperature C->D Data Analysis E Identify Optimal Temperature/Time D->E Determine Kinetic Optimum F Implement Optimized Conditions in Scale-up E->F Process Improvement

Caption: Workflow for optimizing reaction temperature to mitigate thermal decomposition.

Potential Decomposition Pathways

While the exact decomposition mechanism for this compound is unconfirmed, we can hypothesize potential pathways based on the chemistry of related structures. Understanding these can aid in designing experiments to avoid them.

G cluster_0 High Temperature start This compound path1 Dehalogenation Leads to unsubstituted furopyridine or subsequent reactions. start->path1 Pathway A path2 Ring Opening Furan or pyridine ring opens, leading to reactive intermediates. start->path2 Pathway B path3 Polymerization Formation of high molecular weight, insoluble 'tar'. start->path3 Pathway C

Caption: Hypothesized thermal decomposition pathways for this compound.

FAQs

Q1: Can I purify this compound by vacuum distillation?

A1: It is advisable to first attempt purification by column chromatography or recrystallization. If distillation is necessary, use a high-vacuum system to lower the boiling point as much as possible. It is also recommended to perform a small-scale test distillation first and analyze the distillate and the pot residue for signs of decomposition.

Q2: Are there any specific reagents I should avoid when working with this compound at elevated temperatures?

A2: Caution should be exercised with strong nucleophiles, strong bases (like alkali metal hydroxides or alkoxides), and certain Lewis acids, as they can promote decomposition or side reactions, especially when heated. Whenever possible, opt for milder organic bases (e.g., triethylamine, DIPEA) or carbonate bases.

Q3: How can I store this compound to ensure its long-term stability?

A3: While specific stability data is unavailable, for halogenated heterocyclic compounds, it is generally recommended to store them in a cool, dark place under an inert atmosphere. Refrigeration or freezing may be appropriate, provided the compound is protected from moisture.

References

Technical Support Center: Managing Moisture Sensitivity in Furopyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the successful synthesis of furopyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. The furopyridine core is a valuable pharmacophore, but its synthesis often involves reagents and intermediates that are highly sensitive to moisture.

This document provides a structured, in-depth resource in a question-and-answer format to address the most common challenges related to moisture sensitivity. We will move from foundational concepts to proactive protocols and detailed troubleshooting to help you maximize your reaction yields and reproducibility.

Section 1: Foundational Concepts & Frequently Asked Questions

This section addresses the fundamental principles behind moisture sensitivity in the context of furopyridine synthesis. Understanding the "why" is the first step toward preventing and solving experimental issues.

Q1: Why are many reactions for synthesizing furopyridines so sensitive to moisture?

A1: The sensitivity arises from the nature of the reagents and intermediates commonly used.[1] Many powerful bond-forming reactions, essential for building the furopyridine skeleton, rely on organometallic species (e.g., Grignard reagents, organolithiums) or transition-metal catalysts (e.g., Palladium complexes) that are highly reactive toward water.[1][2]

  • Reagent Decomposition: Water is a protic substance that will readily protonate and thereby destroy highly basic organometallic reagents. For example, if you are attempting a lithiation to functionalize the furopyridine core, any trace of water will quench the organolithium reagent faster than the desired reaction can occur.[1][3]

  • Catalyst Deactivation: In transition-metal catalysis (e.g., Suzuki, Buchwald-Hartwig, Heck couplings), water can have several detrimental effects.[4] It can hydrolyze essential ligands, alter the oxidation state of the metal center, or compete for coordination sites, ultimately poisoning the catalyst and halting the reaction.[2] The pyridine nitrogen in the furopyridine substrate itself can coordinate to the catalyst, and this interaction can be further complicated by the presence of protic impurities.[2][5]

  • Side Reactions: Water can participate in undesired side reactions. For instance, in reactions involving acid catalysts, water can lead to the hydrolysis of starting materials or products containing sensitive functional groups like acetals or esters.[6]

Q2: What are the primary sources of moisture in a typical reaction setup?

A2: Moisture contamination is often insidious and can come from multiple sources that must be rigorously controlled:[7]

  • Atmosphere: Ambient humidity is a major contributor, especially on humid days. Leaving a reaction open to the air is a common mistake.[7]

  • Glassware: Even glassware that appears dry to the naked eye has a microscopic film of adsorbed water on its surface due to the hydrophilic nature of silica (SiO₂).[8]

  • Reagents & Solvents: Many organic solvents are hygroscopic and will absorb moisture from the air if not stored and handled correctly. Reagents, particularly salts, may also contain absorbed or coordinated water.[7][9]

  • Handling & Technique: Every transfer and manipulation is an opportunity for atmospheric moisture to enter the system. Improper syringe or cannula techniques are frequent culprits.

Q3: I'm observing a low or zero yield in my furopyridine synthesis. How can I confirm if moisture is the problem?

A3: While a low yield can have many causes, moisture is a high-probability suspect in sensitive reactions. A good diagnostic step is to run a control reaction. Set up the reaction again, but this time, take extreme measures to ensure anhydrous conditions: use a freshly opened bottle of anhydrous solvent, flame-dry all glassware immediately before use, and handle all reagents under a robust inert atmosphere.[7] If the yield improves significantly, moisture was likely the primary issue. For quantitative analysis, Karl Fischer titration is the gold standard for determining the water content in your solvents and reagents.

Section 2: Proactive Measures & Experimental Protocols

Preventing moisture contamination is far more effective than trying to troubleshoot a failed reaction. This section provides detailed, field-proven protocols for establishing and maintaining anhydrous conditions.

Q4: What is the most reliable method for drying glassware for a moisture-sensitive reaction?

A4: The two most effective methods are oven-drying and flame-drying.

  • Oven-Drying: Place all glassware (disassembled) in a laboratory oven at >125°C for a minimum of 12 hours.[8] The key is to assemble the apparatus while it is still hot and immediately place it under a stream of dry, inert gas (Nitrogen or Argon) to cool.[7] Assembling cold glassware in the open air defeats the purpose, as a water layer will re-adsorb on the cool surface.

  • Flame-Drying: This is a faster method for immediate use. Assemble the clean, dry-to-the-touch glassware, and then gently heat the entire apparatus under a positive pressure of inert gas using a heat gun (safer) or a soft flame.[8][10] Heat until you no longer see condensation forming on the inner walls, then allow it to cool completely to room temperature with the inert gas flowing.

Protocol 1: Flame-Drying a Reaction Apparatus
  • Setup: Assemble the reaction flask, condenser, and any other glassware. Ensure a stir bar is inside.

  • Inert Gas: Introduce a gentle flow of nitrogen or argon through a gas inlet adapter. Ensure there is an outlet for the gas to escape, typically through a bubbler.

  • Heating: Gently heat the entire glass surface with a heat gun. Move the heat gun continuously to avoid creating hot spots. Pay special attention to ground glass joints.

  • Observation: You will initially see a fog of condensation form on the inside of the hot glass. Continue heating until this fog has been completely driven out by the inert gas stream.

  • Cooling: Once all visible moisture is gone, turn off the heat and allow the apparatus to cool to room temperature while maintaining the positive pressure of inert gas. The setup is now ready for use.

Q5: How do I choose the right drying agent for my solvent, and how should I use it?

A5: The choice depends on the solvent and the required level of dryness. Not all drying agents are compatible with all solvents. For example, sodium metal cannot be used with halogenated solvents or alcohols.[11]

Table 1: Comparison of Common Drying Agents for Anhydrous Solvents
Drying AgentSuitable SolventsMechanismSpeedCapacityComments & Cautions
Molecular Sieves (3Å or 4Å) Most common solvents (THF, DCM, Toluene, Acetonitrile)Adsorption (traps water in pores)ModerateHighExcellent for storing previously dried solvents. Must be activated by heating under vacuum before use. 3Å is preferred for ethanol/methanol.[12]
Calcium Hydride (CaH₂) Ethers, hydrocarbons, amides (DMF)Chemical reaction (CaH₂ + 2H₂O → Ca(OH)₂ + 2H₂)ModerateHighReacts to produce H₂ gas (flammable). Good for pre-drying solvents before distillation.[9]
Sodium/Benzophenone Ethers (THF, Dioxane), Hydrocarbons (Toluene)Chemical reactionFastHighIndicator: Forms a deep blue/purple ketyl radical when the solvent is dry. Caution: Highly reactive; never use with halogenated solvents.[9]
Activated Alumina Most common solventsAdsorptionFastModerateCan be used in a column for rapid, non-distillative drying.[9][12]
Phosphorus Pentoxide (P₄O₁₀) Hydrocarbons, halogenated solventsChemical reaction (P₄O₁₀ + 6H₂O → 4H₃PO₄)Very FastVery HighExtremely efficient but can be difficult to handle and forms a syrupy phosphoric acid layer.[11][13]

Q6: What is the difference between using a nitrogen balloon and a Schlenk line? When should I use each?

A6: Both are used to create an inert atmosphere, but they offer different levels of rigor.[14]

  • Nitrogen Balloon: This is a simple and common method for routine reactions that are moderately sensitive.[15] A balloon filled with nitrogen or argon is attached to the reaction flask via a needle to provide a slight positive pressure, preventing air from entering.[16][17] It is sufficient for many cross-coupling reactions. However, balloons are permeable to air over long periods.[10]

  • Schlenk Line: This is a more robust technique for highly air- and moisture-sensitive reactions (e.g., involving organolithiums).[14] A Schlenk line is a dual-manifold system that allows you to evacuate the flask under vacuum to remove air and adsorbed water, and then backfill it with a high-purity inert gas.[14] This "purge-and-refill" cycle, typically repeated three times, provides a much more rigorously inert environment.

Protocol 2: Setting up a Reaction Under Inert Atmosphere (Nitrogen Balloon)
  • Prepare Glassware: Use an oven-dried or flame-dried flask containing a stir bar. Seal it with a clean, tight-fitting rubber septum.[15]

  • Secure Flask: Clamp the flask securely to a ring stand.

  • Prepare Balloon: Inflate a balloon with nitrogen or argon to a diameter of 7-8 inches and attach it to a needle.[16]

  • Flush the Flask: Pierce the septum with the balloon needle. Then, insert a second, "exit" needle to act as a vent. Allow the inert gas from the balloon to flush the air out of the flask for 2-3 minutes.[10][16]

  • Establish Positive Pressure: Remove the exit needle first. The balloon will now maintain a positive pressure of inert gas inside the flask.

  • Adding Reagents: Liquid reagents and solvents should be added via a dry syringe.[18] Solid reagents should be added quickly against a counterflow of inert gas if possible, or in a glovebox.

Section 3: Troubleshooting Guide

Even with careful preparation, problems can arise. This section provides a logical framework for diagnosing and solving common issues.

Diagram 1: Troubleshooting Workflow for Failed Furopyridine Reactions

This decision tree helps diagnose potential points of failure when a reaction gives low or no yield.

G Start Low / No Product Yield Check_Anhydrous Verify Anhydrous Conditions Start->Check_Anhydrous Check_Reagents Assess Reagent Quality Start->Check_Reagents Check_Catalyst Evaluate Catalyst / Reaction Conditions Start->Check_Catalyst Solvent_Dry Was solvent from a fresh anhydrous bottle or still? Check_Anhydrous->Solvent_Dry Solvents Glassware_Dry Was glassware properly oven/flame-dried? Check_Anhydrous->Glassware_Dry Hardware Atmosphere_Inert Was a robust inert atmosphere maintained? Check_Anhydrous->Atmosphere_Inert Technique SM_Purity Are starting materials pure and dry (NMR / KF)? Check_Reagents->SM_Purity Reagent_Active If using organometallics, was it recently titrated? Check_Reagents->Reagent_Active Catalyst_Active Is the catalyst fresh? Was it handled in air? Check_Catalyst->Catalyst_Active Temp_Time Were temperature and reaction time optimal? Check_Catalyst->Temp_Time Solution_Anhydrous ACTION: Re-run with rigorously dried solvents/glassware using Schlenk technique. Solvent_Dry->Solution_Anhydrous No Glassware_Dry->Solution_Anhydrous No Atmosphere_Inert->Solution_Anhydrous No Solution_Reagents ACTION: Re-purify starting materials. Use fresh/titrated reagents. SM_Purity->Solution_Reagents No Reagent_Active->Solution_Reagents No Solution_Catalyst ACTION: Use fresh catalyst from anaerobic storage. Re-optimize reaction conditions. Catalyst_Active->Solution_Catalyst No / Maybe Temp_Time->Solution_Catalyst Unsure

Caption: Troubleshooting decision tree for low-yield reactions.

Q7: My Palladium-catalyzed cross-coupling reaction with a bromo-furopyridine is sluggish and gives significant amounts of de-brominated starting material. What's happening?

A7: This is a classic sign of a reaction pathway being thwarted by protic sources, including water. The de-bromination (protodehalogenation) byproduct suggests that an organometallic intermediate is being quenched by a proton source before it can undergo reductive elimination to form the desired product. Water can be that proton source. Furthermore, water can facilitate the decomposition of the Pd(0) catalyst, leading to the formation of palladium black and a loss of catalytic activity, which would explain the sluggishness.[19][20]

Solution:

  • Solvent Purity: Switch to a freshly distilled or freshly opened anhydrous, degassed solvent. Solvents for cross-coupling should be degassed to remove oxygen, which also deactivates the catalyst.[14]

  • Base Condition: Ensure your base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous. Bases can be very hygroscopic. If necessary, dry the base in an oven before use.

  • Rigorous Inert Atmosphere: Use Schlenk line techniques to ensure the reaction is free of both water and oxygen.

Diagram 2: Workflow for Establishing a Rigorously Anhydrous Reaction Environment

This flowchart illustrates the critical sequence of steps for setting up a reaction that is extremely sensitive to moisture.

G A 1. Oven-Dry All Glassware (>12 hours @ 125°C) B 2. Assemble Apparatus While Still Hot A->B C 3. Attach to Schlenk Line B->C D 4. Perform 3x Vacuum/ Inert Gas Backfill Cycles C->D E 5. Allow to Cool to RT Under Positive Pressure D->E F 6. Add Anhydrous Solvents & Reagents via Syringe or Cannula Transfer E->F G 7. Begin Reaction (Heating/Stirring) F->G

Caption: Process flow for setting up a moisture-sensitive reaction.

References

Technical Support Center: A Researcher's Guide to Increasing the Purity of 5-Chlorofuro[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 5-Chlorofuro[2,3-c]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in achieving high-purity material. As a crucial heterocyclic building block, the purity of this compound is paramount for the reliability and success of subsequent synthetic steps and biological assays.

This document moves beyond simple protocols to provide in-depth, troubleshooting-focused guidance in a question-and-answer format. We will explore the causality behind common purification issues and offer robust, field-proven solutions.

Section 1: Understanding and Diagnosing the Impurity Profile

Achieving high purity begins with understanding what you are trying to remove. The synthetic route chosen will heavily influence the types of impurities present in your crude product.

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A: The impurity profile of your crude this compound is directly linked to your synthetic pathway. Most syntheses of pyridine rings involve condensation reactions or cycloadditions.[1] For the furo[2,3-c]pyridine scaffold, impurities typically fall into several classes:

  • Unreacted Starting Materials: Depending on the specific route, these could include precursors like substituted pyridines (e.g., 2-amino-5-chloropyridine derivatives) or functionalized furans.[2] Incomplete reactions are a primary source of contamination.

  • Regioisomers: During the formation of the fused ring system, alternative cyclization pathways can lead to the formation of undesired isomers. For instance, if constructing the furan ring onto the pyridine, cyclization could potentially occur at a different position if multiple reactive sites are available.

  • Reaction Byproducts: The reagents used can generate stoichiometric byproducts. For example, reactions involving chlorinating agents like phosphorus oxychloride or thionyl chloride can leave behind acidic residues or related chlorinated species that may be difficult to remove.[3]

  • Over- or Under-chlorinated Species: If the synthesis involves chlorination of the pyridine ring, it's possible to have species with either no chlorine atom or multiple chlorine atoms.[4][5]

  • Solvent Residues: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be challenging to remove completely and may require specific purification steps.

  • Degradation Products: The furo[2,3-c]pyridine core can be sensitive to harsh acidic or basic conditions, potentially leading to ring-opening or other forms of degradation.

Section 2: Troubleshooting Purification by Recrystallization

Recrystallization is often the most efficient and scalable method for purifying solid compounds.[6] However, its success is highly dependent on the properties of the compound and its impurities.

Q2: My crude this compound is an oil or fails to crystallize. What should I do?

A: This is a common issue, often referred to as "oiling out," and it typically indicates one of two problems: the presence of impurities that are depressing the melting point and inhibiting lattice formation, or a poorly chosen solvent system.

Causality: Crystal formation requires molecules to arrange themselves in a highly ordered lattice. Oily impurities can coat the nascent crystals, preventing further growth. Alternatively, if the compound is too soluble in the chosen solvent even at low temperatures, it will remain in solution.

Troubleshooting Steps:

  • Pre-Purification: Before attempting recrystallization, try to remove the bulk of oily impurities. A simple "plug" filtration through a short column of silica gel can be effective. Elute with a moderately polar solvent (e.g., dichloromethane) to quickly wash your compound through while retaining highly polar or baseline impurities.

  • Solvent System Screening: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6] Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, isopropanol, ethanol, acetonitrile) on a small scale.

  • Use a Co-Solvent System: If a single solvent doesn't work, a binary system is often effective. Dissolve your crude product in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy (the saturation point). Add a few drops of the "good" solvent to redissolve the solid and then allow it to cool slowly.

Q3: The purity of my product only marginally improved after recrystallization. Why?

A: This suggests that the impurities have similar solubility properties to your target compound or are co-crystallizing with it.

Causality: If an impurity has a similar structure and polarity to this compound, it can become incorporated into the growing crystal lattice. This is common with regioisomers. Alternatively, if you cool the solution too quickly, impurities can be trapped within the rapidly forming crystals instead of remaining in the mother liquor.

Troubleshooting Steps:

  • Slow Down the Cooling: After dissolving your compound at high temperature, allow it to cool to room temperature as slowly as possible. Insulating the flask can help. Once at room temperature, move the flask to a refrigerator, and finally to a freezer, to maximize crystal recovery.

  • Re-evaluate the Solvent: An impurity that is insoluble in one solvent may be soluble in another. Try a different solvent system where the solubility difference between your product and the impurity is maximized.

  • Switch to an Alternative Method: If recrystallization fails to provide the desired purity, column chromatography is the logical next step as it separates based on different physical principles (adsorption vs. solubility).[7]

Protocol 1: Optimized Step-by-Step Recrystallization
  • Solvent Selection: In a small test tube, add ~20 mg of crude product. Add a potential solvent dropwise. Observe solubility at room temperature and after heating in a water bath. A good solvent will require heating for dissolution and will show crystal formation upon cooling.

  • Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is just dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes. Perform a hot filtration through fluted filter paper to remove the carbon.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Avoid disturbing the flask to encourage the formation of larger, purer crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Section 3: Optimizing Flash Column Chromatography

Flash column chromatography is a powerful technique for separating compounds with different polarities based on their differential adsorption to a stationary phase.[8] For pyridine-containing compounds, specific challenges can arise.

Q4: How do I choose the right solvent system (eluent) for purifying this compound on a silica gel column?

A: The correct solvent system is critical for good separation. The selection process should always begin with Thin Layer Chromatography (TLC) analysis.[7]

Causality: The separation on a silica column is an equilibrium process. The eluent (mobile phase) competes with your compound for binding sites on the silica gel (stationary phase). The goal is to find a solvent system where your target compound and its impurities have different affinities, causing them to move through the column at different rates.

Optimization Workflow:

  • TLC Analysis: Spot your crude mixture on a TLC plate and develop it in various solvent systems. A good starting point for heterocyclic compounds is a mixture of a non-polar solvent like Hexane and a more polar solvent like Ethyl Acetate (EtOAc).

  • Target Retention Factor (Rf): Aim for a solvent system that gives your target compound, this compound, an Rf value between 0.2 and 0.3.[9] The Rf is the ratio of the distance the spot traveled to the distance the solvent front traveled. An Rf in this range ensures the compound will elute from the column in a reasonable time without excessive diffusion.

  • Assess Separation: The ideal TLC will show clear separation between the spot for your product and the spots for all major impurities.

Recommended Starting Solvent Systems for TLC Analysis
System A (Low Polarity)
System B (Medium Polarity)
System C (Higher Polarity)
System D (Alternative)
Q5: I'm seeing significant peak tailing for my compound. How can I fix this?

A: This is the most common issue when purifying basic compounds like pyridines on standard silica gel.

Causality: Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atom on the pyridine ring can undergo a strong, non-ideal interaction (acid-base interaction) with these silanol groups.[10] This causes some molecules of the compound to "stick" to the silica and elute more slowly, resulting in a "tail" on the collected fractions and poor separation.

Solution:

  • Add a Competing Base: Add a small amount (0.1-1%) of a volatile competing base, such as triethylamine (TEA) or pyridine, to your eluent.[10][11] These additives will preferentially bind to the acidic silanol sites, effectively "masking" them from your target compound. This allows your compound to elute based on polarity alone, resulting in sharp, symmetrical peaks.

Protocol 2: Step-by-Step Flash Column Chromatography
  • Column Preparation: Secure a glass column vertically. Add a small cotton or glass wool plug, followed by a thin layer of sand. Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). Pour the slurry into the column, tapping the side gently to ensure even packing without air bubbles.[12]

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (ideally the chromatography eluent or a more volatile solvent like dichloromethane).[11] Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting the column with the starting solvent system determined by TLC (e.g., 95:5 Hexane:EtOAc + 0.1% TEA). Use positive pressure (flash chromatography) to maintain a steady flow rate.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., from 5% EtOAc to 20% EtOAc) to elute more strongly adsorbed compounds.[9]

  • Fraction Collection & Analysis: Collect the eluent in a series of fractions. Monitor the fractions by TLC to identify which ones contain your pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified this compound.

Section 4: Advanced Purification & Purity Analysis

Q6: How can I accurately assess the final purity of my this compound?

A: A combination of analytical techniques is recommended for a comprehensive assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining purity by percentage area. Using a UV detector set to an appropriate wavelength will allow you to quantify the main peak relative to any impurity peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structure of your compound. The absence of impurity peaks in the spectrum is a strong indicator of high purity. For quantitative purity assessment (qNMR), an internal standard of known purity and concentration is added.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for detecting volatile impurities and confirming the molecular weight of your product.[13]

  • Elemental Analysis (CHN Analysis): This technique determines the percentage composition of carbon, hydrogen, and nitrogen. A result that is within ±0.4% of the theoretical values is considered strong evidence of high purity.

Section 5: Visual Workflow Guides

The following diagrams provide a visual guide to the decision-making process for purification.

PurificationDecisionTree start Crude Synthesized Product is_solid Is the crude material a solid? start->is_solid recrystallize Attempt Recrystallization (Protocol 1) is_solid->recrystallize  Yes column Perform Flash Column Chromatography (Protocol 2) is_solid->column  No / Oily check_purity1 Check Purity (TLC / ¹H NMR) recrystallize->check_purity1 check_purity1->column  Purity Not OK final_product High-Purity Product (>98%) check_purity1->final_product  Purity OK column->final_product

Caption: Decision tree for selecting the primary purification method.

ChromatographyOptimization start Poor Separation in Column Chromatography issue Identify Primary Issue via TLC start->issue tailing Peak Tailing (Basic Compound) issue->tailing Tailing streaking Streaking / Broad Bands issue->streaking Streaking no_sep Poor Resolution (Rf too high/low) issue->no_sep No Separation sol_tailing Add 0.1-1% Triethylamine to Eluent tailing->sol_tailing sol_streaking 1. Check Column Packing 2. Load Sample in Minimal Volume streaking->sol_streaking sol_no_sep Adjust Solvent Polarity to achieve Rf ≈ 0.2-0.3 no_sep->sol_no_sep end Optimized Separation sol_tailing->end sol_streaking->end sol_no_sep->end

Caption: Workflow for troubleshooting common column chromatography issues.

References

Technical Support Center: Optimizing Solvent Choice for 5-Chlorofuro[2,3-c]pyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and answers to frequently asked questions (FAQs) regarding the optimization of solvent choice in reactions involving 5-Chlorofuro[2,3-c]pyridine. As a versatile building block in medicinal chemistry and materials science, the successful functionalization of this scaffold is paramount. This resource is designed to provide in-depth technical guidance to navigate the complexities of solvent effects in key synthetic transformations.

Introduction: The Pivotal Role of Solvents in Furo[2,3-c]pyridine Chemistry

The furo[2,3-c]pyridine core is a privileged heterocyclic motif found in numerous biologically active compounds. The reactivity of this compound, particularly in palladium-catalyzed cross-coupling reactions, is profoundly influenced by the choice of solvent. The solvent not only dictates the solubility of reactants, reagents, and catalysts but also plays a crucial role in the stabilization of intermediates and transition states within the catalytic cycle. A suboptimal solvent can lead to a cascade of issues, including poor yields, the formation of intractable side products, and in some cases, complete reaction failure. This guide will equip you with the knowledge to make informed decisions on solvent selection, enabling you to overcome common challenges and achieve reproducible, high-yielding results.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a solvent for a Suzuki-Miyaura coupling with this compound?

A1: For the Suzuki-Miyaura coupling of this compound, several factors are paramount in solvent selection:

  • Solubility: Ensure that the this compound, boronic acid or ester, and the base are all sufficiently soluble at the reaction temperature. Poor solubility is a common cause of low yields.

  • Polarity: The polarity of the solvent can influence the rate of both the oxidative addition and reductive elimination steps. Aprotic polar solvents are often a good starting point.

  • Boiling Point: The reaction may require elevated temperatures to overcome the activation energy barrier for the C-Cl bond activation. A solvent with a suitable boiling point is therefore essential.

  • Coordination to Palladium: Avoid solvents that can strongly coordinate to the palladium catalyst and inhibit its activity.

Q2: Which solvents are generally recommended for Buchwald-Hartwig amination of this compound?

A2: Toluene and 1,4-dioxane are the most commonly employed solvents for Buchwald-Hartwig amination reactions and serve as excellent starting points for this compound.[1] Other ethereal solvents like tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF) can also be effective.[2] The choice often depends on the specific amine and the catalyst/ligand system being used. It is crucial to use anhydrous and deoxygenated solvents, as both water and oxygen can deactivate the palladium catalyst.

Q3: Can protic solvents be used for cross-coupling reactions with this compound?

A3: While less common for the initial screening, protic solvents like isopropanol or tert-butanol can sometimes be beneficial, particularly in Suzuki-Miyaura reactions. In some cases, the addition of water as a co-solvent in Suzuki-Miyaura couplings can be advantageous, as it can help to dissolve the inorganic base and facilitate the transmetalation step. However, for Buchwald-Hartwig aminations, strictly anhydrous conditions are generally preferred to avoid competitive hydrolysis of the C-Cl bond and other side reactions.

Q4: I am observing poor regioselectivity in my reaction. Can the solvent play a role?

A4: Yes, the solvent can influence regioselectivity, especially in molecules with multiple reactive sites. The solvent's polarity can differentially stabilize the transition states leading to different regioisomers.[3] While this compound has a single chloro-substituent, this principle is important to consider for more complex derivatives.

Troubleshooting Guides

Problem 1: Low or No Conversion

Low or no conversion is a frequent challenge, often stemming from the relatively low reactivity of the C-Cl bond.

Possible Causes & Solutions:

  • Poor Solubility of Reagents:

    • Diagnosis: Visually inspect the reaction mixture. If the base or other reagents appear to be undissolved, solubility is likely an issue.

    • Solution: Switch to a more polar solvent or a solvent mixture. For instance, if using toluene with an inorganic base like K₂CO₃, consider adding a co-solvent like DMF or using a solvent system like dioxane/water for Suzuki-Miyaura reactions.[4][5]

  • Catalyst Inhibition/Deactivation:

    • Diagnosis: The reaction starts but stalls before completion.

    • Solution: The lone pair on the pyridine nitrogen can coordinate to the palladium center and inhibit catalysis.[6] Using bulkier ligands can mitigate this. Ensure the solvent is rigorously degassed to remove oxygen, which can deactivate the Pd(0) catalyst.[6] Avoid solvents known to inhibit palladium catalysts, such as chlorinated solvents, acetonitrile, and pyridine itself.[2]

  • Insufficient Reaction Temperature:

    • Diagnosis: The reaction is sluggish or does not proceed at lower temperatures.

    • Solution: Switch to a higher boiling point solvent (e.g., from THF to toluene or dioxane) to enable higher reaction temperatures, which can facilitate the oxidative addition of the C-Cl bond.

Troubleshooting Workflow for Low Conversion

Start Low or No Conversion Solubility Check Reagent Solubility Start->Solubility Insoluble Reagents Insoluble Solubility->Insoluble Solvent_Change Switch to more polar solvent or add co-solvent (e.g., DMF, water for Suzuki) Insoluble->Solvent_Change Yes Temp Check Reaction Temperature Insoluble->Temp No Success Reaction Successful Solvent_Change->Success Temp_Low Temperature Too Low? Temp->Temp_Low High_Boiling_Solvent Use higher boiling solvent (e.g., Toluene, Dioxane, DMF) Temp_Low->High_Boiling_Solvent Yes Catalyst Check Catalyst Activity Temp_Low->Catalyst No High_Boiling_Solvent->Success Catalyst_Issue Catalyst Inhibition? Catalyst->Catalyst_Issue Degas Ensure rigorous degassing. Use bulky ligands. Avoid inhibitory solvents. Catalyst_Issue->Degas Yes Catalyst_Issue->Success No Degas->Success

Caption: A decision tree for troubleshooting low reaction conversion.

Problem 2: Side Product Formation

The formation of side products such as hydrodehalogenation (replacement of -Cl with -H) or homocoupling of the boronic acid (in Suzuki reactions) can significantly reduce the yield of the desired product.

Possible Causes & Solutions:

  • Hydrodehalogenation:

    • Diagnosis: Mass spectrometry analysis reveals a product with a mass corresponding to the parent furo[2,3-c]pyridine.

    • Solution: This side reaction is often promoted by the presence of water or other protic species. Ensure all reagents and the solvent are scrupulously dry.[6] The choice of base can also influence this pathway; screening different bases may be necessary.[6]

  • Homocoupling of Boronic Acid (Suzuki-Miyaura):

    • Diagnosis: Detection of a biaryl product derived from the boronic acid.

    • Solution: This is often caused by the presence of oxygen.[6] Improve the degassing procedure for the solvent and ensure the reaction is maintained under a strict inert atmosphere. Using a Pd(0) source directly can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources.[6]

Recommended Starting Conditions

The following tables provide recommended starting points for solvent and reaction condition optimization for Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound, based on protocols for analogous heterocyclic systems.

Table 1: Solvent Properties for Cross-Coupling Reactions

SolventBoiling Point (°C)Dielectric ConstantPolarityNotes
Toluene1112.4Non-polarGood for higher temperatures; dissolves organic compounds well.
1,4-Dioxane1012.2Non-polarCommon for both Suzuki and Buchwald-Hartwig; good solvent for many organic compounds.
Tetrahydrofuran (THF)667.6Polar AproticLower boiling point, suitable for reactions at moderate temperatures.
N,N-Dimethylformamide (DMF)15336.7Polar AproticHigh boiling point; excellent for dissolving salts. Can be difficult to remove.
Acetonitrile (MeCN)8237.5Polar AproticGenerally avoided as it can inhibit the palladium catalyst.[2]
2-Propanol8219.9Polar ProticCan be used as a co-solvent, particularly in Suzuki reactions.
Water10080.1Polar ProticUsed as a co-solvent in Suzuki reactions to dissolve inorganic bases.

Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterCondition 1Condition 2Condition 3
Solvent 1,4-Dioxane / H₂O (4:1)TolueneDMF / H₂O (95:5)[5]
Base K₂CO₃ or Cs₂CO₃K₃PO₄K₂CO₃[5]
Catalyst Pd(dppf)Cl₂ or Pd(OAc)₂/SPhosPd₂(dba)₃/XPhosSupported Pd Nanoparticles[5]
Temperature 80-100 °C100-110 °C70-110 °C[5]

Table 3: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterCondition 1Condition 2Condition 3
Solvent Toluene[2]1,4-Dioxane[7]THF
Base NaOtBu[2]Cs₂CO₃[7]LHMDS
Catalyst Pd₂(dba)₃/RuPhos[7]Pd(OAc)₂/Xantphos[8]Pd(OAc)₂/BINAP[9]
Temperature 90-110 °C100-120 °C[7]60-80 °C

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in Suzuki-Miyaura Coupling
  • To a series of oven-dried reaction vials, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the chosen base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) to each vial.

  • Under an inert atmosphere (Argon or Nitrogen), add the degassed solvent to be screened to each vial to achieve a concentration of approximately 0.1 M.

  • Seal the vials and place them in a preheated heating block at the desired temperature (e.g., 100 °C).

  • Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 2, 6, and 24 hours).

  • Upon completion, cool the reactions, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and identify any major side products.

Experimental Workflow: Suzuki-Miyaura Reaction

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Reagents Add this compound, boronic acid, base, and catalyst to vial Solvent Add degassed solvent under inert atmosphere Reagents->Solvent Heat Heat reaction mixture Solvent->Heat Monitor Monitor progress by TLC/LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Extract Dilute, wash, and extract product Cool->Extract Analyze Dry, concentrate, and analyze crude product Extract->Analyze Pd0 L-Pd(0) OxAdd Oxidative Addition (L-Pd(Ar)(Cl)) Pd0->OxAdd + Ar-Cl Amine_Coord Amine Coordination (L-Pd(Ar)(Cl)(HNR₂)) OxAdd->Amine_Coord + HNR₂ Deprotonation Deprotonation (L-Pd(Ar)(NR₂)) Amine_Coord->Deprotonation + Base - Base-H⁺Cl⁻ RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 - Ar-NR₂

References

Technical Support Center: Accelerating Furopyridine Synthesis with Microwave Assistance

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for microwave-assisted furopyridine synthesis. As a Senior Application Scientist, my goal is to provide you with actionable insights and troubleshooting strategies to significantly reduce your reaction times and enhance synthesis efficiency. This guide is structured to address common challenges in a direct question-and-answer format, grounded in established scientific principles and practical experience.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Speed

This section addresses foundational questions about why and how microwave irradiation accelerates furopyridine synthesis. Understanding these principles is key to effective troubleshooting and optimization.

Q1: Why is microwave synthesis so much faster than conventional heating for preparing furopyridines?

A1: Microwave-assisted synthesis dramatically reduces reaction times, often from hours to minutes, due to its unique heating mechanism.[1][2] Unlike conventional methods that rely on external heat sources and slow conductive/convective heat transfer, microwave energy directly couples with polar molecules in the reaction mixture.[3][4] This leads to rapid, uniform, and efficient "in-core" heating.[3] The primary mechanisms are:

  • Dipolar Polarization: Polar molecules, such as your solvent and reactants, continuously attempt to align with the rapidly oscillating electric field of the microwaves. This constant molecular motion and friction generate heat.[5][6]

  • Ionic Conduction: If ionic species are present, they will migrate in the electric field, and resistance to this movement results in heat generation.[5][7]

This direct energy transfer is much faster and more efficient than waiting for heat to conduct from an oil bath through the vessel walls to the bulk of the reaction mixture.[8] The rapid heating to high temperatures, often exceeding the solvent's boiling point in a sealed vessel, is a primary driver of reaction rate acceleration.[3][9]

Q2: What is the "microwave effect," and is it real?

A2: The term "microwave effect" has been a subject of debate. It was initially used to describe reaction rate accelerations that couldn't be explained by purely thermal effects.[9] While the existence of "non-thermal" effects that directly influence bond-breaking and -making is largely disputed, there is strong evidence for microwave-specific thermal effects that go beyond simple bulk temperature increases.[9] These include:

  • Selective Heating: Different components in the reaction mixture absorb microwave energy to varying degrees.[10] A highly polar reactant or catalyst in a less polar solvent can become significantly hotter than the measured bulk temperature, creating localized "hotspots" that accelerate the reaction.[7][9]

  • Elimination of Wall Effects: In conventional heating, the vessel walls are the hottest part, which can sometimes lead to side reactions or decomposition. Microwave heating's inverted temperature gradient (hotter inside than at the vessel wall) can minimize these issues.[3]

Essentially, while microwaves don't typically break chemical bonds directly (the energy of a microwave photon is very low), they can create unique, highly energetic conditions at a molecular level that are not achievable with conventional heating.[6][7]

Q3: How do I select the best solvent to minimize reaction time?

A3: Solvent choice is critical for efficient microwave heating. The ability of a solvent to absorb microwave energy is key. You should prioritize solvents with a high dielectric loss tangent (tan δ) , which is a measure of how efficiently a material converts microwave energy into heat.[1]

Generally, polar solvents are good microwave absorbers.[4][11] Common choices for heterocyclic synthesis that heat effectively include:

  • Alcohols: Ethanol, Isopropanol[1]

  • Amides: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)[1][12]

  • Nitriles: Acetonitrile[1]

Non-polar solvents like toluene or hexane are poor microwave absorbers and will not heat efficiently on their own.[11][13] However, they can be used if a reactant or catalyst is a strong microwave absorber (selective heating).[9]

Solvent CategoryExamplesMicrowave AbsorptionTypical Use Case
High Absorbers Ethanol, DMF, WaterExcellentGeneral purpose, when rapid heating is desired.
Medium Absorbers Acetonitrile, DioxaneGoodVersatile, good for controlling heating rates.
Low Absorbers Toluene, Hexane, ChloroformPoorUsed when a reactant/catalyst is the primary absorber or when slower heating is needed.

This table provides a general classification. Always consult solvent property data for specific tan δ values.

For some reactions, solvent-free conditions, where the reactants themselves absorb the microwave energy, can be an extremely effective and green approach to reduce reaction times.[4][10]

Section 2: Troubleshooting Guide - Overcoming Common Hurdles

This section provides a structured approach to resolving specific issues you might encounter during your experiments.

Issue 1: My reaction is slow or incomplete, even with microwave heating.

This is a common starting problem. The flowchart below outlines a systematic approach to troubleshooting, followed by detailed explanations.

Troubleshooting_Slow_Reaction start Slow or Incomplete Reaction q1 Is the reaction mixture heating effectively? (Monitor temperature and power) start->q1 sol1 Increase Solvent Polarity (e.g., switch from Dioxane to DMF) Add a polar co-solvent or ionic liquid. q1->sol1 No q2 Is the temperature setpoint high enough? q1->q2 Yes sol1->q2 sol2 Increase Reaction Temperature (e.g., from 120°C to 150°C). Caution: Monitor pressure. q2->sol2 No q3 Is the reaction time sufficient? q2->q3 Yes sol2->q3 sol3 Increase Reaction Time (e.g., from 10 min to 30 min). Run a time course study. q3->sol3 No q4 Is the catalyst active and appropriate? q3->q4 Yes sol3->q4 sol4 Use a Fresh/Different Catalyst (e.g., switch from Pd(PPh₃)₄ to a more active pre-catalyst). Consider catalyst promoters. q4->sol4 No end Reaction Optimized q4->end Yes sol4->end

Caption: Troubleshooting flowchart for slow or incomplete reactions.

Q4: My reaction isn't heating up properly. What should I do?

A4: Ineffective heating is almost always a solvent issue.

  • Diagnosis: Your microwave reactor's software should show you the power output and temperature curve. If the reactor is applying high power but the temperature is rising slowly or plateauing too low, your reaction mixture is not absorbing microwaves efficiently.

  • Solution:

    • Change Solvents: As discussed in Q3, switch to a more polar solvent with a higher dielectric loss. For example, if a reaction is sluggish in 1,4-dioxane, switching to DMF or ethanol can lead to much faster heating and reduced reaction times.[12]

    • Add a "Susceptor": If you must use a non-polar solvent, you can add a small amount of a highly absorbing, inert material to help heat the mixture. A common choice is a small amount of an ionic liquid or even silicon carbide.

    • Check Reactant Polarity: If one of your reactants is highly polar, it may be absorbing most of the energy. Ensure you have enough solvent volume to distribute the heat effectively.

Q5: I've increased the temperature, but the reaction is still slow. What's the next step?

A5: While higher temperatures generally increase reaction rates, there's a point of diminishing returns, and other factors become limiting.

  • Diagnosis: You've pushed the temperature to a reasonable limit (e.g., 150-180°C) without seeing full conversion.

  • Solution:

    • Increase Reaction Time: Microwave reactions are fast, but not instantaneous. A reaction that is incomplete after 10 minutes might be fully converted after 20 or 30 minutes.[1] Systematically increase the hold time and monitor the reaction progress by TLC or LC-MS to find the optimal duration.

    • Evaluate Catalyst Choice: The catalyst is often the bottleneck. For palladium-catalyzed cross-couplings common in furopyridine synthesis, ensure your catalyst is active. Consider switching to a more modern, highly active pre-catalyst system (e.g., those using ligands like XPhos or SPhos) which can dramatically lower activation barriers.[1]

    • Increase Reactant Concentration: Within limits, increasing the concentration of your reactants can accelerate the reaction. However, be cautious, as this can also increase the risk of a pressure runaway event if the reaction is highly exothermic.[1]

Issue 2: My reaction is producing significant byproducts or decomposition.

High temperatures and rapid heating can sometimes lead to undesired side reactions.

Q6: How can I improve the selectivity and reduce byproducts in my microwave reaction?

A6: Byproduct formation is typically a function of excessive temperature or time.[1]

  • Diagnosis: Your crude reaction analysis (NMR, LC-MS) shows significant impurities that are not unreacted starting material.

  • Solution:

    • Reduce the Temperature: This is the most effective lever. A 10-20°C reduction in the setpoint temperature can often suppress side reactions without significantly slowing down the desired transformation.[1]

    • Reduce the Reaction Time: Because microwave heating is so efficient, it's easy to "overcook" a reaction. Monitor the reaction at shorter intervals to find the point of maximum product formation before byproduct accumulation becomes significant.[1]

    • Use a Temperature Ramp: Instead of applying maximum power to reach the setpoint as quickly as possible, program a slower temperature ramp (e.g., reach 150°C over 2-3 minutes). This provides more controlled heating and can prevent thermal excursions that lead to decomposition.[1]

Section 3: Experimental Protocols & Data

To provide a practical context, here is a sample protocol for optimizing a microwave-assisted reaction, comparing it to conventional heating.

Protocol: Optimization of a Suzuki-Miyaura Coupling for Furopyridine Synthesis

This protocol outlines a general procedure for coupling a bromo-furopyridine with a boronic acid.

Reactants:

  • Bromo-furopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Microwave-Assisted Procedure:

  • To a 10 mL microwave reaction vial equipped with a stir bar, add the bromo-furopyridine, arylboronic acid, catalyst, and base.

  • Add the solvent mixture (typically 3-5 mL).

  • Seal the vial tightly with the appropriate cap.

  • Place the vial in the microwave reactor.

  • Irradiate at the set temperature (e.g., 150°C) for the specified time (e.g., 10 minutes). Ensure a pre-stirring period is enabled.[14]

  • After the reaction, allow the vial to cool to a safe temperature (<50°C) before opening.

  • Proceed with standard aqueous workup and purification.

Comparative Data: Microwave vs. Conventional Heating

The following table illustrates the dramatic time reduction possible with microwave synthesis for various heterocyclic preparations, which is analogous to furopyridine synthesis.

Reaction TypeConventional Method (Time)Microwave Method (Time)Yield ImprovementReference
Pyridone Synthesis180 min15 min16-22%[15]
Acridinone Synthesis3 h20 min~31%[15]
Pyrrole Synthesis3 h4-6 min8-10%[15]
Quinolone Synthesis12-31 h1 h~8%[16]
Pyridine Synthesis~35 min3 min~29%[8][17]

These examples consistently show that microwave irradiation can reduce reaction times by an order of magnitude or more while often improving yields.[12][15][17]

References

Technical Support Center: Navigating the Challenges of Purifying Chlorinated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complex challenges associated with the purification of chlorinated pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter these molecules in their daily work. The unique electronic properties and reactivity of the pyridine ring, combined with the influence of chlorine substituents, often lead to purification hurdles that can impede research progress.

This resource provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. We will explore the "why" behind common purification problems and offer practical, step-by-step solutions to overcome them.

Diagram: Logical Workflow for Purification Strategy Selection

The purification of chlorinated pyridine derivatives often requires a multi-step, logical approach to select the most effective technique. The following workflow provides a general decision-making framework.

Purification_Workflow cluster_techniques Purification Techniques start Crude Product Analysis (TLC, LC-MS, NMR) check_impurities Identify Major Impurities (Starting Material, Isomers, Byproducts) start->check_impurities extraction Aqueous Work-up/ Liquid-Liquid Extraction check_impurities->extraction Polar Impurities/ Acidic/Basic Nature crystallization Crystallization/ Recrystallization check_impurities->crystallization Solid Product/ Good Crystal Lattice distillation Distillation (Simple/Fractional) check_impurities->distillation Boiling Point Difference >25°C chromatography Column Chromatography (Flash, Prep-HPLC) check_impurities->chromatography Complex Mixture/ Isomers/Trace Impurities extraction->chromatography If impurities persist crystallization->chromatography To remove stubborn impurities end_node Pure Product (Verify by Analysis) crystallization->end_node distillation->crystallization For further polishing distillation->end_node chromatography->end_node

Caption: A decision-making workflow for selecting the appropriate purification strategy for chlorinated pyridine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Chromatography Challenges

Question 1: I'm struggling to separate regioisomers of a dichloropyridine using flash chromatography. What can I do?

Answer: The separation of regioisomers is a common and significant challenge due to their similar polarities. Here’s a systematic approach to tackle this issue:

  • Understanding the Problem: The position of the chlorine atoms on the pyridine ring influences the molecule's dipole moment and its interaction with the stationary phase. Isomers with larger dipole moments will generally have stronger interactions with a polar stationary phase like silica gel.

  • Troubleshooting Steps:

    • Solvent System Optimization: A single solvent system may not provide adequate separation. A thorough screening of solvent systems with varying polarities and selectivities is crucial. Use thin-layer chromatography (TLC) to efficiently screen different solvent mixtures. Aim for an Rf value of 0.2-0.4 for your target compound to achieve good separation on a column.[1]

    • Consider Different Solvent Properties: Don't just vary the ratio of your standard ethyl acetate/hexane mixture. Introduce solvents with different properties. For instance, replacing ethyl acetate with acetone or dichloromethane can alter the selectivity. Adding a small amount of a more polar solvent like methanol can sometimes dramatically improve separation.

    • Employ Additives for Basic Compounds: The basic nitrogen atom in the pyridine ring can interact strongly with acidic silanol groups on the silica surface, leading to peak tailing and poor resolution.[2] Adding a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine (0.1%) to your eluent can suppress these interactions and improve peak shape.[3]

    • Consider Alternative Stationary Phases: If silica gel fails, consider other stationary phases. Alumina (basic or neutral) can offer different selectivity. For more challenging separations, consider reverse-phase flash chromatography if your compound has sufficient hydrophobicity.

Question 2: My chlorinated pyridine derivative is showing significant peak tailing during HPLC analysis. What is the cause and how can I fix it?

Answer: Peak tailing in the HPLC of pyridine-containing compounds is a frequent issue, primarily caused by secondary interactions between the basic nitrogen of the pyridine and the stationary phase.[2][4]

  • Causality: Standard silica-based C18 columns have residual, acidic silanol groups on their surface. The basic pyridine nitrogen can interact with these sites via strong ionic or hydrogen bonding interactions, leading to a portion of the analyte being retained longer than the bulk, resulting in a tailed peak.[5]

  • Troubleshooting Protocol:

    • Mobile Phase pH Adjustment: For basic compounds, lowering the pH of the mobile phase (e.g., using 0.1% formic acid or trifluoroacetic acid) will protonate the pyridine nitrogen. This positively charged species will be repelled by any residual protonated silanols, minimizing secondary interactions.

    • Use of a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically modified to be less active. Using a high-purity, well-end-capped column is crucial for analyzing basic compounds.

    • Mobile Phase Additives: Adding a competitive base like triethylamine (TEA) to the mobile phase can "shield" the analyte from the active sites on the stationary phase. The TEA will preferentially interact with the silanol groups, reducing the opportunity for the chlorinated pyridine to do so.[4]

    • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.[2]

    • Extra-Column Dead Volume: Ensure all your HPLC fittings and tubing are properly connected to minimize dead volume, which can contribute to peak broadening and tailing.[5]

Troubleshooting Strategy for Peak Tailing Mechanism of Action Typical Implementation
Low pH Mobile Phase Protonates the basic pyridine nitrogen, reducing interaction with silanol groups.Add 0.1% Formic Acid or TFA to the mobile phase.
Mobile Phase Additive (e.g., TEA) Competitively binds to active silanol sites on the stationary phase.Add 0.1-0.5% Triethylamine to the mobile phase.
Use End-Capped Column Reduces the number of available acidic silanol groups.Select a modern, high-purity, end-capped C18 or similar column.
Reduce Sample Concentration Avoids saturation of the stationary phase.Dilute the sample and re-inject.
Crystallization and Product Isolation

Question 3: I am trying to recrystallize a chlorinated pyridine, but it keeps "oiling out." What should I do?

Answer: "Oiling out" occurs when the solid melts in the hot solvent or its solubility is so high that it separates as a liquid instead of forming crystals upon cooling. This is a common issue with compounds that have relatively low melting points or when an inappropriate solvent is used.

  • Root Causes:

    • The boiling point of the solvent is higher than the melting point of your compound.

    • The solution is too concentrated, leading to supersaturation at a temperature where the compound is still molten.

    • The rate of cooling is too rapid.

  • Solutions:

    • Solvent Selection is Key: The ideal solvent will dissolve your compound when hot but not when cold.[6] If your compound is oiling out, the solvent is likely too nonpolar. Try a slightly more polar solvent or a mixed solvent system.

    • Mixed Solvent System Protocol:

      • Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble).

      • Heat this solution.

      • Slowly add a "poor" solvent (one in which it is insoluble, and that is miscible with the "good" solvent) dropwise until the solution becomes cloudy (the cloud point).

      • Add a few drops of the "good" solvent to make the solution clear again.

      • Allow the solution to cool slowly. This often promotes crystal growth over oiling out. A common and effective mixed solvent system for many organic compounds is ethyl acetate/n-hexane.[7]

    • Slow Cooling: Rapid cooling encourages oiling out. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath.

    • Scratching and Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites. Adding a tiny seed crystal of the pure compound can also induce crystallization.[7]

Question 4: My final chlorinated pyridine product is a low-melting solid or an oil. How can I effectively remove residual solvents?

Answer: Removing residual solvents from low-melting solids or oils can be challenging as aggressive heating can lead to decomposition or melting of the product.

  • Effective Techniques:

    • High-Vacuum Manifold: A high-vacuum (Schlenk) line is more effective than a standard rotary evaporator for removing trace solvents. Allow the sample to be under high vacuum for several hours or overnight.

    • Solvent Trituration/Azeotropic Removal:

      • Add a solvent in which your compound is insoluble but the residual solvent is soluble (e.g., hexane or pentane). This will "wash" the desired compound. The solid can then be isolated by filtration or decantation.

      • Alternatively, dissolve the oil in a small amount of a volatile solvent like dichloromethane, then add a higher boiling point, non-polar solvent like heptane and re-concentrate. The lower boiling solvent will be removed, and the heptane can then be removed under high vacuum, often carrying the last traces of other solvents with it.

    • Lyophilization (Freeze-Drying): If your compound is soluble in a solvent that can be frozen (e.g., benzene, 1,4-dioxane, or water if applicable), lyophilization can be an excellent way to remove the solvent without heating. The sample is frozen and then placed under a high vacuum, causing the solvent to sublime.

Dealing with Specific Impurities

Question 5: My reaction to produce a dichloropyridine has resulted in a mixture of mono-, di-, and trichlorinated species. How can I purify the desired dichlorinated product?

Answer: This is a classic selectivity problem in halogenation reactions. The purification strategy will depend on the physical properties of the components in the mixture.

  • Purification Strategy:

    • Fractional Distillation: If there is a sufficient difference in the boiling points of the chlorinated pyridines (generally >25 °C), fractional distillation under reduced pressure can be an effective method for separation on a larger scale.[8]

    • Flash Column Chromatography: This is often the most practical method for laboratory-scale purification. The polarity differences between mono-, di-, and tri-chlorinated pyridines are usually significant enough for separation on silica gel. A gradient elution (e.g., starting with pure hexane and gradually increasing the percentage of ethyl acetate) will likely be necessary to resolve all components.

    • Selective Extraction: In some cases, the basicity of the pyridine nitrogen can be exploited. The pKa of pyridine is altered by the number and position of electron-withdrawing chlorine atoms. It may be possible to perform a selective acid extraction to separate the more basic, less chlorinated pyridines from the less basic, more highly chlorinated ones.[9]

Question 6: I have a persistent impurity of 2-hydroxypyridine in my 2-chloropyridine sample. How did it form and how can I remove it?

Answer: The presence of a hydroxypyridine impurity is typically due to hydrolysis of the corresponding chloropyridine.[10]

  • Mechanism of Formation: The carbon atom attached to the chlorine in a chloropyridine is electrophilic. Nucleophilic attack by water, especially under basic or heated conditions, can lead to the displacement of the chloride ion to form the corresponding hydroxypyridine (which often exists in its tautomeric pyridone form). Some chloropyridines are more susceptible to hydrolysis than others, depending on the position of the chlorine and the presence of other substituents.[11][12]

  • Removal Strategies:

    • Aqueous Wash: If the hydrolysis has occurred during a basic work-up, a subsequent wash with a dilute acid (e.g., 1M HCl) will protonate the more basic starting chloropyridine, pulling it into the aqueous layer, while the less basic hydroxypyridine may remain in the organic layer, or vice-versa depending on the specific pKa values. Conversely, a wash with a dilute base (e.g., 1M NaOH) can deprotonate the acidic hydroxypyridine/pyridone, moving it into the aqueous layer.

    • Chromatography: Hydroxypyridines are significantly more polar than their chloro-counterparts due to the presence of the hydroxyl group and the potential for hydrogen bonding. They are generally straightforward to separate by silica gel chromatography.

    • Prevention: To prevent hydrolysis, avoid prolonged exposure to aqueous bases, especially at elevated temperatures. Ensure all reaction and work-up steps are performed under anhydrous conditions if possible.

Diagram: Impurity Formation and Removal Pathways

This diagram illustrates the common pathways for the formation of key impurities during the synthesis of chlorinated pyridines and the corresponding purification techniques to address them.

Impurity_Pathways starting_material Starting Pyridine chlorination Chlorination Reaction starting_material->chlorination crude_product Crude Product Mixture chlorination->crude_product unreacted_sm Unreacted Starting Material crude_product->unreacted_sm Incomplete Reaction over_chlorinated Over-chlorinated Pyridines crude_product->over_chlorinated Excess Chlorinating Agent regioisomers Regioisomers crude_product->regioisomers Poor Regioselectivity hydrolysis_product Hydroxypyridine (Hydrolysis) crude_product->hydrolysis_product Aqueous Work-up distillation Fractional Distillation unreacted_sm->distillation chromatography Column Chromatography over_chlorinated->chromatography regioisomers->chromatography hydrolysis_product->chromatography extraction Acid/Base Extraction hydrolysis_product->extraction distillation->crude_product Recycle

Caption: Common impurity formation pathways and corresponding purification methods for chlorinated pyridines.

References

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectral Features of 5-Chlorofuro[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful technique for this purpose. This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectral data for 5-Chlorofuro[2,3-c]pyridine, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of NMR spectroscopy, comparative analysis with structurally related analogues, and predictive methodologies to offer a robust interpretation of its expected spectral characteristics.

Introduction to this compound and the Importance of its NMR Characterization

This compound belongs to the furopyridine class of heterocyclic compounds, which are scaffolds of significant interest in pharmaceutical research due to their diverse biological activities. The introduction of a chlorine atom at the 5-position of the furo[2,3-c]pyridine core can significantly modulate its electronic properties, lipophilicity, and metabolic stability, thereby influencing its potential as a drug candidate.

Accurate NMR spectral assignment is critical for confirming the successful synthesis of this compound, ensuring its purity, and providing a foundational dataset for further structural modifications and structure-activity relationship (SAR) studies. This guide aims to provide a detailed predictive analysis of its ¹H and ¹³C NMR spectra, offering a valuable reference for researchers working with this and related molecular frameworks.

Predicted ¹H NMR Spectral Data for this compound

The prediction of the ¹H NMR spectrum of this compound is based on the analysis of the parent furo[2,3-c]pyridine system and the known effects of a chlorine substituent on the chemical shifts of a pyridine ring. The protons are numbered according to the IUPAC nomenclature for the furo[2,3-c]pyridine ring system.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-2~7.8 - 8.0dJ(H2, H3) ≈ 2.0 - 2.5
H-3~6.9 - 7.1dJ(H3, H2) ≈ 2.0 - 2.5
H-4~8.4 - 8.6s
H-7~8.9 - 9.1s
Rationale for Predicted ¹H Chemical Shifts

The predicted chemical shifts are rationalized by considering the electronic environment of each proton:

  • H-2 and H-3 (Furan Ring Protons): Protons on a furan ring typically resonate between 6.0 and 7.5 ppm.[1][2] The fusion of the pyridine ring is expected to draw electron density away from the furan moiety, resulting in a downfield shift for both H-2 and H-3 compared to furan itself. The coupling constant between H-2 and H-3 in furan systems is typically small, in the range of 1.7-3.6 Hz.[1]

  • H-4 and H-7 (Pyridine Ring Protons): In the parent furo[2,3-c]pyridine, the pyridine protons are expected to be in the aromatic region. The introduction of a chlorine atom at the 5-position has a significant impact on the chemical shifts of the adjacent protons. Chlorine is an electron-withdrawing group, which deshields the protons on the pyridine ring. The effect is most pronounced for the ortho proton (H-4) and the para proton (H-7). Therefore, H-4 and H-7 are predicted to be significantly downfield. The absence of adjacent protons results in singlet multiplicities for both H-4 and H-7.

Predicted ¹³C NMR Spectral Data for this compound

The prediction of the ¹³C NMR spectrum is based on the known chemical shifts of furo[2,3-c]pyridine and the substituent effects of chlorine on a pyridine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~145 - 147
C-3~105 - 107
C-3a~148 - 150
C-4~140 - 142
C-5~130 - 132
C-7~150 - 152
C-7a~118 - 120
Rationale for Predicted ¹³C Chemical Shifts

The predicted ¹³C chemical shifts are influenced by the electronegativity of the heteroatoms and the chlorine substituent:

  • Furan Ring Carbons (C-2, C-3, C-3a, C-7a): The carbons of the furan ring will have characteristic chemical shifts. C-2, being adjacent to the oxygen atom, is expected to be the most downfield of the furan carbons. C-3 will be more shielded. The bridgehead carbons, C-3a and C-7a, will have shifts influenced by both the furan and pyridine rings.

  • Pyridine Ring Carbons (C-4, C-5, C-7): The carbons of the pyridine ring are significantly affected by the nitrogen atom and the chlorine substituent. The carbon directly bonded to the chlorine atom (C-5) will experience a direct substituent effect. The carbons ortho (C-4) and para (C-7) to the chlorine atom will also be influenced. The presence of the electronegative nitrogen atom generally deshields the alpha (C-7) and gamma (C-4) carbons of the pyridine ring.

Comparative Analysis with Structurally Related Compounds

To enhance the confidence in the predicted NMR data, a comparison with the experimental data of the parent furo[2,3-c]pyridine and relevant chloropyridines is essential.

Furo[2,3-c]pyridine (Parent Compound)

While specific literature data for furo[2,3-c]pyridine is scarce, general trends for furopyridines can be inferred. The proton and carbon chemical shifts will follow the general patterns of furan and pyridine, with perturbations due to the fused ring system.

Chloropyridines

The effect of a chlorine substituent on the chemical shifts of a pyridine ring provides a valuable comparative tool. For example, in 3-chloropyridine, the proton at C-2 is shifted downfield to approximately 8.4 ppm, and the proton at C-4 is at about 7.8 ppm.[3] The carbon directly attached to the chlorine (C-3) resonates around 130 ppm. These trends support the predicted downfield shifts for the pyridine protons and the chemical shift of the carbon bearing the chlorine in this compound.

Experimental Protocol for NMR Data Acquisition

For researchers synthesizing this compound, the following is a recommended protocol for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a common initial choice for many organic molecules. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.

  • Concentration: Prepare a solution of approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

Spectrometer Setup and Data Acquisition
  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters on a 400 MHz spectrometer would include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters would include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (often several hundred to thousands) to achieve a good signal-to-noise ratio, depending on the sample concentration.

  • 2D NMR Experiments:

    • To unambiguously assign the proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached and long-range coupled carbons, respectively.

Visualization of Molecular Structure and Connectivity

The following diagrams illustrate the structure of this compound and the expected through-bond correlations that would be observed in 2D NMR experiments.

Caption: Molecular structure of this compound with atom numbering.

G H2 H-2 C2 C-2 H2->C2 HSQC C3 C-3 H2->C3 HMBC C3a C-3a H2->C3a HMBC H3 H-3 H3->C2 HMBC H3->C3 HSQC C7a C-7a H3->C7a HMBC H4 H-4 C4 C-4 H4->C4 HSQC C5 C-5 H4->C5 HMBC H4->C7a HMBC H7 H-7 C7 C-7 H7->C7 HSQC H7->C3a HMBC H7->C5 HMBC

Caption: Predicted 2D NMR (HSQC/HMBC) correlations for this compound.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By integrating fundamental NMR principles with comparative data from analogous structures, we have established a reliable framework for the interpretation of its spectral features. The detailed rationale behind the predicted chemical shifts and coupling constants, along with the recommended experimental protocols, will serve as a valuable resource for scientists engaged in the synthesis and characterization of this and related heterocyclic systems. The application of 2D NMR techniques, as outlined, will be crucial for the definitive assignment of all proton and carbon resonances, thereby providing unequivocal structural validation.

References

A Comparative Guide to the Infrared Spectrum of 5-Chlorofuro[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorofuro[2,3-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] As with any novel compound, definitive structural characterization is paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive method for confirming functional groups and overall molecular structure. This guide offers an in-depth interpretation of the IR spectrum of this compound, grounded in a comparative analysis of its constituent chemical motifs: the furan ring, the pyridine ring, and the aromatic carbon-chlorine bond. By dissecting the spectrum and comparing it to simpler, well-understood molecules, we can assign vibrational modes with high confidence.

The Molecular Blueprint: Deconstructing this compound

To interpret the IR spectrum of a complex molecule, it is instructive to first break it down into its fundamental components. The structure of this compound is a fusion of a furan ring and a pyridine ring, with a chlorine atom substituting at the 5-position of the pyridine moiety. Each of these components contributes characteristic vibrations to the overall spectrum.

The primary vibrational modes we anticipate are:

  • Aromatic C-H stretches from both the furan and pyridine rings.

  • Ring stretching vibrations (C=C, C=N) within the fused aromatic system.

  • Furan-specific vibrations , notably the C-O-C asymmetric stretch.

  • Pyridine-specific ring vibrations .

  • Carbon-Chlorine (C-Cl) stretching and bending modes.

  • Out-of-plane (oop) C-H bending vibrations, which are often diagnostic of substitution patterns.

Below is a diagram illustrating the key structural features and the types of vibrations that contribute to the IR spectrum.

Vibrational_Modes cluster_mol cluster_labels mol_node CH_stretch Aromatic C-H Stretch (~3100-3000 cm⁻¹) mol_node:n->CH_stretch Ring_stretch Ring C=C, C=N Stretch (~1600-1400 cm⁻¹) mol_node:n->Ring_stretch COC_stretch Furan C-O-C Stretch (~1085 cm⁻¹) mol_node:s->COC_stretch CCl_stretch Aromatic C-Cl Stretch (~850-550 cm⁻¹) mol_node:s->CCl_stretch

Caption: Key vibrational modes in this compound.

A Comparative Framework for Spectral Interpretation

An isolated spectrum can be challenging to interpret. The most robust method is to compare the spectrum to those of simpler, related structures. This allows us to build a logical case for each peak assignment.

Comparison 1: The Furo[2,3-c]pyridine Core

First, we consider the parent furo[2,3-c]pyridine structure, focusing on vibrations from the fused furan and pyridine rings.

  • Pyridine Ring Vibrations : Pyridine itself exhibits characteristic ring stretching vibrations (C=C and C=N) in the 1600-1400 cm⁻¹ region.[3][4] The fusion of the furan ring and the presence of the electron-withdrawing chlorine atom are expected to modulate the precise frequencies of these bands.

  • Furan Ring Vibrations : Furan shows characteristic ring stretching between 1512 cm⁻¹ and 1033 cm⁻¹.[5][6] A key diagnostic band for the furan moiety is the asymmetric C-O-C stretching vibration, which is typically strong and appears around 1085 cm⁻¹.[6]

  • Aromatic C-H Stretching : Both aromatic systems contribute to C-H stretching vibrations. These bands are typically of medium to weak intensity and appear at wavenumbers slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[7][8] This distinguishes them from alkyl C-H stretches, which appear just below 3000 cm⁻¹.[9]

Comparison 2: The Influence of the Chloro-Substituent

Next, we introduce the chlorine atom and analyze its specific contributions by comparing our target molecule to a model like 2-chloropyridine.[10][11]

  • Aromatic C-Cl Stretch : The C-Cl stretching vibration for chloro-aromatic compounds is found in the lower frequency "fingerprint" region of the spectrum. This bond gives rise to a strong absorption typically in the 850-550 cm⁻¹ range.[12][13] Its exact position can be influenced by coupling with other vibrations.

  • Effect on Ring Vibrations : The mass and electronic effect of the chlorine atom can subtly shift the frequencies of the main ring stretching and bending modes compared to the unsubstituted parent compound.

  • C-H Out-of-Plane (oop) Bending : The pattern of C-H oop bends in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on an aromatic ring.[7] For the trisubstituted pyridine ring in our molecule, a specific pattern of bands is expected, which would differ significantly from a monosubstituted or disubstituted analogue.

Detailed Band Assignment for this compound

Synthesizing the comparative data, we can now propose a detailed assignment for the key peaks expected in the IR spectrum of this compound.

Frequency Range (cm⁻¹) Intensity Vibrational Assignment Rationale & Comparative Notes
3120 - 3050Weak to MediumAromatic C-H StretchExpected from both furan and pyridine rings. Appears at higher frequency than alkane C-H stretches.[7][8]
~1610, ~1570, ~1470, ~1420Medium to StrongAromatic Ring Skeletal Vibrations (C=C, C=N Stretch)Characteristic of fused pyridine systems. The presence of multiple bands reflects the complex coupled vibrations within the bicyclic core.[3][7]
~1250 - 1000Medium to StrongC-O-C Asymmetric Stretch & C-H In-Plane BendsA strong band around 1085 cm⁻¹ would be a key indicator of the furan C-O-C linkage.[6] This region also contains C-H in-plane bending modes.[14]
~900 - 700StrongC-H Out-of-Plane (oop) Bending & C-Cl StretchThis complex region contains information about the substitution pattern from C-H oop bends.[7] The strong C-Cl stretch is also expected here, likely between 850-550 cm⁻¹.[12][13]

Experimental Protocol: Acquiring a High-Fidelity ATR-FTIR Spectrum

To validate these assignments, a high-quality experimental spectrum is essential. Attenuated Total Reflectance (ATR) is a preferred method for solid samples due to its minimal sample preparation and reproducibility.

Step-by-Step Methodology
  • Instrument Preparation : Ensure the Fourier Transform Infrared (FTIR) spectrometer is purged and a fresh background spectrum is collected. This minimizes interference from atmospheric CO₂ (~2350 cm⁻¹) and water vapor (broad bands ~3400 cm⁻¹ and sharp rotational lines ~1600 cm⁻¹).

  • Sample Preparation : Place a small amount (1-2 mg) of solid this compound powder directly onto the ATR crystal (e.g., diamond or germanium).

  • Apply Pressure : Use the ATR pressure clamp to ensure firm, uniform contact between the sample and the crystal. Consistent pressure is key to reproducible intensity.

  • Data Acquisition : Collect the sample spectrum. A typical acquisition might involve co-adding 32 or 64 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing : Perform an ATR correction if necessary (instrument software dependent) and baseline correction to ensure a flat, horizontal baseline for accurate peak analysis.

  • Analysis : Compare the experimental spectrum to the assignments in the table above. Pay close attention to the fingerprint region (1500-400 cm⁻¹) to confirm the presence of the C-O-C and C-Cl stretches and the specific pattern of C-H oop bends.

Conclusion

The infrared spectrum of this compound is a rich source of structural information. By employing a comparative approach—breaking the molecule into its constituent furan, pyridine, and chloro-aromatic parts—we can confidently assign the major vibrational bands. The key diagnostic features are the aromatic C-H stretches above 3000 cm⁻¹, a series of complex ring skeletal vibrations between 1610-1400 cm⁻¹, a strong C-O-C furan stretch around 1085 cm⁻¹, and a characteristic C-Cl stretch in the 850-550 cm⁻¹ region. This guide provides a robust framework for researchers to use IR spectroscopy as a reliable tool for the structural verification of this important heterocyclic scaffold.

References

A Senior Application Scientist's Guide to the Mass Spectrometric Verification of 5-Chlorofuro[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous characterization of novel chemical entities is a foundational pillar of scientific rigor. For researchers working with heterocyclic scaffolds, such as the furo[2,3-c]pyridine core, precise molecular weight determination is a critical first step in confirming the identity and purity of a synthesized compound. This guide provides an in-depth comparison of analytical techniques for verifying the molecular weight of 5-Chlorofuro[2,3-c]pyridine, with a primary focus on mass spectrometry (MS), a technique renowned for its sensitivity and accuracy.

This document is designed for chemists, pharmacologists, and analytical scientists. It moves beyond procedural lists to explain the rationale behind methodological choices, ensuring that the described protocols are not only robust but also self-validating.

Section 1: The Analyte - this compound

Before any analysis, a thorough understanding of the analyte's theoretical properties is essential. This compound is a heterocyclic compound with the molecular formula C₇H₄ClNO.

Chemical Structure:

Theoretical Molecular Weight Calculation:

The molecular weight can be expressed in two ways: the average mass and the monoisotopic mass. Mass spectrometry measures the mass-to-charge ratio (m/z) of individual ions, making the monoisotopic mass the more relevant value. It is calculated using the mass of the most abundant isotope of each element.

  • Carbon (¹²C): 7 x 12.000000 = 84.000000 Da

  • Hydrogen (¹H): 4 x 1.007825 = 4.031300 Da

  • Chlorine (³⁵Cl): 1 x 34.968853 = 34.968853 Da

  • Nitrogen (¹⁴N): 1 x 14.003074 = 14.003074 Da

  • Oxygen (¹⁶O): 1 x 15.994915 = 15.994915 Da

Monoisotopic Mass = 152.998142 Da

A key feature to note is the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This will result in a characteristic isotopic pattern in the mass spectrum, with a primary peak (M) and a secondary peak (M+2) at about one-third the intensity. This pattern serves as a powerful diagnostic tool for confirming the presence of chlorine in the molecule.

Section 2: Primary Method: Electrospray Ionization Mass Spectrometry (ESI-MS)

For a polar heterocyclic compound like this compound, Electrospray Ionization (ESI) is the premier choice for ionization.[1][2][3] ESI is a "soft" ionization technique, meaning it imparts minimal energy to the analyte, which keeps the molecule intact and typically results in the observation of the protonated molecular ion, [M+H]⁺.[3] This minimizes fragmentation and simplifies spectral interpretation, making it ideal for straightforward molecular weight confirmation.[3][4]

Experimental Protocol: ESI-MS Analysis

This protocol outlines a robust method for the analysis of this compound using a standard high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the purified this compound sample.
  • Dissolve the sample in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
  • Perform a serial dilution of the stock solution using a 50:50 mixture of acetonitrile and water (with 0.1% formic acid to facilitate protonation) to a final concentration of 1-10 µg/mL.

2. Instrument Setup (Direct Infusion):

  • Mass Spectrometer: A high-resolution mass spectrometer.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Infusion Flow Rate: 5-10 µL/min.
  • Capillary Voltage: 3.5 - 4.5 kV.
  • Source Temperature: 100 - 150 °C.
  • Desolvation Gas (N₂): Flow rate and temperature should be optimized for the specific instrument, e.g., 5 L/min at 250 °C.
  • Mass Analyzer Mode: Full scan mode.
  • Scan Range: m/z 50-500.
  • Calibration: Ensure the instrument is calibrated according to the manufacturer's guidelines using a suitable calibration standard.

3. Data Acquisition and Interpretation:

  • Acquire data for 1-2 minutes to obtain a stable signal and a high-quality averaged spectrum.
  • Expected Observation: The primary ion of interest will be the protonated molecule, [M+H]⁺.
  • Theoretical m/z for [C₇H₅³⁵ClNO]⁺: 152.998142 + 1.007276 (proton) = 154.005418
  • Theoretical m/z for [C₇H₅³⁷ClNO]⁺: 154.995195 + 1.007276 (proton) = 156.002471
  • Validation:
  • Confirm the presence of a peak corresponding to the calculated m/z of the [M+H]⁺ ion within a narrow mass tolerance (typically <5 ppm for high-resolution instruments).
  • Verify the isotopic pattern. Look for a second peak at m/z ~156 that is approximately 32.5% the intensity of the peak at m/z ~154, which is characteristic of a single chlorine atom.

ESI-MS Workflow Diagram

ESI_MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation A Weigh 1mg Sample B Dissolve in 1mL Solvent (1 mg/mL Stock) A->B C Dilute to 1-10 µg/mL (ACN/H₂O + 0.1% FA) B->C D Direct Infusion (5-10 µL/min) C->D E ESI Source (Positive Mode) D->E F High-Resolution Mass Analyzer E->F G Identify [M+H]⁺ Peak (m/z ≈ 154.0054) F->G H Verify Chlorine Isotopic Pattern (M+2 Peak at ~32.5%) G->H I Confirm Mass Accuracy (<5 ppm) G->I

Caption: General experimental workflow for ESI-MS analysis.

Section 3: Comparison with Alternative Techniques

While ESI-MS is highly effective, other techniques can also be employed for molecular weight and formula confirmation. The choice of method often depends on sample characteristics, available instrumentation, and the specific information required.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds.[5][6] It provides both retention time data (from GC) and mass spectral data (from MS). The typical ionization method in GC-MS is Electron Ionization (EI), which is a "hard" ionization technique that causes extensive fragmentation. This provides rich structural information but can sometimes make identification of the molecular ion peak challenging. For heterocyclic aromatic compounds, GC-MS is a viable option.[7][8]

Elemental Analysis (EA)

Elemental Analysis provides the percentage composition of elements (C, H, N, Cl, etc.) in a compound.[9] This data is used to determine the empirical formula, which is the simplest whole-number ratio of atoms.[10] To derive the molecular formula, the molecular weight (determined by a technique like MS) is required to find the integer multiple of the empirical formula.[11][12] For new compounds, EA is often required for publication to confirm purity and composition, with results typically needing to be within ±0.4% of the calculated values.[13]

Comparative Analysis
FeatureElectrospray Ionization MS (ESI-MS)Gas Chromatography-MS (GC-MS)Elemental Analysis (EA)
Principle Soft ionization of analytes from solution.Separation by volatility, hard ionization in the gas phase.Combustion and detection of elemental components.
Information Accurate molecular weight (monoisotopic mass).Molecular weight and structural fragments.Elemental composition (%C, H, N, Cl).
Sample State Soluble in a volatile solvent.Volatile and thermally stable.Solid or liquid, high purity required.
Sensitivity Very high (pg to fg range).High (pg to ng range).Low (mg range).
Molecular Ion Typically the base peak ([M+H]⁺).May be weak or absent due to fragmentation.Not directly measured.
Key Advantage Simplicity, speed, and direct observation of the molecular ion.Provides chromatographic separation and structural data.Confirms empirical formula and sample purity.
Limitation Provides little structural information without MS/MS.Not suitable for non-volatile or thermally labile compounds.Requires pure sample and does not give structural information.
Decision Logic for Method Selection

The following diagram illustrates a logical pathway for selecting the most appropriate analytical technique based on the experimental goals.

Decision_Logic Start Goal: Characterize This compound Q1 Need Quick & Accurate Molecular Weight? Start->Q1 Q2 Need Structural Fragmentation Data? Q1->Q2 No ESI Use ESI-MS Q1->ESI Yes Q3 Need to Confirm Empirical Formula & Purity? Q2->Q3 No GC Use GC-MS (EI) Q2->GC Yes EA Use Elemental Analysis Q3->EA Yes Combine Use Multiple Techniques (MS + EA) for Complete Characterization Q3->Combine No, but need comprehensive data ESI->Combine GC->Combine EA->Combine

References

A Comparative Guide to the Biological Activity of Furo[2,3-c]pyridine Scaffolds and Other Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the biological activity of emerging furopyridine-based compounds, with a conceptual focus on scaffolds like 5-Chlorofuro[2,3-c]pyridine, against other established Cyclin-Dependent Kinase 2 (CDK2) inhibitors. We will dissect their biochemical potency, kinase selectivity, and cellular effects, supported by experimental data and protocols to provide a comprehensive resource for cancer research and drug discovery.

CDK2: A Pivotal Regulator of Cell Division and a Key Oncogenic Target

Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that serves as a master regulator of cell cycle progression.[1][2][3] Its activity is indispensable for the transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle.[1][4] This process is initiated when CDK2 forms a complex with its regulatory partner, Cyclin E. This CDK2/Cyclin E complex then phosphorylates key substrates, most notably the Retinoblastoma (Rb) tumor suppressor protein.[1][4] Phosphorylation of Rb causes it to release the E2F transcription factor, which in turn activates the genes necessary for DNA replication, committing the cell to a new round of division.[1] Later, during the S phase, CDK2 partners with Cyclin A to facilitate the progression of DNA synthesis.[2]

Given this critical role, it is unsurprising that aberrant CDK2 activity is a hallmark of many human cancers, including breast, ovarian, lung, and prostate cancers.[1][4][5][6] Overexpression of its activating partner, Cyclin E, is a common oncogenic driver and has been identified as a primary mechanism of resistance to CDK4/6 inhibitors, a frontline therapy for certain breast cancers.[2][7][8] This has renewed intense interest in developing potent and highly selective CDK2 inhibitors as a promising therapeutic strategy to overcome resistance and treat Cyclin E-driven tumors.[8][9]

CDK2_Signaling_Pathway Mitogenic_Signals Mitogenic Signals Cyclin_D Cyclin D Mitogenic_Signals->Cyclin_D CDK46_Active Active CDK4/6 Cyclin D Complex Cyclin_D->CDK46_Active CDK46 CDK4/6 CDK46->CDK46_Active Rb Rb CDK46_Active->Rb phosphorylates pRb p-Rb CDK46_Active->pRb E2F E2F Rb->E2F sequesters Cyclin_E Cyclin E E2F->Cyclin_E activates transcription of S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes pRb->E2F releases CDK2_E_Active Active CDK2 Cyclin E Complex Cyclin_E->CDK2_E_Active CDK2 CDK2 CDK2->CDK2_E_Active CDK2_E_Active->Rb hyper-phosphorylates G1_S_Transition G1-S Transition S_Phase_Genes->G1_S_Transition Kinase_Assay_Workflow Start Start: Prepare Reagents Step1 1. Add Kinase Reaction Mix (Buffer, CDK2/CycA, Substrate) Start->Step1 Step2 2. Add Test Compound (e.g., Furopyridine) or DMSO Step1->Step2 Step3 3. Add ATP to Initiate Reaction Step2->Step3 Step4 4. Incubate at 30°C Step3->Step4 Step5 5. Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Step4->Step5 Step6 6. Incubate at RT Step5->Step6 Step7 7. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Step6->Step7 Step8 8. Incubate at RT Step7->Step8 End End: Read Luminescence Step8->End

References

Validating the Anticancer Activity of 5-Chlorofuro[2,3-c]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of a novel class of compounds: 5-Chlorofuro[2,3-c]pyridine derivatives. While direct experimental data on this specific scaffold is emerging, this document synthesizes insights from structurally related pyridine and furopyridine analogs to propose a robust validation strategy. We will delve into the hypothetical mechanism of action, present detailed protocols for in vitro and in vivo evaluation, and offer a comparative analysis against established anticancer agents.

Introduction: The Therapeutic Promise of Pyridine-Based Heterocycles

The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer effects.[3] These compounds can influence various cellular processes, such as cell cycle progression, apoptosis, and angiogenesis, often by targeting key enzymes like kinases.[4][5] The fusion of a furan ring to the pyridine core, creating a furopyridine system, can further enhance biological activity and provide novel intellectual property. The addition of a chloro-substituent at the 5-position of the furo[2,3-c]pyridine scaffold is hypothesized to modulate the compound's electronic properties and protein-binding interactions, potentially leading to enhanced potency and selectivity.

Postulated Mechanism of Action

Based on the known activities of related pyridine and furopyridine derivatives, we postulate that this compound derivatives may exert their anticancer effects through a multi-faceted mechanism involving the induction of cell cycle arrest and apoptosis. Many pyridine-based anticancer agents function by inhibiting cyclin-dependent kinases (CDKs) or by activating stress-activated protein kinase pathways like JNK, which in turn can trigger programmed cell death.[6][7]

putative_mechanism This compound This compound CDK2/Cyclin A2 Inhibition CDK2/Cyclin A2 Inhibition This compound->CDK2/Cyclin A2 Inhibition JNK Upregulation JNK Upregulation This compound->JNK Upregulation G2/M Phase Arrest G2/M Phase Arrest CDK2/Cyclin A2 Inhibition->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis p53 Activation p53 Activation JNK Upregulation->p53 Activation Bax/Bcl-2 Ratio Increase Bax/Bcl-2 Ratio Increase p53 Activation->Bax/Bcl-2 Ratio Increase Caspase Activation Caspase Activation Bax/Bcl-2 Ratio Increase->Caspase Activation Caspase Activation->Apoptosis

Caption: Postulated signaling pathway for this compound.

Experimental Validation: A Step-by-Step Approach

A systematic evaluation is essential to characterize the anticancer profile of these novel derivatives. The following experimental workflow provides a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.

experimental_workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cytotoxicity_Screening Cytotoxicity Screening (MTT/SRB Assay) Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cytotoxicity_Screening->Apoptosis_Assay Determine IC50 Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide) Apoptosis_Assay->Cell_Cycle_Analysis Confirm Apoptotic Mechanism Hollow_Fiber_Assay Hollow Fiber Assay Cell_Cycle_Analysis->Hollow_Fiber_Assay Promising Candidates Xenograft_Model Xenograft Model Hollow_Fiber_Assay->Xenograft_Model Validate In Vivo Efficacy

Caption: A logical workflow for validating anticancer activity.

In Vitro Cytotoxicity Screening

The initial step is to determine the concentration-dependent cytotoxic effects of the this compound derivatives on a panel of cancer cell lines.[8] The MTT or SRB assays are robust and widely used colorimetric methods for this purpose.[9]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[8]

Comparative Analysis: In Vitro Cytotoxicity

The following table presents hypothetical IC50 values for a lead this compound derivative (termed Furo-Cl-Py-1) compared to known anticancer agents. This data is illustrative and serves as a benchmark for expected potency.

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)
Furo-Cl-Py-1 (Hypothetical) 1.52.83.2
Doxorubicin (Positive Control)0.81.10.9
Cisplatin (Positive Control)3.24.55.1
Unsubstituted Furo[2,3-c]pyridine15.722.418.9

Data is hypothetical and for illustrative purposes only.

Mechanistic Assays: Apoptosis and Cell Cycle Analysis

To elucidate the mechanism of cell death, it is crucial to investigate whether the compounds induce apoptosis and/or cause cell cycle arrest.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[12]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[12][13]

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at 4°C.[14][15]

  • Staining: Wash the cells with PBS and resuspend in a solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[16][17]

  • Incubation: Incubate for 30 minutes at room temperature.[18]

  • Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]

In Vivo Validation: The Hollow Fiber Assay

The in vivo hollow fiber assay is a cost-effective and rapid method to assess the preliminary in vivo efficacy of a compound before committing to more extensive xenograft studies.[19][20][21] This model allows for the simultaneous evaluation of multiple cell lines in both the intraperitoneal and subcutaneous compartments of a single mouse.[22]

Experimental Protocol: Hollow Fiber Assay

  • Fiber Preparation: Fill polyvinylidene fluoride (PVDF) hollow fibers with a suspension of cancer cells (e.g., 1 x 10^6 cells/mL).

  • Implantation: Surgically implant the sealed fibers into the peritoneal cavity and subcutaneously in immunocompromised mice.[19]

  • Compound Administration: Treat the mice with the this compound derivative at various doses for a defined period (e.g., 5-10 days).

  • Fiber Retrieval: At the end of the treatment period, retrieve the fibers.

  • Viability Assessment: Determine the viable cell mass within the fibers using an MTT assay.[22] A significant reduction in cell growth compared to vehicle-treated controls indicates in vivo activity.

Conclusion and Future Directions

The validation framework presented here provides a comprehensive and scientifically rigorous approach to characterizing the anticancer potential of novel this compound derivatives. By systematically progressing from in vitro cytotoxicity and mechanistic studies to preliminary in vivo evaluation, researchers can efficiently identify promising lead candidates for further development. The hypothetical data and comparative analysis offer a realistic expectation of the desired potency for this class of compounds. Future studies should focus on elucidating the precise molecular targets through techniques such as kinase profiling and performing comprehensive in vivo efficacy and toxicity studies using traditional xenograft models.[23]

References

A Researcher's Guide to the Spectroscopic Cross-Verification of 5-Chlorofuro[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for 5-Chlorofuro[2,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific molecule, this document focuses on a comparative approach. By cross-referencing data from its parent compound, furo[2,3-c]pyridine, and other relevant chloro-substituted analogues, we can confidently predict and interpret the spectroscopic features of this compound. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this class of compounds.

Introduction: The Importance of Spectroscopic Verification

In the synthesis and development of novel chemical entities, unambiguous structural confirmation is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of molecular characterization. For a molecule like this compound, understanding its unique spectroscopic fingerprint is crucial for reaction monitoring, purity assessment, and ensuring the correct structure-activity relationship in biological assays.

This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound. We will build our analysis from the known spectroscopic data of the parent furo[2,3-c]pyridine and then introduce the perturbations caused by the chloro-substituent at the C5 position, supported by data from related chlorinated pyridine derivatives.

General Experimental Workflow for Spectroscopic Analysis

The following diagram outlines a typical workflow for the comprehensive spectroscopic analysis of a synthesized heterocyclic compound like this compound.

Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Characterization cluster_analysis Data Analysis & Verification Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS IR IR Spectroscopy (FTIR) Purification->IR Data_Analysis Spectral Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Verification Structure Confirmation Data_Analysis->Structure_Verification Cross_Reference Cross-reference with Analogous Compounds Cross_Reference->Structure_Verification

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of this compound.

¹H and ¹³C NMR Spectroscopy: A Comparative Analysis

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. By comparing the predicted spectra of this compound with the experimental data of related compounds, we can assign the chemical shifts with a high degree of confidence.

Furo[2,3-c]pyridine: The Parent Scaffold

The numbering of the furo[2,3-c]pyridine ring system is crucial for spectral assignment.

Caption: Numbering scheme for the furo[2,3-c]pyridine scaffold.

Comparative ¹H NMR Data

The following table summarizes the available and predicted ¹H NMR chemical shifts (δ) in ppm. The predictions for this compound are based on the additive effects of the chloro-substituent observed in other pyridine systems.

ProtonFuro[2,3-c]pyridine (Experimental)This compound (Predicted)7-Chlorofuro[2,3-c]pyridine (Predicted)5-Chloro-2,3-dihydrofuro[2,3-c]pyridine (Predicted)
H-2~7.8~7.9~7.8~3.3 (t)
H-3~7.0~7.1~7.0~4.6 (t)
H-4~8.3~8.4~8.3~8.2
H-5~7.4-~7.5-
H-7~8.8~8.9-~8.6

Analysis of ¹H NMR Data:

  • Furan Protons (H-2 and H-3): In furo[2,3-c]pyridine, the furan protons H-2 and H-3 are expected to appear as doublets. The introduction of a chloro group at C5 is predicted to have a minor deshielding effect on these protons. In the dihydro- analogue, these protons become aliphatic and shift significantly upfield, appearing as triplets due to coupling with the adjacent CH₂ group.

  • Pyridine Protons (H-4, H-5, and H-7): The protons on the pyridine ring are generally more deshielded than those on the furan ring. The absence of the H-5 signal in this compound is a key diagnostic feature. The electron-withdrawing nature of the chlorine atom is expected to cause a slight downfield shift of the adjacent H-4 and the distant H-7 protons. Similarly, a chloro group at C7 would remove the H-7 signal and slightly affect the chemical shifts of the other pyridine protons.

Comparative ¹³C NMR Data

The table below presents a comparison of the predicted ¹³C NMR chemical shifts (δ) in ppm.

CarbonFuro[2,3-c]pyridine (Experimental)This compound (Predicted)7-Chlorofuro[2,3-c]pyridine (Predicted)5-Chloro-2,3-dihydrofuro[2,3-c]pyridine (Predicted)
C-2~145~145~145~25
C-3~105~106~105~70
C-3a~150~150~150~155
C-4~140~141~140~138
C-5~115~125 (C-Cl)~116~130 (C-Cl)
C-7~150~151~140 (C-Cl)~148
C-7a~120~121~122~125

Analysis of ¹³C NMR Data:

  • Direct Chlorination Effect: The most significant change in the ¹³C NMR spectrum is the downfield shift of the carbon atom directly attached to the chlorine atom (C-5 in the target molecule). This is a well-established trend for halogenated aromatic compounds.

  • Furan Carbons (C-2 and C-3): The chemical shifts of the furan carbons are predicted to be only slightly affected by chlorination on the pyridine ring. In the dihydro- derivative, these carbons become aliphatic, resulting in a dramatic upfield shift.

  • Pyridine Carbons: The other pyridine carbons will experience more subtle shifts depending on their proximity to the chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The table below outlines the expected characteristic IR absorption bands for this compound.

Wavenumber (cm⁻¹)VibrationExpected Intensity
3100-3000C-H stretching (aromatic)Medium-Weak
1600-1450C=C and C=N stretching (aromatic rings)Strong-Medium
1250-1000C-O-C stretching (furan ring)Strong
850-750C-Cl stretchingStrong
900-650C-H out-of-plane bending (aromatic)Strong

Causality behind IR Absorptions:

  • The aromatic C-H stretching vibrations appear at wavenumbers above 3000 cm⁻¹.

  • The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the conjugated π-system of the fused aromatic rings.

  • The strong C-O-C stretching band is a hallmark of the furan moiety.

  • The C-Cl stretching vibration is a key diagnostic peak for confirming the presence of the chloro-substituent.

  • The pattern of C-H out-of-plane bending bands can provide information about the substitution pattern on the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₄ClNO), the expected molecular weight is approximately 153.56 g/mol .

Expected Fragmentation Pattern:

The mass spectrum is expected to show a prominent molecular ion peak (M⁺). A characteristic feature will be the isotopic pattern of the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M⁺ and M+2 peaks.

Common fragmentation pathways for such heterocyclic systems may include:

  • Loss of a chlorine radical (Cl•).

  • Loss of hydrogen cyanide (HCN) from the pyridine ring.

  • Fragmentation of the furan ring, for instance, through the loss of a formyl radical (CHO•).

The following diagram illustrates a plausible fragmentation pathway for this compound.

Fragmentation_Pathway M [C₇H₄ClNO]⁺˙ m/z = 153/155 M_minus_Cl [C₇H₄NO]⁺ m/z = 118 M->M_minus_Cl - Cl• M_minus_HCN [C₆H₃ClO]⁺˙ m/z = 126/128 M->M_minus_HCN - HCN M_minus_CHO [C₆H₃ClN]⁺˙ m/z = 124/126 M->M_minus_CHO - CHO•

Caption: A simplified representation of potential fragmentation pathways for this compound in mass spectrometry.

Conclusion

A Comparative Guide to the Efficacy of Catalysts in Furopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The furopyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. The efficient synthesis of these bicyclic heteroaromatic systems is therefore of paramount importance in drug discovery and development. This guide provides an in-depth, objective comparison of the efficacy of various catalytic systems for the synthesis of furopyridines, supported by experimental data and mechanistic insights. We will explore the nuances of palladium, copper, and gold-catalyzed reactions, alongside metal-free alternatives, to empower researchers in selecting the optimal synthetic strategy for their specific needs.

The Strategic Importance of Catalyst Selection in Furopyridine Synthesis

The choice of catalyst is a critical determinant of success in furopyridine synthesis, directly influencing reaction efficiency, substrate scope, and functional group tolerance. The π-deficient nature of the pyridine ring and the π-excessive character of the furan ring present unique electronic challenges that necessitate careful catalyst selection to achieve desired regioselectivity and high yields.[1] This guide will dissect the catalytic cycles and underlying principles of the most prevalent methods to provide a rational basis for experimental design.

Palladium Catalysis: The Workhorse of Furopyridine Synthesis

Palladium catalysts are undoubtedly the most extensively utilized and versatile tools for the construction of the furopyridine skeleton.[2] Their efficacy stems from a well-understood and predictable reactivity profile, particularly in cross-coupling reactions that form the key C-C and C-O bonds required for ring closure.

Mechanism of Action: The Palladium Catalytic Cycle

The general mechanism for palladium-catalyzed furopyridine synthesis, particularly through Sonogashira coupling followed by cyclization, involves a series of well-defined steps: oxidative addition, transmetalation (in the case of copper co-catalysis), and reductive elimination.

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X (L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation (with Cu-alkynilide) PdII_Aryl->Transmetalation PdII_Alkynyl Ar-Pd(II)-C≡CR (L_n) Transmetalation->PdII_Alkynyl ReductiveElimination Reductive Elimination PdII_Alkynyl->ReductiveElimination ReductiveElimination->Pd0 Regeneration Product Ar-C≡CR ReductiveElimination->Product Cyclization Intramolecular Cyclization Product->Cyclization Furopyridine Furopyridine Cyclization->Furopyridine ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd Alkyne Terminal Alkyne (R-C≡CH) CopperCycle Copper Co-catalyst Alkyne->CopperCycle CopperCycle->Transmetalation

Caption: Palladium-catalyzed Sonogashira coupling and cyclization for furopyridine synthesis.

Key Palladium-Catalyzed Reactions and Their Efficacy

The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond, which is a common strategy for introducing an alkyne moiety onto a pyridine ring, setting the stage for a subsequent cyclization to form the furan ring.[3][4]

Table 1: Comparison of Palladium-Catalyzed Reactions for Furopyridine Synthesis

Reaction TypeCatalyst SystemSubstrate ExampleConditionsYield (%)Reference
Sonogashira Coupling/Cyclization Pd(CF₃COO)₂ / PPh₃ / CuI2-amino-3-bromopyridine and terminal alkynesDMF, 100°C, 3hup to 96%[4]
Carbonylative Sonogashira Coupling PdI₂ / PPh₃ / DIPEAAryl thianthrenium salts and aliphatic alkynesDMF, 80°C, 15h, 10 bar COModerate to Good[5]
Experimental Protocol: Palladium-Catalyzed Sonogashira Coupling of 2-Amino-3-Bromopyridine

This protocol is adapted from a procedure reported for the synthesis of 2-substituted 2-aminopyridine derivatives, which are precursors to furo[2,3-b]pyridines.[4]

Materials:

  • 2-amino-3-bromopyridine

  • Terminal alkyne

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (Et₃N)

  • Round-bottom flask

  • Nitrogen atmosphere setup

Procedure:

  • To a 10 mL round-bottom flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

  • Add 2.0 mL of DMF and stir the mixture for 30 minutes.

  • Add 2-amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol).

  • Heat the reaction mixture to 100°C and reflux for 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and proceed with standard aqueous workup and purification by column chromatography.

Copper Catalysis: A Cost-Effective and Versatile Alternative

Copper catalysts have emerged as a viable and more economical alternative to palladium for the synthesis of N-heterocycles.[6] While often used as a co-catalyst in palladium-mediated reactions, standalone copper-catalyzed methods are gaining prominence.

Mechanism of Action: Copper-Catalyzed Annulation

Copper-catalyzed annulation reactions for pyridine synthesis often proceed through a proposed Cu(I)/Cu(III) catalytic cycle, involving the coordination of reactants to the copper center, followed by intramolecular cyclization and oxidative aromatization.[7]

Copper_Catalytic_Cycle CuI Cu(I) Coordination Coordination with Substrates CuI->Coordination Cu_Complex Cu(I)-Substrate Complex Coordination->Cu_Complex Oxidative_Cyclization Oxidative Cyclization Cu_Complex->Oxidative_Cyclization CuIII_Intermediate Cu(III) Intermediate Oxidative_Cyclization->CuIII_Intermediate Reductive_Elimination Reductive Elimination CuIII_Intermediate->Reductive_Elimination Reductive_Elimination->CuI Regeneration Product Furopyridine Reductive_Elimination->Product Substrates Ketone + Propargylamine Substrates->Coordination Oxidant Oxidant (e.g., Air) Oxidant->Oxidative_Cyclization

Caption: Proposed mechanism for copper-catalyzed oxidative annulation for pyridine synthesis.

Efficacy of Copper Catalysis

Copper-catalyzed methods can be highly efficient for the synthesis of fused pyridines, offering a "laboratory friendly" and cost-effective approach.[8]

Table 2: Efficacy of Copper-Catalyzed Pyridine Synthesis

Reaction TypeCatalyst SystemSubstrate ExampleConditionsYield (%)Reference
Oxidative Annulation CuCl₂Cyclic ketones and propargylaminei-PrOH, airHigh[8]
Annulation CuIDiazo esters and propargyl amines--[9]
Experimental Protocol: Copper-Catalyzed Synthesis of Fused Pyridines

This protocol is a general representation based on the copper-catalyzed oxidative annulation of cyclic ketones with propargylamine.[8]

Materials:

  • Cyclic ketone

  • Propargylamine

  • Copper(II) chloride (CuCl₂)

  • Isopropyl alcohol (i-PrOH)

  • Reaction vessel open to air

Procedure:

  • In a suitable reaction vessel, dissolve the cyclic ketone in i-PrOH.

  • Add propargylamine to the solution.

  • Add CuCl₂ (5.0 mol%) as the catalyst.

  • Heat the reaction mixture and stir in an open-air atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction and purify the product using standard techniques.

Gold Catalysis: Mild Conditions and Unique Reactivity

Gold catalysis has gained significant attention for its ability to activate alkynes under exceptionally mild conditions, offering unique reaction pathways for the synthesis of heterocyclic compounds.[10]

Mechanism of Action: Gold-Catalyzed Cyclization

Gold(I) catalysts activate the alkyne moiety of a substrate, making it susceptible to nucleophilic attack. In the context of furopyridine synthesis from furan-ynes, this activation can lead to a cascade of reactions, including cyclization and rearrangement, to form various heterocyclic scaffolds.[10][11]

Gold_Catalytic_Cycle AuI [Au(I)]+ Coordination π-Activation of Alkyne AuI->Coordination Au_Alkyne Gold-Alkyne Complex Coordination->Au_Alkyne Nucleophilic_Attack Intramolecular Nucleophilic Attack Au_Alkyne->Nucleophilic_Attack Cyclized_Intermediate Cyclized Intermediate Nucleophilic_Attack->Cyclized_Intermediate Rearrangement Rearrangement/ Protonolysis Cyclized_Intermediate->Rearrangement Rearrangement->AuI Regeneration Product Furopyridine Derivative Rearrangement->Product Substrate Furan-yne Substrate->Coordination

Caption: General mechanism for gold-catalyzed cyclization of alkynes.

Efficacy of Gold Catalysis

Gold catalysts can provide access to complex furopyridine derivatives and other N-heterocycles in good to excellent yields, often with high stereoselectivity.[11]

Table 3: Efficacy of Gold-Catalyzed Heterocycle Synthesis

Reaction TypeCatalyst SystemSubstrate ExampleConditionsYield (%)Reference
Amine Cascade Addition XPhosAuCl / AgSbF₆Diyne-ene and anilineDCE, 40°C, 12hup to 95%[11]
Intermolecular Cascade Triazole-gold (TA-Au) / Copper co-catalystPropargyl alcohol and alkyneOne-potGood to Excellent[12][13]
Experimental Protocol: Gold-Catalyzed Synthesis of 1,2-Dihydropyridines

This protocol is based on the gold-catalyzed intermolecular condensation of an amine and a diyne-ene.[11]

Materials:

  • Diyne-ene substrate

  • Aniline derivative

  • XPhosAuCl

  • Silver hexafluoroantimonate (AgSbF₆)

  • 1,2-Dichloroethane (DCE)

  • Schlenk tube

Procedure:

  • In a Schlenk tube, combine the diyne-ene substrate (0.2 mmol), aniline derivative (0.4 mmol), XPhosAuCl (5 mol%), and AgSbF₆ (6 mol%).

  • Add 5 mL of DCE to the mixture.

  • Heat the reaction to 40°C and stir for 12 hours.

  • After cooling, concentrate the reaction mixture and purify the product by column chromatography to obtain the isolated 1,2-dihydropyridine.

Metal-Free Synthesis: The Green Chemistry Approach

In the quest for more sustainable and environmentally benign synthetic methodologies, metal-free reactions have become increasingly attractive. These methods often rely on multicomponent reactions (MCRs) or the use of readily available, non-toxic reagents.[14][15]

Mechanism of Action: Multicomponent Reactions

Metal-free multicomponent reactions for pyridine synthesis typically involve a cascade of reactions, such as Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization, often promoted by a base or an acid.[16]

Metal_Free_Mechanism cluster_0 Reaction Cascade Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Active_Methylene Active Methylene Compound Active_Methylene->Knoevenagel Ammonia_Source Ammonia Source Michael_Addition Michael Addition Ammonia_Source->Michael_Addition Intermediate1 α,β-Unsaturated Intermediate Knoevenagel->Intermediate1 Intermediate1->Michael_Addition Intermediate2 Adduct Michael_Addition->Intermediate2 Cyclization Cyclization/ Dehydration/ Aromatization Intermediate2->Cyclization Furopyridine Furopyridine Cyclization->Furopyridine

References

A Comparative Guide to 5-Chlorofuro[2,3-c]pyridine and 5-Chlorofuro[2,3-b]pyridine: Properties, Reactivity, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, furopyridines represent a class of compounds with significant potential in medicinal chemistry and materials science. Their unique electronic properties and biological activities make them attractive scaffolds for drug discovery. Among the various isomers, 5-Chlorofuro[2,3-c]pyridine and 5-Chlorofuro[2,3-b]pyridine are two closely related structures whose subtle difference in the fusion of the furan and pyridine rings leads to distinct chemical and physical properties. This guide provides an in-depth comparison of these two isomers, offering insights into their properties, reactivity, and potential applications, supported by available data and theoretical considerations.

Introduction to the Isomeric Scaffolds

The furo[2,3-c]pyridine and furo[2,3-b]pyridine ring systems are bicyclic aromatic heterocycles composed of a furan ring fused to a pyridine ring. The key distinction between the two lies in the points of fusion. In the furo[2,3-c]pyridine, the furan ring is fused to the 'c' face of the pyridine ring, while in the furo[2,3-b]pyridine, the fusion is at the 'b' face. This seemingly minor structural variance has profound implications for the electronic distribution, reactivity, and ultimately, the biological activity of their derivatives. The introduction of a chlorine atom at the 5-position further modulates these properties.

Furo[2,3-b]pyridine derivatives have been investigated for their potential as cannabinoid-1 receptor (CB1R) inverse agonists and for their antiproliferative and antitumor activities.[1] The furo[2,3-c]pyridine scaffold has also been identified in compounds with immunological activity, specifically as agonists of Toll-like receptor 8 (TLR8).[2]

Physicochemical Properties: A Comparative Analysis

Direct experimental data for this compound and 5-Chlorofuro[2,3-b]pyridine is not extensively available in the public domain. However, we can extrapolate and predict their properties based on the known characteristics of the parent furopyridine scaffolds and the electronic effects of the chlorine substituent.

PropertyThis compound (Predicted)5-Chlorofuro[2,3-b]pyridine (Predicted)Rationale for Prediction
Molecular Formula C₇H₄ClNOC₇H₄ClNOIsomeric structures with the same elemental composition.
Molecular Weight 153.56 g/mol 153.56 g/mol Isomeric structures with the same elemental composition.
Melting Point Expected to be a solid at room temperature.Expected to be a solid at room temperature.Introduction of a chlorine atom and the planar aromatic system generally leads to a solid state.
Boiling Point Higher than the parent furo[2,3-c]pyridine.Higher than the parent furo[2,3-b]pyridine.The chloro-substituent increases molecular weight and polarity, leading to stronger intermolecular forces.
Solubility Sparingly soluble in water, soluble in organic solvents.Sparingly soluble in water, soluble in organic solvents.The heterocyclic nature imparts some polarity, but the overall aromatic character favors organic solvents.
pKa (of conjugate acid) Lower than furo[2,3-c]pyridine.Lower than furo[2,3-b]pyridine.The electron-withdrawing effect of the chlorine atom decreases the basicity of the pyridine nitrogen.
Dipole Moment Expected to have a significant dipole moment.Expected to have a significant dipole moment.The electronegative nitrogen and chlorine atoms create an uneven charge distribution. The vector sum of bond dipoles will differ between the isomers.

Spectroscopic Properties: Differentiating the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between these two isomers. The chemical shifts and coupling constants of the protons on the pyridine and furan rings will be distinct due to the different electronic environments.

Predicted ¹H NMR Spectral Characteristics:

  • This compound: The furan protons are expected to appear as two distinct signals, likely doublets, in the aromatic region. The pyridine protons will also present as a set of coupled signals, with their chemical shifts influenced by the position of the furan ring and the chlorine atom.

  • 5-Chlorofuro[2,3-b]pyridine: Similarly, the furan protons will give rise to two signals. However, their chemical shifts and the coupling patterns of the pyridine protons will differ from the [2,3-c] isomer due to the altered connectivity. The proton ortho to the nitrogen in the pyridine ring is expected to be the most downfield shifted.

Predicted ¹³C NMR Spectral Characteristics:

The carbon chemical shifts will also be characteristic for each isomer. The carbon atom attached to the chlorine will exhibit a downfield shift. The fusion carbons and the carbons adjacent to the nitrogen and oxygen atoms will have distinct chemical shifts that can be used for unambiguous identification.

Reactivity and Synthetic Considerations

The difference in the arrangement of the heteroatoms in the two isomeric systems dictates their reactivity towards electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution:

The furan ring is generally more susceptible to electrophilic attack than the pyridine ring due to its π-excessive nature. The chlorine atom at the 5-position is an ortho-, para-director but is deactivating.

  • Furo[2,3-c]pyridine system: Electrophilic attack is predicted to occur preferentially on the furan ring. The directing effects of the oxygen and the pyridine nitrogen will influence the regioselectivity.

  • Furo[2,3-b]pyridine system: The furan ring is also the more reactive moiety towards electrophiles. The position of substitution will be governed by the directing effects of the fused pyridine ring and the oxygen atom.

Nucleophilic Aromatic Substitution:

The pyridine ring, being π-deficient, is susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups. The chlorine atom at the 5-position can potentially be displaced by strong nucleophiles under forcing conditions. The relative ease of this substitution may differ between the two isomers due to variations in the stability of the Meisenheimer-like intermediates.

Synthetic Approaches:

The synthesis of these chlorinated furopyridines can be challenging and often involves multi-step sequences. Common strategies for the synthesis of the parent furopyridine scaffolds include:

  • Furo[2,3-c]pyridines: Often synthesized from appropriately substituted pyridine precursors, for example, through cyclization reactions involving a 3-hydroxypyridine-4-carbaldehyde or related derivatives.

  • Furo[2,3-b]pyridines: Can be prepared from 2-halopyridin-3-ols or 2,3-dihalopyridines through reactions that build the furan ring.

The chlorination step can be performed on the pre-formed furopyridine ring system or introduced at an earlier stage on a pyridine intermediate.

Caption: Generalized synthetic pathways for 5-chlorofuropyridine isomers.

Biological Activity and Potential Applications

While specific biological data for the 5-chloro derivatives are limited, the parent scaffolds have shown significant promise:

  • Furo[2,3-b]pyridines: This class of compounds has been explored for its activity as cannabinoid-1 receptor (CB1R) inverse agonists, which have potential applications in the treatment of obesity and related metabolic disorders.[3] Furthermore, various derivatives have demonstrated antiproliferative and antitumor activities, making them interesting candidates for cancer research.[1]

  • Furo[2,3-c]pyridines: Derivatives of this scaffold have been identified as agonists of Toll-like receptor 8 (TLR8), suggesting their potential use as vaccine adjuvants or immunomodulatory agents.[2]

The introduction of a chlorine atom at the 5-position can significantly impact the biological activity by altering the molecule's lipophilicity, electronic properties, and metabolic stability. This modification can enhance binding to target proteins and improve pharmacokinetic profiles.

Experimental Protocol: Distinguishing Isomers by NMR Spectroscopy

This protocol outlines a general procedure for acquiring and analyzing NMR spectra to differentiate between this compound and 5-Chlorofuro[2,3-b]pyridine.

Objective: To unambiguously identify the isomeric structure of a synthesized 5-chlorofuropyridine sample.

Materials:

  • Synthesized 5-chlorofuropyridine sample

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (300 MHz or higher recommended)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the 5-chlorofuropyridine sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. If not, try a different deuterated solvent like DMSO-d₆.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Analysis:

      • Integrate all signals in the aromatic region.

      • Determine the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) for each signal.

      • Compare the observed chemical shifts and coupling patterns with the predicted spectra for both isomers. Key differences are expected in the chemical shifts of the protons on the pyridine ring due to the different positions of the fused furan ring relative to the nitrogen atom.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Analysis:

      • Identify the number of distinct carbon signals.

      • Compare the chemical shifts with predicted values for each isomer. The chemical shifts of the fusion carbons and the carbon bearing the chlorine atom will be particularly informative.

  • 2D NMR Spectroscopy (Optional but Recommended):

    • Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

    • Analysis:

      • COSY: Identify proton-proton coupling networks to confirm the connectivity of the protons within the pyridine and furan rings.

      • HSQC: Correlate each proton signal with its directly attached carbon signal, allowing for unambiguous assignment of both ¹H and ¹³C spectra.

NMR_Analysis_Workflow Sample_Prep Sample Preparation (Dissolve in deuterated solvent) 1H_NMR Acquire 1D ¹H NMR Spectrum Sample_Prep->1H_NMR 13C_NMR Acquire 1D ¹³C NMR Spectrum Sample_Prep->13C_NMR Data_Analysis Analyze Chemical Shifts, Coupling Constants, and Correlations 1H_NMR->Data_Analysis 13C_NMR->Data_Analysis 2D_NMR Acquire 2D NMR (COSY, HSQC) 2D_NMR->Data_Analysis Data_Analysis->2D_NMR Optional Confirmation Structure_Determination Compare with Predicted Spectra and Determine Isomeric Structure Data_Analysis->Structure_Determination

Caption: Workflow for the differentiation of furopyridine isomers using NMR.

Conclusion

References

Safety Operating Guide

Comprehensive Disposal Protocol for 5-Chlorofuro[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Safe and Compliant Chemical Waste Management

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling of novel heterocyclic compounds like 5-Chlorofuro[2,3-c]pyridine demands a rigorous, protocol-driven approach, particularly concerning waste disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in established safety principles for halogenated organic compounds. The procedures outlined here are designed to be a self-validating system, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Hazard Identification and Essential Safety Precautions

Before handling this compound, a thorough understanding of its hazard profile is paramount. While specific data for this compound is limited, its structure—a chlorinated pyridine derivative—allows us to extrapolate critical safety information from analogous compounds and general chemical principles. The pyridine backbone suggests potential for toxicity, while the chlorine substituent places it firmly in the category of halogenated organic waste, which requires specialized disposal.[1]

Inferred Hazard Profile: Based on safety data for pyridine and its halogenated derivatives, this compound should be handled as a substance that is:

  • Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • A cause of serious skin and eye irritation.[3]

  • Potentially flammable, with vapors that may form explosive mixtures with air.[4][5]

  • Likely to produce toxic and corrosive fumes—including nitrogen oxides (NOx), hydrogen chloride (HCl), and carbon monoxide (CO)—upon combustion.[3][4]

Immediate Safety Measures:

  • Engineering Controls: Always handle this compound inside a certified laboratory chemical fume hood to prevent inhalation of vapors.[6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged contact; consult glove manufacturer data), and chemical safety goggles.[4][6][7]

  • Ignition Sources: Keep the compound and its waste away from heat, sparks, open flames, and other ignition sources.[2][3] Use non-sparking tools when handling containers.[2][5]

Waste Segregation and Containment: A Step-by-Step Protocol

Proper segregation is the most critical step in the disposal process. Commingling halogenated waste with non-halogenated waste streams is a serious compliance issue and a safety hazard. The high-temperature incineration required for halogenated compounds is necessary to prevent the formation of persistent environmental pollutants like dioxins.[1][8]

Protocol for Waste Collection:

  • Select the Correct Waste Container:

    • Use only a designated "Halogenated Organic Waste" container. This container must be made of a compatible material (e.g., high-density polyethylene or glass), be in good condition, and have a secure, vapor-tight lid.[6][9][10]

    • The container must be clearly labeled with "Hazardous Waste" and a description of its contents (e.g., "Halogenated Organic Waste," "Waste this compound in Dichloromethane").[6]

  • Segregate Different Waste Forms:

    • Pure Compound/Concentrated Solutions: Dispose of any unadulterated or concentrated forms of this compound directly into the liquid halogenated waste container.

    • Dilute Solutions: Solutions of this compound in organic solvents (e.g., from chromatography) should also be collected in the liquid halogenated waste container. Crucially, any solvent mixture containing a halogenated compound must be treated as halogenated waste.

    • Contaminated Solids: Disposable labware, gloves, and absorbent materials (e.g., silica gel, Celite, spill pads) contaminated with this compound must be collected separately in a designated solid hazardous waste container, also labeled as "Halogenated Waste."[6][11] Double-bag these items in clear plastic bags before placing them in the final disposal container to minimize contamination.

  • Safe Handling During Collection:

    • Use a funnel when transferring liquid waste to prevent spills on the exterior of the container.[9]

    • Never fill a liquid waste container beyond 90% capacity to allow for vapor expansion.[9][10]

    • Keep the waste container securely closed at all times, except when actively adding waste.[6][9]

    • Store the waste container in a well-ventilated, designated satellite accumulation area, away from incompatible materials like strong oxidizers and acids.[6][11]

Spill Management Protocol

Accidents can happen, and a clear, pre-defined plan for spill management is essential.

For a Minor Spill (Contained within the fume hood):

  • Alert Personnel: Inform others in the immediate area.

  • Contain and Absorb: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit, to cover the spill.[4][6][7]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated container for halogenated solid waste.[6][11] Use non-sparking tools for this process.[5]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials as contaminated solid waste.

  • Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department.[10]

For a Major Spill (Outside of a fume hood or large volume):

  • Evacuate: Immediately evacuate the area. If the substance is flammable, turn off any ignition sources if it is safe to do so.[10]

  • Isolate: Secure the area and prevent entry.

  • Call for Help: Contact your institution's emergency response team or EHS immediately.[6][10] Do not attempt to clean up a large spill without specialized training and equipment.

Final Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.

G start Waste Generated (Containing this compound) is_liquid Is the waste primarily liquid? start->is_liquid liquid_waste Collect in a labeled, sealed 'Halogenated Liquid Waste' container. is_liquid->liquid_waste Yes is_sharp Is the solid waste a sharp (needle, glass)? is_liquid->is_sharp No (Solid) final_disposal Store container in Satellite Accumulation Area. Complete Chemical Collection Request Form for EHS pickup. liquid_waste->final_disposal solid_waste Double-bag and collect in a labeled, 'Halogenated Solid Waste' container. is_sharp->solid_waste No sharps_waste Collect in a puncture-proof 'Sharps' container. Label as 'Halogenated Contamination'. is_sharp->sharps_waste Yes solid_waste->final_disposal sharps_waste->final_disposal

Caption: Decision flowchart for segregating this compound waste.

Once a waste container is full (not exceeding 90% capacity), complete the necessary hazardous waste disposal forms as required by your institution and arrange for pickup by the EHS department.[6] Never dispose of this chemical by pouring it down the drain or placing it in the regular trash, as this is illegal and environmentally harmful.[3][4][7]

References

A Comprehensive Guide to the Safe Handling and Disposal of 5-Chlorofuro[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: Understanding the Risks of 5-Chlorofuro[2,3-c]pyridine

Given its chemical structure—a chlorinated furo[2,3-c]pyridine—it is prudent to assume that this compound presents multiple hazards. Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] The presence of a chlorine atom can further enhance toxicity. Therefore, this compound should be treated as a hazardous substance requiring stringent safety protocols.

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][5][6]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation or damage.[4][7]

  • Respiratory Irritation: May cause respiratory irritation.[5]

  • Flammability: While not definitively known for this specific compound, many pyridine derivatives are flammable liquids.[4][6]

Due to these potential hazards, a comprehensive personal protective equipment (PPE) plan is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to prevent exposure. The following table outlines the recommended PPE for handling this compound.

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves is recommended.[8]Provides a robust barrier against dermal absorption. Double-gloving minimizes risk if the outer glove is breached.
Gown/Lab Coat A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[8]Protects the body and personal clothing from contamination. The design ensures maximum coverage.
Eye & Face Protection Chemical splash goggles and a full-face shield should be worn.[8][9]Protects the eyes and face from splashes or airborne particles of the compound. Safety glasses alone are insufficient.
Respiratory Protection For handling the solid or in situations with a high risk of aerosolization, a minimum of an N95 or P100 disposable filtering facepiece respirator is advised. A powered air-purifying respirator (PAPR) may be necessary for higher-risk situations.[8]Prevents inhalation of the compound.
Shoe Covers Disposable shoe covers.[8]Prevents the tracking of contamination outside of the laboratory.
Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound is critical to prevent contamination and exposure.

3.1. Engineering Controls and Preparation:

  • All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]

  • Ensure that an emergency eyewash station and safety shower are readily accessible and within a ten-second travel distance.[10]

  • Designate a specific area within the fume hood for handling this compound to contain any potential spills.

3.2. Step-by-Step Handling Protocol:

  • Donning PPE: Before entering the designated handling area, put on all required PPE in the following order: gown, shoe covers, respirator, safety goggles, and inner gloves. The face shield and outer gloves should be donned just before handling the chemical.

  • Weighing and Aliquoting: If working with a solid, perform all weighing and aliquoting within the chemical fume hood. Use tools and techniques that minimize dust generation.

  • In Solution: When working with the compound in solution, use a syringe or pipette to transfer liquids. Avoid pouring to minimize splashing.

  • Post-Handling: After handling is complete, decontaminate any non-disposable equipment. Wipe down the work surface in the fume hood.

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination: outer gloves, face shield, gown, shoe covers, inner gloves, goggles, and finally, the respirator. Wash hands thoroughly with soap and water after removing all PPE.

Emergency Plan: Spills and Exposure

4.1. Spill Response:

  • Small Spill (in a fume hood):

    • Ensure appropriate PPE is worn.[1]

    • Contain the spill with an inert absorbent material like vermiculite or sand.[1]

    • Carefully collect the absorbed material into a labeled hazardous waste container.[1]

    • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[1]

  • Large Spill (or any spill outside a fume hood):

    • Immediately evacuate the area and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

4.2. Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.[11]

5.1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound, contaminated spatulas, weigh boats, and disposable labware in a dedicated, clearly labeled hazardous waste container made of a compatible material (e.g., high-density polyethylene).[1]

  • Liquid Waste: Collect all solutions containing the compound in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.[1]

  • Contaminated PPE: Dispose of all used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[1]

5.2. Labeling and Storage:

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[1]

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1][10]

5.3. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1] Never dispose of this chemical down the drain or in the regular trash.[11]

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making workflow for selecting the appropriate level of personal protective equipment when handling this compound.

Caption: PPE selection workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.